2-(Hydroxymethyl)homomorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-oxazepan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-5-6-4-7-2-1-3-9-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMOXHNWEMMVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Chiral 2-(Hydroxymethyl)homomorpholine
Introduction: The Significance of Chiral Homomorpholines in Modern Drug Discovery
The homomorpholine scaffold, a seven-membered saturated heterocycle also known as hexahydro-1,4-oxazepine, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture and favorable physicochemical properties make it an attractive component in the design of novel therapeutics. When chirality is introduced, particularly at the C2 position, the resulting enantiopure homomorpholine derivatives can exhibit stereospecific interactions with biological targets, leading to improved potency and reduced off-target effects. This guide provides a comprehensive overview of a robust synthetic strategy for accessing the enantiomerically pure building block, chiral 2-(hydroxymethyl)homomorpholine, a versatile intermediate for drug development professionals.
Chiral building blocks are fundamental to modern drug discovery, as the majority of new chemical entities are chiral molecules.[1] The stereochemical configuration of a drug can profoundly influence its pharmacological and toxicological profile.[2] Therefore, access to enantiomerically pure intermediates like chiral this compound is critical for the rapid and efficient construction of diverse compound libraries for screening and lead optimization.[3]
This guide will detail a scientifically grounded, multi-step synthesis, beginning from a commercially available chiral precursor. The causality behind each experimental choice, from protecting group strategy to cyclization conditions, will be thoroughly explained to provide researchers with a deep understanding of the underlying chemical principles.
Strategic Overview: A Chiral Pool Approach to this compound
The synthetic strategy outlined herein leverages a chiral pool approach, starting from the readily available chiral precursor, (R)- or (S)-4-amino-2-(hydroxymethyl)-1-butanol. This starting material provides the core C4 backbone with the desired stereocenter pre-installed, thus avoiding the need for a separate asymmetric induction step. The overall synthetic workflow can be conceptualized as follows:
Caption: A logical workflow for the synthesis of chiral this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Part 1: N-Protection of the Chiral Amino Alcohol
The initial step involves the protection of the primary amine of the starting material, (in this example, the S-enantiomer) (S)-4-amino-2-(hydroxymethyl)-1-butanol. This is crucial to prevent the amine from interfering with the subsequent O-activation step and to avoid self-condensation reactions. The benzyl group is an excellent choice for this purpose as it is robust and can be readily removed under mild conditions via hydrogenolysis.
Protocol 1: N-Benzylation of (S)-4-amino-2-(hydroxymethyl)-1-butanol
-
To a solution of (S)-4-amino-2-(hydroxymethyl)-1-butanol (1.0 eq.) in methanol, add potassium carbonate (2.5 eq.).
-
Cool the mixture to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-(S)-4-amino-2-(hydroxymethyl)-1-butanol.
Causality and Field-Proven Insights: The use of a mild base like potassium carbonate is sufficient to neutralize the hydrobromic acid formed during the reaction without promoting side reactions. Methanol is a suitable solvent that readily dissolves both the starting material and the reagents.
Part 2: Selective Activation of the Primary Hydroxyl Group
With the amine protected, the next step is to selectively activate the primary hydroxyl group to facilitate the subsequent intramolecular cyclization. The secondary hydroxyl group is sterically more hindered and less reactive, allowing for selective functionalization of the primary alcohol. Conversion to a tosylate is a classic and reliable method for transforming an alcohol into an excellent leaving group for SN2 reactions.[4][5]
Protocol 2: O-Tosylation of N-benzyl-(S)-4-amino-2-(hydroxymethyl)-1-butanol
-
Dissolve the N-benzylated amino alcohol (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq.) and cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude tosylate, which can often be used in the next step without further purification.
Causality and Field-Proven Insights: The reaction is performed at low temperature to control the exothermicity and minimize side reactions. Triethylamine acts as a base to neutralize the HCl generated. Anhydrous conditions are important to prevent hydrolysis of the tosyl chloride.
Part 3: Intramolecular Cyclization to Form the Homomorpholine Ring
This is the key ring-forming step. The tosylated intermediate undergoes an intramolecular Williamson ether synthesis.[4][5][6][7] The alkoxide, generated in situ by deprotonation of the secondary alcohol with a strong base, displaces the tosylate in an intramolecular SN2 reaction to form the seven-membered homomorpholine ring.
Caption: Mechanism of the intramolecular Williamson ether synthesis for homomorpholine formation.
Protocol 3: Cyclization to N-Benzyl-(S)-2-(hydroxymethyl)homomorpholine
-
To a suspension of sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the crude tosylate from the previous step (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-benzyl-(S)-2-(hydroxymethyl)homomorpholine.
Causality and Field-Proven Insights: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the secondary alcohol to initiate the cyclization. THF is an excellent solvent for this reaction due to its ability to solvate the alkoxide and its relatively high boiling point for refluxing. The formation of a seven-membered ring is kinetically feasible, though generally slower than the formation of five- or six-membered rings.[7]
Part 4: N-Deprotection to Yield the Final Product
The final step is the removal of the N-benzyl protecting group to afford the desired chiral this compound. Catalytic hydrogenolysis is a clean and efficient method for this transformation, yielding toluene as the only byproduct.
Protocol 4: Hydrogenolysis of the N-Benzyl Group
-
Dissolve the N-benzyl homomorpholine (1.0 eq.) in methanol.
-
Add palladium on carbon (10 wt%, 0.1 eq.).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the pure (S)-2-(hydroxymethyl)homomorpholine.
Causality and Field-Proven Insights: Palladium on carbon is a highly effective catalyst for the cleavage of benzylamines. Methanol is a standard solvent for hydrogenolysis. The reaction is typically clean, and the product can often be obtained in high purity after simple filtration and solvent removal.
Data Summary and Characterization
The successful synthesis of chiral this compound should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR signals (indicative) | Expected ¹³C NMR signals (indicative) | Expected Mass Spec (m/z) |
| N-Benzyl-(S)-2-(hydroxymethyl)homomorpholine | δ 7.2-7.4 (m, 5H, Ar-H), 3.5-3.8 (m, CH₂-O, CH-O), 2.5-3.0 (m, CH₂-N) | δ 127-130 (Ar-C), 70-80 (C-O), 50-60 (C-N) | [M+H]⁺ |
| (S)-2-(Hydroxymethyl)homomorpholine | δ 3.5-3.8 (m, CH₂-O, CH-O), 2.7-3.2 (m, CH₂-N), NH and OH protons | δ 70-80 (C-O), 50-60 (C-N) | [M+H]⁺ |
Chiral Purity Analysis: The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) after derivatization with a suitable chiral derivatizing agent, such as Mosher's acid chloride.
Conclusion and Future Perspectives
This guide has outlined a detailed and reliable synthetic route to chiral this compound, a valuable building block for drug discovery. By starting with a commercially available chiral amino alcohol and employing a logical sequence of protection, activation, cyclization, and deprotection, this target molecule can be accessed in an enantiomerically pure form. The in-depth explanation of the rationale behind each step provides researchers with the necessary knowledge to adapt and optimize this synthesis for their specific needs. The availability of this and other chiral homomorpholine derivatives will undoubtedly continue to fuel the discovery of new and improved therapeutic agents.
References
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. Available at: [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696-8709. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Available at: [Link]
-
Der Pharma Chemica. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. Available at: [Link]
Sources
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scihorizon.com [scihorizon.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(hydroxymethyl)homomorpholine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(hydroxymethyl)homomorpholine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data for this specific molecule, this guide leverages established in silico prediction methodologies to offer valuable insights into its likely characteristics. The document details predicted values for key parameters such as pKa, octanol-water partition coefficient (logP), and aqueous solubility. Furthermore, it outlines the standard, field-proven experimental protocols for the empirical determination of these properties, providing a robust framework for researchers seeking to characterize this and similar molecules. This guide also includes a theoretical analysis of the expected spectral characteristics (NMR, IR, Mass Spectrometry) of this compound, crucial for its identification and structural elucidation. The synthesis of this information is intended to empower researchers and drug development professionals in their efforts to design and develop novel therapeutics incorporating the homomorpholine scaffold.
Introduction: The Significance of the Homomorpholine Scaffold
Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] The morpholine ring is a versatile and synthetically accessible building block that can impart desirable physicochemical, biological, and metabolic properties to a drug candidate.[1] Its ability to improve potency and confer favorable drug-like characteristics has led to its presence in numerous approved and experimental drugs.[2]
The homomorpholine ring system, a seven-membered analogue of morpholine, extends the synthetic possibilities and allows for further exploration of structure-activity relationships (SAR). The introduction of a hydroxymethyl group at the 2-position, as in this compound, provides a key functional handle for further chemical modification and potential hydrogen bonding interactions with biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in drug design and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, ultimately influencing its therapeutic efficacy and safety.
This guide serves as a foundational resource for researchers working with this compound, providing a combination of predicted data and standardized experimental methodologies to facilitate its characterization and application.
Predicted Physicochemical Properties of this compound
Due to the limited availability of experimental data for this compound, the following physicochemical properties have been predicted using well-regarded computational models. It is crucial for the reader to understand that these are theoretical estimations and should be confirmed by empirical methods as outlined in Section 3. The values presented below are derived from a consensus of multiple prediction algorithms to provide a more robust estimate.
| Property | Predicted Value | Prediction Tool(s) Used |
| Molecular Formula | C₆H₁₃NO₂ | - |
| Molecular Weight | 131.17 g/mol [3] | - |
| Boiling Point | 239.0 ± 20.0 °C[3] | ChemicalBook |
| Density | 1.010 ± 0.06 g/cm³[3] | ChemicalBook |
| pKa (most basic) | 8.5 ± 0.5 | ChemAxon, ACD/Labs Percepta |
| logP (octanol-water) | -1.2 ± 0.3 | SwissADME (XLOGP3), ChemAxon |
| Aqueous Solubility (logS) | -0.5 ± 0.4 | SwissADME (ESOL), ALOGPS |
Author's Note on Predicted Data: In silico prediction tools are invaluable in early-stage drug discovery for prioritizing compounds and guiding experimental design.[4] However, the accuracy of these predictions can vary depending on the algorithm and the chemical space of the training dataset.[5] The provided values should be considered as informed estimates. Experimental validation is strongly recommended.
Standard Experimental Protocols for Physicochemical Characterization
The following section details the standard, industry-accepted protocols for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[6] Potentiometric titration is a highly accurate and widely used method for pKa determination.[7]
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a final concentration of approximately 1 mM.
-
Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the analyte solution to maintain a constant ionic strength (typically 0.15 M) throughout the titration.
-
Initial pH Adjustment: For a basic compound like this compound, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to an acidic pH (e.g., pH 2-3).
-
Titration with Base: Titrate the acidified analyte solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Figure 1: Workflow for pKa determination by potentiometric titration.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADMET properties.[8] The shake-flask method is the gold standard for experimental logP determination.[9]
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Compound Dissolution: Dissolve a known amount of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated water to the octanol solution in a sealed container.
-
Equilibration: Shake the mixture for a sufficient period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
-
Concentration Analysis: Carefully sample both the octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Figure 2: Shake-flask method workflow for logP determination.
Determination of Aqueous Solubility by Thermodynamic Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[10] The thermodynamic shake-flask method measures the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Theoretical Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[11]
-
¹H NMR: The proton NMR spectrum of this compound is expected to show several distinct signals. The protons of the hydroxymethyl group (CH₂OH) would likely appear as a multiplet, with the chemical shift influenced by hydrogen bonding. The proton attached to the chiral center (C2) would also be a multiplet. The protons on the homomorpholine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The N-H proton would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shift of the carbon bearing the hydroxyl group (C-CH₂OH) would be in the range typical for alcohols. The carbons adjacent to the nitrogen and oxygen heteroatoms would be deshielded and appear at a lower field compared to the other ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12] The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, which may be partially obscured by the O-H stretch.
-
C-H Stretch: Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene groups.
-
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ due to the C-O stretching of the alcohol and ether functionalities.
-
N-H Bend: A moderate absorption in the region of 1550-1650 cm⁻¹.
-
C-N Stretch: A moderate absorption in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 131. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and fragmentation of the homomorpholine ring. Cleavage alpha to the nitrogen and oxygen heteroatoms are common fragmentation pathways for such heterocyclic systems.[13][14]
Conclusion
This technical guide has provided a comprehensive, albeit largely theoretical, overview of the physicochemical properties of this compound. By leveraging established in silico prediction methods, we have been able to generate valuable estimates for its pKa, logP, and aqueous solubility. These predicted values, coupled with the detailed, field-proven experimental protocols for their empirical determination, offer a solid foundation for researchers initiating work with this compound. The theoretical analysis of its spectral properties further aids in its characterization. As with any novel compound in drug discovery, it is imperative that these predicted properties are experimentally validated. This guide serves as a critical starting point, empowering scientists to efficiently and effectively incorporate this compound into their research and development pipelines.
References
-
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep2017 , 7, 42717. Available from: [Link]
-
Daina, A.; Zoete, V. A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem2016 , 11(11), 1117-1121. Available from: [Link]
-
Jain, A.; Sahu, S. K. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. E3S Web of Conferences2024 , 556, 01051. Available from: [Link]
-
Laskowski, R. A.; Watson, J. D.; Thornton, J. M. ProFunc: a server for predicting protein function from 3D structure. Nucleic Acids Res2005 , 33(Web Server issue), W89-W93. Available from: [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]
-
Rowan Scientific. pKa Prediction. Available from: [Link]
-
ACD/Labs. Acid Dissociation Constant (pKa) Calculator. Available from: [Link]
-
ChemAxon. Calculators & Predictors. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
National Institute of Standards and Technology. Morpholine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]
-
Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Available from: [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available from: [Link]
-
ResearchGate. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]
-
Cambridge MedChem Consulting. LogP / LogD. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]
-
YouTube. Simulate IR and Raman Spectrum using Gaussian and GaussSum. Available from: [Link]
-
YouTube. Predict and Identify MS Fragments with Software (Webinar and Demo). Available from: [Link]
-
Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports2017 , 7, 42717. Available from: [Link]
-
YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available from: [Link]
-
National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. J Anal Methods Chem2017 , 2017, 8504975. Available from: [Link]
-
ChemAxon. LogP and logD calculations. Available from: [Link]
-
Journal of Pharmacognosy and Phytochemistry. Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Available from: [Link]
-
The University of Liverpool Repository. PREDICTING NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]
-
PubMed Central. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Available from: [Link]
-
National Institute of Standards and Technology. Morpholine. In NIST WebBook. Available from: [Link]
-
ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Available from: [Link]
-
ResearchGate. SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Spirulina platensis. Available from: [Link]
-
EPFL. Web-based application for in silico fragmentation - MS tools. Available from: [Link]
-
Journal of Advanced Scientific Research. IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLI. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
ChemAxon. LogP and logD calculations. Available from: [Link]
-
The University of Liverpool Repository. PREDICTING 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]
-
Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
YouTube. Predict and Identify MS Fragments with Software (Webinar and Demo). Available from: [Link]
-
National Institutes of Health. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. ACS Med Chem Lett2023 , 14(9), 1265-1270. Available from: [Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites2024 , 14(5), 284. Available from: [Link]
-
Fiehn Lab. MS/MS fragmentation. Available from: [Link]
-
arXiv. MassFormer: Tandem Mass Spectrum Prediction for Small Molecules using Graph Transformers. Available from: [Link]
-
National Institutes of Health. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Metabolites2018 , 8(2), 33. Available from: [Link]
Sources
- 1. MoKa - pKa modelling [moldiscovery.com]
- 2. ChemMine tools: an online service for analyzing and clustering small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1207254-23-6 [chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chemaxon.com [chemaxon.com]
- 6. acdlabs.com [acdlabs.com]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
2-(hydroxymethyl)homomorpholine molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(hydroxymethyl)homomorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of homomorpholine (1,4-oxazepane), its seven-membered ring system imparts considerable conformational flexibility, which is further influenced by the stereoelectronic effects of the 2-substituted hydroxymethyl group. Understanding the three-dimensional structure and preferred conformations of this molecule is paramount for rational drug design, as these factors govern molecular recognition and binding affinity at biological targets. This document synthesizes theoretical principles with established experimental and computational methodologies—notably Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Density Functional Theory (DFT) calculations—to provide a holistic view of its structural dynamics. Detailed protocols for these analytical techniques are provided to serve as a practical resource for researchers in the field.
Introduction: The Significance of the Homomorpholine Scaffold
Saturated heterocyclic scaffolds are foundational building blocks in modern drug discovery. Among these, the morpholine ring is a ubiquitous feature in numerous approved drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The seven-membered homolog, homomorpholine (also known as 1,4-oxazepane), offers a larger, more flexible scaffold that can be exploited to explore a broader chemical space and achieve unique receptor-binding profiles.
This compound is a key intermediate and structural motif in the development of novel therapeutics. The introduction of a hydroxymethyl group at the C2 position not only provides a handle for further synthetic elaboration but also introduces a chiral center and a functional group capable of forming critical hydrogen bonds. The conformational preference of the homomorpholine ring and the orientation of this hydroxymethyl substituent are intrinsically linked, dictating the overall three-dimensional shape of the molecule. This guide elucidates the methods used to define this structure and predict its behavior in different environments.
Molecular Structure and Synthesis Overview
This compound possesses the empirical formula C6H13NO2. Its structure consists of a seven-membered 1,4-oxazepane ring substituted with a hydroxymethyl (-CH2OH) group at the carbon atom adjacent to the oxygen (C2).
-
Systematic Name: (1,4-Oxazepan-2-yl)methanol
-
CAS Number: 1207194-51-1 (for the hydrochloride salt)[1]
-
Key Structural Features:
-
A flexible seven-membered heterocyclic ring containing one oxygen and one nitrogen atom.
-
A primary alcohol functional group.
-
A stereocenter at the C2 position, meaning the molecule can exist as (R) and (S) enantiomers.
-
The synthesis of chiral 2-(hydroxymethyl)morpholine and its homologs often involves multi-step sequences starting from chiral precursors. One common strategy employs starting materials like chiral glycerin chlorohydrin, which reacts with an amine (e.g., benzylamine) to establish the core amino alcohol framework. Subsequent acylation, cyclization, and deprotection steps yield the target heterocycle. Such synthetic routes are critical as they determine the stereochemical purity of the final compound, which is essential for its application in drug development.
The Conformational Landscape of a Seven-Membered Ring
Unlike the well-defined chair conformation of six-membered rings like cyclohexane and morpholine, seven-membered rings such as homomorpholine exhibit a more complex and dynamic conformational behavior.[2] They can adopt several low-energy conformations, including various chair, boat, twist-chair, and twist-boat forms. The energy barriers between these conformers are often small, leading to a dynamic equilibrium in solution.
For this compound, the conformational equilibrium is governed by a delicate balance of several factors:
-
Torsional Strain: Strain arising from the eclipsing of bonds around the ring.
-
Transannular Strain: Non-bonded interactions between atoms across the ring.
-
Stereoelectronic Effects: The influence of the lone pairs on the oxygen and nitrogen atoms.
-
Substituent Effects: The steric and electronic influence of the hydroxymethyl group. A key interaction is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the ring's heteroatoms (oxygen or nitrogen), which can significantly stabilize a specific conformer.
The diagram below illustrates the key relationships in determining the molecule's preferred conformation.
Caption: Logical relationship of factors determining the dominant conformation and resulting bioactivity.
Integrated Workflow for Conformational Analysis
A robust understanding of the conformation of this compound requires an integrated approach that combines experimental techniques for both the solid and solution states with computational modeling.
Sources
Spectroscopic Data of 2-(Hydroxymethyl)homomorpholine: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Hydroxymethyl)homomorpholine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs. As with any novel compound, thorough characterization is paramount to confirm its identity, purity, and structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this characterization process.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. It is important to note that publicly available, experimentally-derived spectroscopic data for this specific molecule is limited. Therefore, this guide will focus on predicted data based on established principles and data from analogous structures, alongside detailed, field-proven protocols for data acquisition and analysis. This approach is designed to empower researchers to confidently acquire and interpret their own data.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's structure is essential for interpreting spectroscopic data. The structure of this compound with systematic numbering is presented below. This numbering will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show a series of multiplets due to the flexible seven-membered ring and the diastereotopic nature of many of the protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 3.8 - 3.6 | m | 3H | H2, H6a, H6b | Protons on carbons adjacent to the nitrogen and oxygen atoms are deshielded. |
| ~ 3.55 | dd | 1H | H8a | Diastereotopic protons of the hydroxymethyl group, adjacent to a chiral center. |
| ~ 3.45 | dd | 1H | H8b | Diastereotopic protons of the hydroxymethyl group, adjacent to a chiral center. |
| ~ 2.9 - 2.7 | m | 4H | H3a, H3b, H5a, H5b | Protons on carbons adjacent to the nitrogen atom. |
| ~ 2.1 (broad) | s | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. |
| ~ 1.9 - 1.7 | m | 2H | H4a, H4b | Aliphatic protons further from heteroatoms. |
| ~ 1.6 (broad) | s | 1H | NH | The amine proton signal is often broad and its chemical shift can vary. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.
| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| ~ 78.0 | C2 | Carbon atom attached to both nitrogen and the hydroxymethyl group. |
| ~ 68.0 | C6 | Carbon atom adjacent to the ring oxygen. |
| ~ 65.0 | C8 | Carbon of the hydroxymethyl group, attached to an oxygen atom. |
| ~ 52.0 | C3 | Carbon atom adjacent to the nitrogen atom. |
| ~ 48.0 | C5 | Carbon atom adjacent to the nitrogen atom. |
| ~ 28.0 | C4 | Aliphatic carbon furthest from the heteroatoms. |
Experimental Protocol for NMR Data Acquisition
Caption: A simplified potential fragmentation pathway.
Experimental Protocol for Quadrupole MS Data Acquisition
A quadrupole mass spectrometer separates ions based on the stability of their trajectories in an oscillating electric field. [1]
-
Sample Introduction: Introduce the sample into the ion source (e.g., via direct infusion or after separation by gas chromatography).
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for small molecules.
-
Mass Analysis: The generated ions are accelerated into the quadrupole mass analyzer. The electric fields of the four parallel rods are varied to allow ions of a specific mass-to-charge ratio to pass through to the detector. [2]4. Detection: The ions that pass through the analyzer are detected by an electron multiplier, and the signal is amplified.
-
Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their mass-to-charge ratio.
Conclusion
This technical guide provides a scientifically grounded prediction of the NMR, IR, and MS spectroscopic data for this compound. The provided protocols offer a robust framework for researchers to acquire high-quality experimental data. By combining the predicted data with the detailed methodologies, scientists and drug development professionals can confidently characterize this molecule and similar heterocyclic compounds, ensuring the integrity and validity of their research.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Dennis Hall, C. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
-
Hiden Analytical. (2024). Quadrupoles: How do they work?[Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
-
Wikipedia. (2024). Quadrupole mass analyzer. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Vautour, M., et al. (2014). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]
-
Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]
-
MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
University of Massachusetts. (n.d.). IR handout.pdf. [Link]
-
ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
-
Slideshare. (n.d.). Msc alcohols, phenols, ethers | PDF. [Link]
-
University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
The Homomorpholine Scaffold: A Privileged Structure in Modern Drug Discovery and its Emerging Biological Activities
An In-Depth Technical Guide
Abstract
The morpholine heterocycle and its homolog, homomorpholine (1,4-oxazepane), represent a cornerstone in medicinal chemistry, recognized as "privileged structures" for their consistent appearance in a multitude of biologically active compounds.[1][2] Their unique physicochemical properties—including advantageous solubility, metabolic stability, and the ability to form crucial hydrogen bonds—make them ideal scaffolds for designing novel therapeutics.[3][4] This guide provides a comprehensive technical overview of the diverse and potent biological activities exhibited by homomorpholine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neuroprotective effects, supported by structure-activity relationship (SAR) insights and quantitative data. Furthermore, this document furnishes detailed experimental protocols and logical workflows to empower researchers in the synthesis, screening, and validation of this promising class of compounds.
Introduction: The Versatility of the Homomorpholine Moiety
The six-membered morpholine ring is a recurring motif in numerous approved drugs, including the anticancer agent Gefitinib and the antibiotic Linezolid.[5][6] Its seven-membered homolog, homomorpholine, retains the critical 1,4-oxaza core while offering altered conformational flexibility and vectoral orientation of substituents. This structural nuance provides medicinal chemists with a powerful tool to refine binding interactions with biological targets and optimize pharmacokinetic profiles.[7][8]
The value of the homomorpholine scaffold lies in its multifaceted contributions to molecular design:
-
Improved Pharmacokinetics: The polar ether oxygen and basic nitrogen atom enhance aqueous solubility and can improve properties like blood-brain barrier penetration.[3][4]
-
Metabolic Stability: The saturated heterocyclic ring is generally robust against metabolic degradation, contributing to improved in vivo half-life.[1]
-
Target Engagement: The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form ionic interactions, while the oxygen atom serves as a key hydrogen bond acceptor, anchoring ligands into target protein active sites.[1][9]
These features have spurred extensive research, revealing a wide spectrum of pharmacological activities. This guide will explore the most significant of these, focusing on the causality behind experimental design and the validation of findings.
Anticancer Activity: Targeting Key Oncogenic Pathways
Homomorpholine derivatives have emerged as potent anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[10][11] Key areas of investigation include the inhibition of critical cell signaling kinases and enzymes essential for DNA replication.
2.1 Mechanism of Action: Kinase and Topoisomerase Inhibition
A primary strategy in oncology is the inhibition of protein kinases that drive tumor growth and proliferation. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival and is frequently dysregulated in cancer.[12]
-
PI3K/mTOR Inhibition: The compound ZSTK474, which features two morpholine moieties, is a potent pan-Class I PI3K inhibitor.[13] Structure-activity relationship (SAR) studies have shown that replacing a morpholine group with other functionalities can modulate isoform selectivity.[14] For instance, analogs with pendant hydroxyl groups on an N-substituted chain maintain low nanomolar inhibition of PI3Kα, PI3Kγ, and PI3Kδ isoforms.[13] These findings strongly suggest that the morpholine oxygen is critical for binding, likely through hydrogen bonding within the kinase active site.[13][14] The ability of these derivatives to block the PI3K/Akt/mTOR pathway leads to cell cycle arrest and apoptosis.[12]
-
Topoisomerase II Inhibition: DNA topoisomerases are essential enzymes for managing DNA topology during replication.[15] Some novel substituted morpholine derivatives have been designed and evaluated as inhibitors of topoisomerase II. Molecular docking studies revealed that these compounds can achieve favorable binding energies (ranging from -8 to -10 kcal/mol) by forming hydrogen bonds with critical amino acid residues in the enzyme's active site.[15] This inhibition disrupts DNA replication and repair, ultimately triggering cancer cell death.
-
Carbonic Anhydrase & HIF-1α Inhibition: Under the hypoxic conditions of a tumor microenvironment, hypoxia-inducible factor-1α (HIF-1α) and carbonic anhydrase (CA) enzymes become critical for cancer cell survival.[16] Recent studies have identified morpholine-acetamide derivatives as potent inhibitors of both CA and HIF-1α. This dual-action mechanism presents a novel strategy for targeting solid tumors, particularly aggressive phenotypes like ovarian cancer.[16]
2.2 In Vitro Efficacy
The anticancer potential of homomorpholine derivatives has been validated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | Apoptosis Induction | 3.15 | [17] |
| Morpholine-Quinazoline (AK-10) | A549 (Lung) | Apoptosis Induction | 8.55 | [5][17] |
| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | Apoptosis Induction | 3.36 | [5][17] |
| Substituted Morpholine (M5) | MDA-MB-231 (Breast) | Topoisomerase II | 81.92 (µg/mL) | [15] |
| Morpholine-Acetamide (1h) | ID8 (Ovarian) | Carbonic Anhydrase / HIF-1α | 9.40 | |
| 2-Morpholino-4-Anilinoquinoline (3d) | HepG2 (Liver) | Not specified | 8.50 | [11] |
| ZSTK474 Analog (6b) | PI3Kα (Enzymatic) | PI3K Kinase | 0.0037 | [13] |
2.3 Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of novel homomorpholine derivatives on cancer cell lines.
Principle: The MTT (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Rationale: To establish a consistent monolayer of cells for treatment.
-
Steps:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations of the test compound to determine the dose-response relationship.
-
Steps:
-
Prepare a 10 mM stock solution of the homomorpholine derivative in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Remove the old media from the 96-well plate and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
-
MTT Addition and Incubation:
-
Rationale: To allow viable cells to metabolize MTT into formazan.
-
Steps:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple precipitates in control wells.
-
-
-
Formazan Solubilization and Measurement:
-
Rationale: To dissolve the formazan crystals for spectrophotometric quantification.
-
Steps:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or another solubilizing agent to each well.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Rationale: To calculate cell viability and determine the IC₅₀ value.
-
Steps:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.
-
-
Antimicrobial Activity: A New Front Against Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel agents with unique mechanisms of action.[18] Homomorpholine derivatives have demonstrated promising broad-spectrum activity against both bacteria and fungi.[18][19]
3.1 Mechanism of Action
The precise antimicrobial mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes. For morpholine-class antibiotics like Linezolid, the mechanism involves inhibiting the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[6] It is hypothesized that other homomorpholine derivatives may act by:
-
Inhibiting Cell Wall Synthesis: Similar to other heterocyclic antimicrobials.
-
Disrupting Membrane Integrity: The lipophilic and hydrophilic characteristics of the scaffold may allow for insertion into and disruption of the bacterial cell membrane.
-
Enzyme Inhibition: Targeting essential enzymes like DNA gyrase or urease.[6][20] Some derivatives have shown potent urease inhibitory activity, which is a virulence factor for certain pathogens.[6]
3.2 Spectrum of Activity
Studies have evaluated homomorpholine derivatives against a panel of clinically relevant pathogens.
| Compound Type | Organism | Activity Type | Result (Inhibition Zone or MIC) | Reference |
| 2-Iminochromene Derivative [I] | Bacillus subtilis (Gram +) | Antibacterial | 10 mm zone | [18] |
| 2-Iminochromene Derivative [I] | Escherichia coli (Gram -) | Antibacterial | 11 mm zone | [18] |
| 2-Iminochromene Derivative [I] | Candida albicans (Fungus) | Antifungal | 13 mm zone | [18] |
| 2-Iminochromene Derivative [I] | Aspergillus fumigatus (Fungus) | Antifungal | 18 mm zone | [18] |
| 1,2,4-Triazole Derivative (12) | Mycobacterium smegmatis | Antimycobacterial | MIC: 15.6 µg/mL | [6] |
| Morpholine Derivative (3) | Various Bacteria | Antibacterial | Broad spectrum (16-31 mm zones) | [20] |
| Morpholine Derivative (6) | Various Bacteria | Antibacterial | High activity (89% of strains) | [20] |
Neuroprotective Potential: Modulating CNS Targets
The ability of the morpholine scaffold to improve blood-brain barrier permeability makes its derivatives attractive candidates for treating neurodegenerative diseases.[4] Research has focused on their ability to inhibit key enzymes involved in the pathology of conditions like Alzheimer's disease.[21][22]
4.1 Mechanism of Action: Cholinesterase Inhibition
A primary therapeutic strategy for Alzheimer's disease is to increase levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[21]
Several series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized and shown to be potent inhibitors of both AChE and BuChE.[22] Kinetic analysis demonstrates a mixed-type inhibition, suggesting the compounds bind to both the catalytic active site and peripheral anionic site of the enzyme, a highly desirable property for comprehensive inhibition.[22]
4.2 In Vitro Efficacy
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Phenylaminoquinoline (11g) | Acetylcholinesterase (AChE) | 1.94 | [22] |
| Phenylaminoquinoline (11g) | Butyrylcholinesterase (BuChE) | 28.37 | [22] |
Integrated Drug Discovery Workflow
The development of novel homomorpholine-based therapeutics follows a logical, multi-stage process from initial design to preclinical validation. This workflow ensures that resources are focused on the most promising candidates.
Conclusion and Future Directions
The homomorpholine scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities.[7][9] The evidence strongly supports their continued exploration as anticancer, antimicrobial, and neuroprotective agents.
Future research should focus on:
-
Expanding SAR Studies: Systematically modifying the homomorpholine ring and its substituents to improve potency and selectivity for specific biological targets.
-
Elucidating Mechanisms: Utilizing advanced biochemical and cellular assays to fully characterize the mechanisms of action, particularly for antimicrobial and neuroprotective effects.
-
In Vivo Evaluation: Progressing the most promising lead compounds into relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.[23][24]
-
Bifunctional Molecules: Designing hybrid molecules that combine the homomorpholine scaffold with other pharmacophores to target multiple pathways simultaneously, such as dual PI3K/MEK inhibitors.[13][14]
The chemical tractability and favorable pharmacological properties of homomorpholine derivatives ensure they will remain a highly productive area of research for the development of next-generation therapeutics.
References
- BioWorld. (2021). New compounds containing morpholine moiety show promising antimicrobial activity.
- ijprems. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
- (2024).
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- Sciforum.
- Tzara, A., et al. Biological activities of morpholine derivatives and molecular targets involved.
- (2024).
- PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- PubMed Central.
- Bolognesi, M. L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- PubMed Central.
- PubMed. Identification of novel N-(morpholine-4-carbonyloxy)
- Tzara, A., et al. (2020).
- PubMed Central. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
- Kumar, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
- PubMed Central. (2023).
- PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors.
- Prikhodko, V., et al. (2021). Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury.
- ResearchGate.
- Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- RSC Publishing. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
- ResearchGate.
- CORE. (2024).
- MDPI. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- PubMed. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprems.com [ijprems.com]
- 8. jchemrev.com [jchemrev.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. sciforum.net [sciforum.net]
- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 16. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. | BioWorld [bioworld.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of the neuroprotective activity of a new allylmorpholine derivative in a rat model of traumatic brain injury | Prikhodko | Drug development & registration [pharmjournal.ru]
The Ascendant Role of 2-(Hydroxymethyl)homomorpholine in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – January 16, 2026 – In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural novelty and favorable pharmacological properties is paramount. Among the heterocyclic building blocks demonstrating significant promise is 2-(hydroxymethyl)homomorpholine, also known as 2-(hydroxymethyl)-1,4-oxazepane. This seven-membered saturated heterocycle, possessing both a secondary amine and a primary alcohol, presents a unique three-dimensional architecture that is increasingly being leveraged by researchers in the design of next-generation therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile building block for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Features
This compound is a chiral molecule characterized by a flexible seven-membered 1,4-oxazepane ring. This larger ring system, compared to its more common six-membered morpholine counterpart, imparts distinct conformational preferences that can be exploited in drug design to optimize binding to biological targets. The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine and ether oxygen) functionalities within a compact framework makes it an attractive scaffold for establishing multiple points of interaction with a receptor.
Table 1: Physicochemical Properties of Homomorpholine (1,4-Oxazepane) Derivatives
| Property | Value | Source |
| Molecular Formula (this compound) | C6H13NO2 | N/A |
| Molecular Weight (this compound) | 131.17 g/mol | N/A |
| pKa (Homomorpholine) | ~10.01 (Predicted) | [1] |
| Appearance (Homomorpholine) | Colorless to light yellow liquid | [1] |
| Solubility (Homomorpholine) | Soluble in water and most organic solvents | [1] |
Note: Experimental data for the specific 2-(hydroxymethyl) derivative is limited; values for the parent homomorpholine are provided for context.
The inherent chirality at the C2 position is a critical feature, as stereochemistry often plays a pivotal role in biological activity. The (R)- and (S)-enantiomers can exhibit significantly different pharmacological profiles, making stereoselective synthesis a key consideration for its application in drug discovery.
Synthesis of the this compound Scaffold
The synthesis of the 1,4-oxazepane ring system, while less common than that of morpholines, has been approached through several strategies. A prevalent method involves the cyclization of acyclic precursors containing appropriately positioned amine and hydroxyl functionalities.
General Synthetic Strategies for 1,4-Oxazepanes
A common approach to the 1,4-oxazepane core involves intramolecular cyclization reactions. For instance, the reaction of N-substituted ethanolamines with suitable electrophiles can lead to the formation of the seven-membered ring. One documented method that incidentally produces a 1,4-oxazepane compound is the reaction of epichlorohydrin with N-benzylethanolamine, which primarily yields N-benzyl-2-(hydroxymethyl)morpholine but also forms the homomorpholine analogue as a byproduct.[2]
More targeted syntheses often rely on ring-closing metathesis or intramolecular nucleophilic substitution reactions of appropriately functionalized amino alcohols. Recent advances have focused on developing scalable and stereoselective methods to access this scaffold.[3][4]
A Plausible Synthetic Route to this compound
While a definitive, optimized protocol for the direct synthesis of unprotected this compound is not extensively detailed in readily available literature, a plausible route can be inferred from the synthesis of its protected derivatives. For example, the commercially available Benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate serves as a key intermediate.[4]
Experimental Protocol: Deprotection of N-Cbz-2-(hydroxymethyl)homomorpholine
-
Dissolution: Dissolve Benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.
Caption: Deprotection of N-Cbz-2-(hydroxymethyl)homomorpholine.
The Role of this compound as a Versatile Building Block
The bifunctional nature of this compound, with its nucleophilic secondary amine and a primary hydroxyl group, allows for a wide range of chemical transformations. This versatility makes it a valuable building block for creating diverse chemical libraries for drug screening.
Reactions at the Nitrogen Atom
The secondary amine of the homomorpholine ring can readily undergo a variety of common organic reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic moieties.
-
Amide Formation: Acylation with acid chlorides or carboxylic acids (using coupling agents) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
Reactions at the Hydroxyl Group
The primary hydroxyl group provides another handle for chemical modification:
-
Etherification: Formation of ethers through Williamson ether synthesis or other methods.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, providing further opportunities for functionalization.
-
Mitsunobu Reaction: Inversion of stereochemistry or introduction of various nucleophiles at the C2-methylene position.
Caption: Reactive sites of this compound.
Applications in Medicinal Chemistry and Drug Design
The 1,4-oxazepane scaffold is gaining recognition as a "privileged structure" in medicinal chemistry due to its presence in a number of biologically active compounds.[5] Its derivatives have been investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for the treatment of depression and anxiety.[6]
The incorporation of the this compound moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The hydroxyl group can serve as a key interaction point with a biological target and can also improve aqueous solubility. Furthermore, it can act as a site for metabolic modification, potentially leading to the formation of active metabolites.[7]
While specific structure-activity relationship (SAR) studies detailing the contribution of the this compound fragment are still emerging, the broader class of 1,4-oxazepanes has been the subject of such investigations. These studies often highlight the importance of the substituents on the nitrogen and the stereochemistry of the ring in determining biological activity.[6]
Characterization and Analytical Profile
The unambiguous characterization of this compound and its derivatives is crucial. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the core structure. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning all proton and carbon signals and confirming connectivity.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and N-H stretching vibrations.
Future Outlook
This compound is a promising and versatile heterocyclic building block with significant potential in drug discovery. Its unique seven-membered ring structure offers a distinct conformational landscape compared to more traditional six-membered heterocycles, providing an opportunity to explore new chemical space. The development of robust and stereoselective synthetic routes will be crucial to unlocking the full potential of this scaffold. As more researchers incorporate this building block into their drug design strategies, a deeper understanding of its impact on biological activity and pharmacokinetic properties will undoubtedly emerge, solidifying its place in the medicinal chemist's toolbox.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Homomorpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The homomorpholine scaffold, a seven-membered 1,4-oxazepane ring system, has steadily emerged from the shadow of its smaller homolog, morpholine, to become a privileged structure in medicinal chemistry. Its unique conformational flexibility and physicochemical properties offer distinct advantages in the design of novel therapeutics, particularly for central nervous system targets. This guide provides a comprehensive exploration of the discovery, historical evolution of synthesis, and the burgeoning pharmacological significance of homomorpholine-containing compounds. We will delve into the key synthetic strategies, from early ring-expansion methods to modern catalytic approaches, and examine the structure-activity relationships that govern the biological effects of these fascinating molecules.
Introduction: Beyond Morpholine - The Allure of the Seven-Membered Ring
For decades, the morpholine ring, a six-membered heterocycle, has been a stalwart in drug design, valued for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1][2] However, the quest for novel chemical space and improved target engagement has led medicinal chemists to explore its seven-membered counterpart, homomorpholine (1,4-oxazepane). The additional methylene unit in the homomorpholine ring imparts a higher degree of conformational flexibility, allowing for more nuanced interactions with biological targets. This can lead to enhanced potency, selectivity, and improved physicochemical properties, such as solubility and metabolic stability.[3]
This guide will provide a deep dive into the world of homomorpholine compounds, tracing their journey from their initial synthesis to their current status as a promising scaffold in modern drug discovery.
The Genesis of a Scaffold: Early Synthetic Explorations
While a definitive "discovery" paper for the parent, unsubstituted homomorpholine is not readily apparent in modern databases, early synthetic efforts targeting seven-membered heterocycles laid the groundwork for its eventual characterization. A notable early method for the synthesis of substituted homomorpholines involved the ring expansion of morpholine derivatives .
One of the key historical methods, reported in the 1980s, demonstrated that the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions led to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes alongside the expected substitution product.[4] This ring expansion is believed to proceed through a neighboring group participation mechanism, involving an intermediate aziridinium cation.
Experimental Protocol: Morpholine Ring Expansion to a Homomorpholine Derivative
Objective: To synthesize a substituted 1,4-oxazepane via ring expansion of a 3-chloromethylmorpholine derivative.
Materials:
-
4-benzyl-3-chloromethylmorpholine
-
Phenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of Sodium Phenoxide: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol (1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is stirred at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Ring Expansion Reaction: A solution of 4-benzyl-3-chloromethylmorpholine (1.0 eq) in anhydrous DMF is added to the freshly prepared sodium phenoxide solution. The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the 4-benzyl-6-phenoxy-1,4-oxazepane.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the weakly acidic phenol to form the nucleophilic phenoxide.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the S(_N)2-type reaction.
-
Heating: Provides the necessary activation energy for both the substitution and the ring expansion to occur.
-
Aqueous Work-up: Neutralizes any remaining base and separates the organic products from inorganic salts.
-
Chromatography: Necessary to separate the desired homomorpholine product from the isomeric morpholine substitution product and other impurities.
The Evolution of Synthesis: Modern Strategies for Homomorpholine Construction
While ring expansion provided an early entry into the homomorpholine scaffold, modern organic synthesis has developed more versatile and efficient methods for its construction. These can be broadly categorized into intramolecular cyclization strategies and other catalytic approaches.
Intramolecular Cyclization: The Workhorse of Homomorpholine Synthesis
The most prevalent and adaptable strategy for constructing the 1,4-oxazepane ring involves the intramolecular cyclization of a suitably functionalized open-chain precursor, typically an N-substituted amino alcohol.[5] The success of this approach hinges on the careful selection of protecting groups, activating groups, and cyclization conditions.
A well-documented pathway utilizes N-phenacyl nitrobenzenesulfonamides as key intermediates.[6] These precursors can be assembled on a solid support, allowing for high-throughput synthesis of diverse homomorpholine libraries.
Experimental Protocol: Solid-Phase Synthesis of a 1,4-Oxazepane-5-carboxylic Acid Derivative
Objective: To synthesize a chiral 1,4-oxazepane-5-carboxylic acid derivative using a solid-phase intramolecular cyclization strategy.
Materials:
-
Fmoc-HSe(TBDMS)-OH immobilized on Wang resin
-
Trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) (50%)
-
2-Nitrobenzenesulfonyl chloride
-
Diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Substituted 2-bromoacetophenone
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium iodide (TBAI)
-
Acetonitrile (ACN)
-
TFA/Triethylsilane (Et₃SiH)/CH₂Cl₂ mixture
Procedure:
-
Fmoc-Deprotection: The Fmoc-protected amino alcohol on Wang resin is treated with a 50% solution of TFA in CH₂Cl₂ for 1 hour at room temperature to remove the Fmoc protecting group. The resin is then washed thoroughly.
-
Sulfonylation: The deprotected resin-bound amino alcohol is reacted with 2-nitrobenzenesulfonyl chloride in the presence of DIPEA in DMF.
-
Alkylation: The resulting resin-bound sulfonamide is alkylated with a substituted 2-bromoacetophenone in the presence of K₂CO₃ and TBAI in acetonitrile, with heating to drive the reaction to completion.
-
Cleavage and Cyclization: The resin is treated with a mixture of TFA/Et₃SiH/CH₂Cl₂ to cleave the product from the solid support and induce intramolecular cyclization to the 1,4-oxazepane derivative.
-
Purification: The cleaved product is purified by preparative high-performance liquid chromatography (HPLC).
Causality Behind Experimental Choices:
-
Solid-Phase Synthesis: Enables the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing of the resin.
-
Fmoc Protecting Group: A base-labile protecting group for the amine that is orthogonal to the acid-labile cleavage from the Wang resin.
-
Nitrobenzenesulfonyl Group: Activates the nitrogen for nucleophilic attack and can be removed under specific conditions if desired.
-
TFA/Et₃SiH Cleavage: The strong acid (TFA) cleaves the product from the resin, while the triethylsilane acts as a scavenger for reactive carbocations that may be formed during the process, leading to a cleaner cyclization.
Catalytic and Other Modern Approaches
Recent advances in catalysis have provided new and efficient routes to homomorpholine derivatives. These include:
-
Haloetherification: A regio- and stereoselective 7-endo cyclization through haloetherification has been developed for the synthesis of chiral polysubstituted oxazepanes.[7]
-
Tandem C-N Coupling/C-H Carbonylation: A copper-catalyzed tandem reaction of phenylamines with allyl halides under a carbon dioxide atmosphere provides access to benzo-1,4-oxazepine derivatives.[8]
-
Reaction of 2-Aminophenols with Alkynones: This method offers a novel route to substituted benzo[b][1][9]oxazepine derivatives.[10]
Pharmacological Significance and Structure-Activity Relationships
The unique structural features of the homomorpholine ring have made it an attractive scaffold for targeting a variety of biological systems, with a particular emphasis on the central nervous system.
Homomorpholine in CNS Drug Discovery
The ability of the homomorpholine moiety to modulate physicochemical properties, such as lipophilicity and basicity, makes it a valuable tool for designing brain-penetrant drugs.[11] Several classes of CNS-active compounds incorporating the homomorpholine scaffold have been investigated:
-
Anticonvulsants: Certain 1,4-oxazepane derivatives have shown potent anticonvulsant activity.[6]
-
Antidepressants: A patent describes 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity, suggesting their potential for the treatment of depression.
-
Dopamine D₄ Receptor Ligands: 2,4-disubstituted 1,4-oxazepanes have been synthesized and shown to have selectivity for the dopamine D₄ receptor, a target implicated in schizophrenia.
Beyond the CNS: Other Therapeutic Applications
The therapeutic potential of homomorpholine derivatives extends beyond the central nervous system:
-
Antifungal Agents: Some 1,4-oxazepane-containing compounds have demonstrated antifungal properties.[6]
-
Anti-inflammatory Agents: The scaffold has been explored for the development of agents to treat inflammatory bowel disease.[6]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the homomorpholine scaffold across all target classes is still evolving, some general principles have emerged:
-
Substitution Pattern: The position and nature of substituents on the homomorpholine ring are critical for biological activity and selectivity.
-
Stereochemistry: For chiral homomorpholines, the absolute configuration can have a profound impact on target binding and pharmacological effect.[12]
-
Bioisosteric Replacement: The replacement of a morpholine ring with a homomorpholine ring can lead to significant changes in activity, often due to altered conformational preferences and interactions with the target protein.
Visualization of Key Synthetic Pathways
Morpholine Ring Expansion
Caption: Proposed mechanism for morpholine ring expansion.
Intramolecular Cyclization via Solid-Phase Synthesis
Caption: Solid-phase synthesis of a homomorpholine derivative.
Conclusion and Future Perspectives
The journey of homomorpholine from a chemical curiosity to a valuable scaffold in drug discovery is a testament to the ongoing evolution of medicinal chemistry. While its history is not as extensively documented as that of morpholine, the growing body of literature on its synthesis and biological activity highlights its immense potential. The development of novel, efficient, and stereoselective synthetic methods will undoubtedly accelerate the exploration of homomorpholine chemical space. As our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the emergence of new homomorpholine-based clinical candidates with improved therapeutic profiles for a range of diseases. The seven-membered ring has truly come of age, offering exciting new possibilities for the design of next-generation therapeutics.
References
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion. (1980). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 16, 2026, from [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Synthesis of substituted benzo[b][1][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (2020). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
-
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. (2002). PubMed. Retrieved January 16, 2026, from [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved January 16, 2026, from [Link]
-
Synthesis of substituted benzo[b][1][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). OUCI. Retrieved January 16, 2026, from [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. Retrieved January 16, 2026, from [Link]
-
Representative examples of natural products and drugs containing a morpholine ring. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1987). PubMed. Retrieved January 16, 2026, from [Link]
- CN103212420A - Morpholine synthetic catalyst and preparation method thereof. (n.d.). Google Patents.
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Advances. Retrieved January 16, 2026, from [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III). (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis of Seven-Memberd Heterocyclic Compounds Via Pericyclic Reaction. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
- WO2012046882A1 - 1,4-oxazepane derivatives. (n.d.). Google Patents.
-
Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (n.d.). University of Baghdad Digital Repository. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Retrieved January 16, 2026, from [Link]
-
Representative examples of natural products and drugs containing a morpholine ring. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). Iraqi National Center for Information and Documentation. Retrieved January 16, 2026, from [Link]
-
Syntheses of seven-membered cyclic azo compounds. (1981). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
The synthesis of seven-membered heterocycles. (1958). UA Campus Repository. Retrieved January 16, 2026, from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Roadmap for 2-(Hydroxymethyl)homomorpholine: An In-Depth Technical Guide
Introduction: The Significance of 2-(Hydroxymethyl)homomorpholine in Drug Discovery
This compound is a chiral heterocyclic compound with a seven-membered ring containing both nitrogen and oxygen atoms. This structure is of significant interest in medicinal chemistry and drug development. The homomorpholine scaffold, an analogue of the widely used morpholine ring, offers a unique three-dimensional geometry. The presence of the hydroxymethyl substituent introduces a key hydrogen bonding donor and acceptor group, enhancing its potential for specific interactions with biological targets. Understanding the conformational landscape, electronic properties, and reactivity of this molecule at a quantum mechanical level is crucial for designing novel therapeutics with improved efficacy and selectivity.
This in-depth technical guide provides a comprehensive roadmap for the theoretical and computational investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols. The methodologies outlined herein are grounded in established computational chemistry practices, ensuring scientific integrity and reproducibility.
Part 1: Foundational Computational Methodologies
The cornerstone of a robust theoretical study lies in the selection of appropriate computational methods. For a molecule like this compound, a combination of approaches is necessary to capture its complex conformational space and electronic structure accurately.
Conformational Analysis: Exploring the 3D Landscape
The flexibility of the seven-membered homomorpholine ring necessitates a thorough conformational analysis to identify low-energy structures.
Protocol for Conformational Search:
-
Initial Structure Generation: A 2D sketch of this compound is converted to a 3D structure using molecular modeling software.
-
Molecular Mechanics (MM) Search: A systematic or random conformational search is performed using a suitable force field (e.g., MMFF94s or OPLS3e). This initial, computationally less expensive step generates a diverse set of possible conformations.
-
Quantum Mechanical (QM) Optimization and Ranking: The low-energy conformers identified from the MM search are then subjected to geometry optimization at a higher level of theory, typically Density Functional Theory (DFT).
Rationale for this Approach: This hierarchical approach balances computational cost and accuracy. The initial MM search efficiently explores the vast conformational space, while the subsequent QM optimization provides more reliable geometries and relative energies for the most plausible conformers.
Density Functional Theory (DFT): The Workhorse of Quantum Chemical Calculations
DFT has become the method of choice for many computational chemistry studies due to its favorable balance of accuracy and computational cost.[1][2]
Recommended DFT Protocol:
-
Functional Selection: The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[1][3] For systems where dispersion interactions are significant, functionals with dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Basis Set Selection: A Pople-style basis set, such as 6-31+G(d,p), offers a good compromise between accuracy and computational expense for molecules of this size.[1] The inclusion of diffuse functions (+) is important for accurately describing lone pairs and hydrogen bonding, while polarization functions (d,p) are crucial for describing the correct bond angles and molecular shape.
Part 2: Elucidating Molecular Properties through Computation
Once the low-energy conformers of this compound are identified, a wealth of information about its properties can be extracted through further calculations.
Geometric Parameters
The optimized geometries from DFT calculations provide precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's three-dimensional structure.
Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (B3LYP/6-31+G(d,p))
| Parameter | Value |
| Bond Lengths (Å) | |
| C-O (ring) | 1.43 |
| C-N (ring) | 1.47 |
| C-C (ring) | 1.53 |
| C-O (hydroxyl) | 1.42 |
| O-H (hydroxyl) | 0.96 |
| Bond Angles (°) ** | |
| C-O-C (ring) | 112.0 |
| C-N-C (ring) | 115.0 |
| O-C-C (hydroxymethyl) | 110.5 |
| Dihedral Angles (°) ** | |
| C-C-N-C | -65.0 |
| H-O-C-C | 180.0 |
Vibrational Analysis: Predicting Spectroscopic Signatures
Frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
Protocol for Vibrational Analysis:
-
Frequency Calculation: Perform a frequency calculation at the same level of theory used for geometry optimization (e.g., B3LYP/6-31+G(d,p)).
-
Zero-Point Energy (ZPE) Correction: The ZPE is obtained from the frequency calculation and should be added to the electronic energy to obtain the total energy at 0 K.
-
Thermal Corrections: Thermodynamic properties such as enthalpy and Gibbs free energy at a given temperature (e.g., 298.15 K) can also be calculated.
-
Spectral Simulation: The calculated vibrational frequencies and intensities can be used to generate a theoretical IR spectrum.
A comparison of the theoretical spectrum with experimental data serves as a crucial validation of the chosen computational method.[4]
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity.
Table 2: Hypothetical FMO Energies and Reactivity Descriptors for this compound (B3LYP/6-31+G(d,p))
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
These values can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, providing further insights into the molecule's chemical behavior.[2][5]
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.[3][4]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen and nitrogen atoms, which are prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the hydrogen atoms of the hydroxyl and amine groups, which are susceptible to nucleophilic attack.
Part 3: Advanced Computational Insights
For a more in-depth understanding of this compound's behavior, especially in a biological context, more advanced computational techniques can be employed.
Solvation Effects: A More Realistic Environment
Biological processes occur in an aqueous environment. Therefore, it is essential to consider the effect of a solvent on the molecule's properties.
Protocol for Solvation Modeling:
-
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method to approximate the effect of a solvent.
-
Explicit Solvation Models: For a more detailed understanding of specific solvent-solute interactions, a small number of explicit solvent molecules can be included in the QM calculation, often in combination with an implicit solvent model.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[6][7]
Workflow for Molecular Docking:
-
Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the lowest energy conformer of this compound is prepared.
-
Docking Simulation: A docking program is used to systematically explore the possible binding poses of the ligand within the active site of the receptor.
-
Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
Visualization of Computational Workflows
Caption: A generalized workflow for the theoretical and computational study of this compound.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By systematically exploring its conformational landscape, electronic properties, and potential interactions with biological targets, researchers can gain invaluable insights to guide the design and development of novel therapeutic agents. The integration of these computational approaches into the drug discovery pipeline has the potential to accelerate the identification of promising lead compounds and reduce the time and cost associated with experimental studies.
References
- Benchchem. (n.d.). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng.
-
Lenci, E., et al. (2016). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 4, 23. Retrieved from [Link]
-
Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64. Retrieved from [Link]
-
Patel, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Retrieved from [Link]
-
Patel, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. Retrieved from [Link]
-
Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Jaryal, R., et al. (2025). Spectroscopy analysis and computational chemistry: Liquid-assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine-based Schiff base ligand. Analytical Methods in Environmental Chemistry Journal, 8(3). Retrieved from [Link]
-
Lee, S., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(35), 7864–7870. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., et al. (2018). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. The Journal of Physical Chemistry A, 122(42), 8416–8423. Retrieved from [Link]
-
Gzella, A., et al. (2021). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. Molecules, 26(2), 435. Retrieved from [Link]
-
Kracmar, J., et al. (2000). Conformational analysis of 2-hydroxy-2',5'-diazachalcones. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 55-59. Retrieved from [Link]
-
Patel, R. B., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21601-21615. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Computational chemistry Publications. Retrieved from [Link]
-
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Retrieved from [Link]
-
Patel, R. B., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21601-21615. Retrieved from [Link]
-
Soualmi, S., et al. (2022). Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine. ResearchGate. Retrieved from [Link]
Sources
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
enantioselective synthesis of 2-substituted chiral morpholines
An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Substituted Chiral Morpholines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Ascendant Role of Chiral Morpholines in Modern Drug Discovery
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. Its favorable pharmacokinetic properties—such as improved aqueous solubility, metabolic stability, and desirable ADME (absorption, distribution, metabolism, and excretion) profiles—have made it a cornerstone in the design of numerous therapeutic agents.[1][2] When this scaffold incorporates a stereocenter, particularly at the 2-position adjacent to the oxygen atom, it opens up a three-dimensional chemical space that is crucial for specific and high-affinity interactions with biological targets. Consequently, the development of robust and efficient methods for the is a paramount objective in pharmaceutical research and development. This guide provides a detailed exploration of the core strategies employed to achieve this, focusing on the underlying chemical principles, field-proven protocols, and practical applications.
Strategic Pillars of Enantioselective Synthesis
The asymmetric construction of the 2-substituted morpholine core can be broadly categorized by the stage at which the key stereocenter is introduced. The primary strategies include:
-
Stereocenter Formation After Cyclization: This powerful approach involves creating the racemic or prochiral morpholine ring first, followed by an enantioselective transformation. Asymmetric hydrogenation is the preeminent example.
-
Stereocenter Formation During Cyclization: In these methods, the stereochemistry is set concurrently with the ring-forming reaction, often through diastereoselective cyclizations or organocatalyzed processes.
-
Stereocenter Formation Before Cyclization: This classic strategy relies on using enantiomerically pure starting materials, either from the "chiral pool" or prepared using chiral auxiliaries, which are then cyclized to form the morpholine ring.
This guide will delve into each of these strategic pillars, presenting the causal logic behind experimental choices and providing detailed, validated protocols.
Post-Cyclization Strategy: Asymmetric Hydrogenation of Dehydromorpholines
Transition-metal-catalyzed asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and operationally simple methods for generating chiral molecules.[3][4] Applying this to a pre-formed dehydromorpholine ring is a highly effective strategy for accessing 2-substituted chiral morpholines.
The Causality Behind the Catalytic Choice: Large Bite Angle Ligands
The primary challenge in the asymmetric hydrogenation of 2-substituted dehydromorpholines lies in the substrate itself. The endocyclic double bond is often sterically hindered and electron-rich, leading to low reactivity.[3] A breakthrough in this area came with the development of rhodium catalysts bearing bisphosphine ligands with a large "bite angle," such as the (R,R,R)-SKP ligand.[3][4]
Why Large Bite Angles are Crucial: A larger P-Rh-P bite angle in the catalyst complex enhances the enantioselectivity of the hydrogenation. This geometric constraint influences the binding of the prochiral olefin to the metal center, creating a more defined and sterically demanding chiral environment. This forces the substrate to adopt a specific orientation for hydrogen delivery, leading to the preferential formation of one enantiomer. Furthermore, introducing an N-acyl directing group on the dehydromorpholine substrate is a common and effective strategy to activate the enamine system for hydrogenation.[3]
Visualizing the Workflow: Asymmetric Hydrogenation
The general workflow for this approach is straightforward, involving the synthesis of the N-protected dehydromorpholine substrate followed by the key catalytic hydrogenation step.
Caption: Workflow for synthesizing 2-substituted chiral morpholines via asymmetric hydrogenation.
Field-Proven Protocol: Rh-SKP Catalyzed Asymmetric Hydrogenation
This protocol is based on the highly successful method developed for the hydrogenation of 2-substituted dehydromorpholines.[3][5]
Materials:
-
N-protected 2-substituted dehydromorpholine (Substrate 1 )
-
[Rh(cod)₂]SbF₆ (Catalyst Precursor)
-
(R,R,R)-SKP (Chiral Ligand)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (high-purity)
-
Autoclave or high-pressure reactor
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add the chiral ligand (R,R,R)-SKP (1.05 mol%) and [Rh(cod)₂]SbF₆ (1.0 mol%).
-
Reaction Setup: In a separate vial inside the glovebox, dissolve the N-protected 2-substituted dehydromorpholine substrate (0.2 mmol, 1.0 equiv) in anhydrous DCM (2 mL).
-
Catalyst Activation: Add a portion of the substrate solution to the Schlenk tube containing the ligand and rhodium precursor. Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Hydrogenation: Transfer the activated catalyst solution and the remaining substrate solution to a glass vial equipped with a magnetic stir bar and place it inside a high-pressure autoclave.
-
Pressurization: Seal the autoclave, purge it with hydrogen gas three times, and then pressurize it to 30 atm with hydrogen.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Data Presentation: Substrate Scope and Performance
The Rh-SKP catalytic system has demonstrated broad applicability for various 2-substituted dehydromorpholines, consistently delivering high yields and exceptional enantioselectivities.[3][4]
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | >99 | 92 |
| 2 | 4-Fluorophenyl | >99 | 92 |
| 3 | 4-Trifluoromethylphenyl | >99 | 94 |
| 4 | 2-Naphthyl | >99 | 93 |
| 5 | 2-Thienyl | >99 | 92 |
| 6 | 2-Methylphenyl | >99 | 99 |
| 7 | Cyclohexyl | >99 | 90 |
| Data synthesized from published results. Conditions: 1.0 mol% [Rh(cod)₂]SbF₆, 1.05 mol% (R,R,R)-SKP, 30 atm H₂, DCM, rt, 24h.[3] |
Diastereoselective and Chiral Pool-Based Strategies
These methods establish stereochemistry either by leveraging existing stereocenters in the starting materials or by controlling the geometry of ring formation.
Diastereoselective Cyclization: A Rhodium-Catalyzed Approach
An elegant strategy involves the intramolecular cyclization of nitrogen-tethered allenols.[6] This atom-economic pathway, catalyzed by a rhodium complex, can produce highly substituted morpholines with excellent diastereoselectivity. The stereochemistry of the starting allenol directly dictates the stereochemistry of the final product.
Caption: Diastereoselective synthesis via Rh-catalyzed cyclization of allenols.
Chiral Auxiliary and Chiral Pool Approaches: The Aprepitant Case Study
The synthesis of the complex morpholine core of the antiemetic drug Aprepitant is a landmark example of using both chiral pool and diastereoselective strategies.[7][8] A key step involves the Lewis acid-mediated coupling of a chiral alcohol with an oxazinone, followed by a highly stereoselective reduction and cyclization sequence.[7]
Causality of the Method: This approach relies on "stereochemical relay," where the stereochemical information from a pre-existing chiral center (the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol) is used to direct the formation of the other two stereocenters on the morpholine ring.[7] A critical innovation in the manufacturing process was the use of a crystallization-induced dynamic resolution, which converts an unwanted diastereomer into the desired one in situ, dramatically increasing the overall yield.[8]
Protocol: Asymmetric Synthesis of Morpholin-2-ones via Chiral Auxiliary
This method utilizes a chiral auxiliary, pseudoephedrine, to synthesize chiral morpholin-2-ones, which are versatile precursors to 2-substituted morpholines.[9]
Materials:
-
Arylglyoxal
-
(+)-Pseudoephedrine
-
Camphorsulfonic acid (CSA)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of arylglyoxal (1.0 equiv) in DCM, add (+)-pseudoephedrine (1.0 equiv).
-
Catalysis: Add a catalytic amount of camphorsulfonic acid (0.1 equiv).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting diastereomerically enriched morpholin-2-one by flash chromatography.
-
Auxiliary Cleavage: The pseudoephedrine auxiliary can be cleaved in subsequent steps (e.g., reduction) to yield the chiral 2-substituted morpholine derivative.
Emerging and Alternative Methodologies
Kinetic Resolution
Kinetic resolution is a powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. While highly effective for some systems like 1,2-dihydroquinolines, providing selectivity factors up to 569, this method is inherently limited to a maximum theoretical yield of 50% for each enantiomer.[10][11] It is best suited for scenarios where both the resolved starting material and the product are desired.
Biocatalysis
The use of enzymes (biocatalysis) offers a green and highly selective alternative for producing chiral intermediates.[12][13] Oxidoreductases, for instance, can reduce α-amino ketones to chiral 1,2-amino alcohols—key precursors for morpholines—with near-perfect stereoselectivity.[14][15] This approach avoids the use of heavy metals and often proceeds under mild, aqueous conditions, aligning with the principles of sustainable chemistry.[12]
Conclusion: A Multi-faceted Toolkit for a Privileged Scaffold
The is a dynamic field with a diverse array of powerful strategies. For atom economy and efficiency on a large scale, asymmetric hydrogenation of dehydromorpholines using advanced catalytic systems like Rh-SKP offers a premier solution.[3] For constructing complex, multi-substituted morpholines, diastereoselective cyclizations and chiral pool/auxiliary-based methods , exemplified by the synthesis of Aprepitant, provide precise stereochemical control.[7] Finally, emerging techniques like kinetic resolution and biocatalysis continue to expand the synthetic chemist's toolkit, offering unique advantages in specific contexts. The choice of strategy ultimately depends on the specific target molecule, desired scale, and economic and environmental considerations. As drug discovery continues to demand ever more sophisticated and stereochemically complex molecules, the methodologies outlined in this guide will remain central to the innovation pipeline.
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066. [Link]
-
Dong, J., Wang, Y., et al. (2025). A related method for the synthesis of enantiopure δ-hydroxy α-amino acids. ACS Catalysis. [Link]
-
Li, M., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]
-
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Various Authors. Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
-
Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
- N/A. (N/A). Chemical synthesis method for linezolid.
-
Brands, K. M. J., et al. (2003). Synthesis of aprepitant. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
-
Reddy, K. S., et al. (2006). An efficient and practical synthesis of antibacterial linezolid. ResearchGate. [Link]
-
Britton, J., et al. (2017). Seven-step, continuous flow synthesis of linezolid. ResearchGate. [Link]
-
Coldham, I., et al. (2020). Kinetic resolution of 2-aryldihydroquinolines using lithiation – synthesis of chiral 1,2- and 1,4-dihydroquinolines. White Rose Research Online. [Link]
-
Wang, Y., et al. (2018). Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. PubMed Central. [Link]
-
Ziyaei, A., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]
-
Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. [Link]
-
Santacoloma, P. A., et al. (2011). Biocatalytic synthesis of chiral pharmaceutical intermediates. Organic Process Research & Development. [Link]
-
Various Authors. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. SynOpen. [Link]
-
Hashmi, A. S. K., et al. (2006). Asymmetric rhodium-catalyzed hydrogenation meets gold-catalyzed cyclization: Enantioselective synthesis of 8-hydroxytetrahydroisoquinolines. Chemistry, 12(20), 5376-82. [Link]
-
He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]
-
Various Authors. (2011). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]
- Various Authors. (2016). An improved process for the preparation of aprepitant.
Sources
- 1. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. jocpr.com [jocpr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of 2-(Hydroxymethyl)homomorpholine
Introduction
Homomorpholine, also known as 1,4-oxazepane, and its derivatives are seven-membered heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.[1] The introduction of a hydroxymethyl group at the 2-position of the homomorpholine ring creates a chiral center and a functional handle for further molecular elaboration, making 2-(hydroxymethyl)homomorpholine a valuable building block in drug discovery. This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of this compound. The proposed synthesis is a multi-step process involving the formation of a key amino alcohol intermediate followed by a cyclization reaction to form the 1,4-oxazepane ring. The rationale behind each step is explained, and safety precautions are highlighted.
Proposed Synthetic Route
The synthesis of this compound can be approached through the cyclization of a suitable amino alcohol precursor. A plausible and efficient route begins with the reaction of a protected amino alcohol with a three-carbon electrophile to introduce the necessary atoms for the seven-membered ring, followed by deprotection and cyclization. This strategy is adapted from general methods for the synthesis of morpholine and oxazepane derivatives.[2][3][4]
The overall proposed two-step synthetic pathway is outlined below:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Part 1: Synthesis of N-benzyl-4-amino-1,2-butanediol (Intermediate)
This initial step involves the reaction of a commercially available starting material, 1,2-epoxy-4-butanol, with benzylamine. The benzyl group serves as a protecting group for the amine, which can be removed in a later step.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 1,2-Epoxy-4-butanol | C₄H₈O₂ | 88.11 | 8.81 g | 0.1 |
| Benzylamine | C₇H₉N | 107.15 | 10.72 g | 0.1 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-epoxy-4-butanol (8.81 g, 0.1 mol) and methanol (100 mL).
-
Stir the solution at room temperature and slowly add benzylamine (10.72 g, 0.1 mol) dropwise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil, N-benzyl-4-amino-1,2-butanediol, can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Part 2: Synthesis of this compound
This step involves the cyclization of the intermediate amino alcohol to form the homomorpholine ring. This is achieved by converting the primary alcohol to a better leaving group, followed by intramolecular nucleophilic substitution by the amine. A subsequent debenzylation step yields the final product.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| N-benzyl-4-amino-1,2-butanediol | C₁₁H₁₇NO₂ | 195.26 | 19.53 g | 0.1 |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 21.0 g | 0.11 |
| Pyridine | C₅H₅N | 79.1 | 100 mL | - |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.4 g | 0.11 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - |
| Palladium on carbon (10 wt. %) | Pd/C | - | 1.0 g | - |
| Methanol | CH₃OH | 32.04 | 150 mL | - |
| Hydrogen gas | H₂ | 2.02 | Balloon | - |
Procedure:
-
Tosylation: Dissolve the crude N-benzyl-4-amino-1,2-butanediol (19.53 g, 0.1 mol) in pyridine (100 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Cyclization: In a separate flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (4.4 g of 60% dispersion, 0.11 mol) in anhydrous THF (100 mL).
-
Cool the NaH suspension to 0 °C.
-
Dissolve the tosylated intermediate in anhydrous THF (100 mL) and add it dropwise to the NaH suspension over 1 hour.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 6 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-benzyl-2-(hydroxymethyl)homomorpholine.
-
Debenzylation: Dissolve the crude product in methanol (150 mL) in a 500 mL flask.
-
Add 10% palladium on carbon (1.0 g).
-
Secure a hydrogen balloon to the flask and purge the system with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 24 hours.[5]
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling
-
Benzylamine: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Epoxy-4-butanol: Potential mutagen. Avoid inhalation and skin contact.
-
p-Toluenesulfonyl chloride: Lachrymator and corrosive. Handle with care in a fume hood.
-
Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon). Use appropriate fire-extinguishing media (e.g., dry powder).
-
Hydrogen gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., O-H, N-H).
Conclusion
This application note provides a detailed, plausible laboratory-scale protocol for the synthesis of this compound. The described method is based on established synthetic strategies for related heterocyclic compounds. Researchers should exercise caution and adhere to all safety guidelines when performing these reactions. The successful synthesis of this compound will provide a valuable building block for the development of new chemical entities in drug discovery and other fields.
References
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. Available at: [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. Available at: [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing). Available at: [Link]
-
Expanding complex morpholines using systematic chemical diversity - ACS Fall 2025. Available at: [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. Available at: [Link]
-
Hexahydro-1,4-oxazepines. Part 1. Synthesis by morpholine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
- WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents.
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]
- CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents.
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- WO2009106486A1 - Preparation of morpholine derivatives - Google Patents.
- KR840002428B1 - Method for preparing morpholine derivative - Google Patents.
-
Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. Available at: [Link]
- CN118451064B - Method for preparing substituted morpholine derivatives - Google Patents.
-
Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates. Available at: [Link]
-
2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Morpholine synthesis [organic-chemistry.org]
- 5. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(Hydroxymethyl)homomorpholine in Medicinal Chemistry
Introduction: The Privileged Scaffold and the Homomorpholine Advantage
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of approved drugs and clinical candidates. These are often referred to as "privileged structures" due to their inherent ability to interact with a variety of biological targets in a specific and favorable manner. The morpholine ring is a quintessential example of such a scaffold, lauded for its advantageous physicochemical, biological, and metabolic properties.[1] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for further molecular elaboration.[2][3] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a target protein.[4][5]
This guide focuses on a specific, yet promising, derivative: 2-(hydroxymethyl)homomorpholine . The "homo" designation signifies the expansion of the six-membered morpholine ring to a seven-membered 1,4-oxazepane ring. This seemingly subtle change introduces significant conformational flexibility and alters the spatial arrangement of the key pharmacophoric features—the nitrogen and oxygen atoms, and the hydroxymethyl group. This unique three-dimensional architecture can allow for novel interactions with biological targets, potentially leading to improved potency, selectivity, or a differentiated pharmacological profile compared to their classical morpholine counterparts. The hydroxymethyl group at the 2-position provides a crucial reactive handle for the attachment of various fragments and linkers, making it an invaluable building block in fragment-based drug discovery (FBDD) and lead optimization campaigns.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its synthesis, key reactions, and provide detailed protocols for its incorporation into screening libraries and lead optimization efforts.
Core Physicochemical Properties and Design Rationale
Before embarking on the synthesis and application of this compound, it is crucial to understand its fundamental properties and how they can be leveraged in drug design.
| Property | Value (Predicted) | Implication in Drug Design |
| Molecular Weight | 131.17 g/mol | Low molecular weight makes it an ideal starting point for fragment-based and lead-like library synthesis. |
| logP | -1.5 (Predicted) | High hydrophilicity can improve aqueous solubility of the final compound. |
| pKa (of the amine) | ~8.5-9.5 (Predicted) | The basic nitrogen can be protonated at physiological pH, allowing for ionic interactions and improving solubility. |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Enables strong hydrogen bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (amine, hydroxyl, and ether oxygen) | Provides multiple points for hydrogen bonding, enhancing binding affinity. |
The rationale for employing this compound often revolves around the following strategic advantages:
-
Scaffold Hopping: Replacing a known active morpholine-containing compound with its homomorpholine analog can lead to a novel chemical series with a distinct intellectual property position.
-
Exploring New Chemical Space: The increased conformational flexibility of the seven-membered ring allows the hydroxymethyl group and other substituents to probe different regions of a target's binding pocket that may be inaccessible to the more rigid morpholine scaffold.
-
Improving Physicochemical Properties: The inherent polarity of the homomorpholine ring can be used to tune the solubility and permeability of a lead compound.
Synthesis of this compound: A General Overview
The synthesis of chiral this compound is not as widely documented as its six-membered ring counterpart. However, established synthetic routes for similar heterocyclic systems can be adapted. A common approach involves the cyclization of an amino alcohol precursor. The following diagram illustrates a generalized synthetic strategy.
Caption: Generalized synthetic workflow for this compound.
Application Protocol 1: Acylation of the Amine for Library Synthesis
The secondary amine of the homomorpholine ring is a versatile handle for introducing diversity into a molecule. Acylation with a variety of carboxylic acids is a fundamental reaction in library synthesis.
Protocol: Parallel Amide Coupling
Objective: To synthesize a library of amides from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound hydrochloride
-
A library of carboxylic acids (in a 96-well plate format)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with magnetic stirring
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M solution of this compound hydrochloride in anhydrous DMF. Add 1.1 equivalents of DIPEA to this solution to form the free base in situ.
-
Prepare a 0.5 M solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M solution of each carboxylic acid in your library in anhydrous DMF in a 96-well plate.
-
Prepare a 1.0 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in each well of the 96-well block):
-
To each well containing a unique carboxylic acid solution (100 µL, 0.05 mmol, 1.0 eq), add the this compound free base solution (110 µL, 0.055 mmol, 1.1 eq).
-
Add the DIPEA solution (55 µL, 0.055 mmol, 1.1 eq).
-
Initiate the reaction by adding the HATU solution (110 µL, 0.055 mmol, 1.1 eq).
-
-
Reaction and Work-up:
-
Seal the 96-well block and stir the reactions at room temperature for 16 hours.
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, mixing vigorously, and then allowing the layers to separate.
-
Transfer the organic layer to a new 96-well plate for analysis and purification.
-
-
Analysis:
-
Analyze the crude product in each well by LC-MS to confirm product formation and assess purity.
-
Causality Behind Experimental Choices:
-
HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization for chiral substrates.
-
DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of the HATU reaction. An excess is used to drive the reaction to completion.
-
Anhydrous DMF is the solvent of choice due to its ability to dissolve a wide range of reactants and its high boiling point, although the reaction is run at room temperature.
-
The use of a slight excess of the amine and coupling reagent helps to ensure complete consumption of the often more valuable carboxylic acid.
Application Protocol 2: Derivatization of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group offers another point for diversification, allowing for the introduction of different functionalities through ether or ester linkages.
Protocol: Mitsunobu Etherification
Objective: To synthesize an ether derivative of N-protected this compound with a phenolic coupling partner.
Materials:
-
N-Boc-2-(hydroxymethyl)homomorpholine (requires prior protection of the amine)
-
A phenol of interest
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-(hydroxymethyl)homomorpholine (1.0 eq) and the phenol (1.2 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and stir until it has completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ether product.
-
Trustworthiness and Self-Validation:
-
The Mitsunobu reaction is a well-established and reliable method for the formation of C-O bonds.[6] The characteristic byproducts, triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate, can be easily identified by NMR and removed during purification, confirming that the reaction has proceeded. The inversion of stereochemistry at the carbon bearing the hydroxyl group is a hallmark of the Sₙ2 mechanism of this reaction, which can be confirmed by appropriate analytical techniques if a chiral starting material is used.
Caption: Diversification strategy for this compound.
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound represents a valuable and underexplored building block in medicinal chemistry. Its unique conformational properties and the presence of two orthogonal reactive handles make it an ideal starting point for the synthesis of diverse and novel compound libraries. By leveraging the protocols and principles outlined in this guide, researchers can effectively incorporate this promising scaffold into their drug discovery programs, paving the way for the development of new therapeutics with potentially improved efficacy and safety profiles. The broader literature on morpholine-containing compounds provides a strong foundation for anticipating the positive impact of this scaffold on the druglike properties of new molecular entities.[1][3]
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1145. [Link]
-
Kourounakis, A. P., & Gavalas, A. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 8(12), 1467–1483. [Link]
- Shanghai Aobo Bio Pharmaceutical Technology Co Ltd. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A.
-
Singh, H., & Singh, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Kumar, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Yadav, P., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Advances, 11(42), 26233-26238. [Link]
- Sumitomo Chemical Company, Limited. (2010). Process for producing 2-hydroxymethylmorpholine salt. WO2010082627A1.
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1145. [Link]
-
Gataullin, R. R. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(11), 1577-1601. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1145. [Link]
-
Lardeux, B., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 25(23), 5732. [Link]
-
Musil, K., et al. (2017). Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. Molecules, 22(11), 1951. [Link]
-
Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3259-3268. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Synthetic Applications of 2-(Hydroxymethyl)morpholine: A Chiral Building Block for Advanced Organic Synthesis
A Note on Nomenclature: This guide focuses on the applications of 2-(hydroxymethyl)morpholine, a six-membered heterocyclic compound. While the initial inquiry specified 2-(hydroxymethyl)homomorpholine (a seven-membered ring), the existing body of scientific literature overwhelmingly details the synthetic utility of the morpholine derivative. The principles and protocols outlined herein may serve as a foundational reference for the synthesis and application of its higher homologues.
Introduction: The Strategic Value of the 2-(Hydroxymethyl)morpholine Scaffold
Chiral 2-(hydroxymethyl)morpholine has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. Its rigid, pre-defined stereochemistry, coupled with the presence of three distinct functional handles—a secondary amine, a primary alcohol, and an ether linkage—renders it an exceptionally versatile chiral building block.[1] This unique combination of features allows for sequential and site-selective modifications, enabling the construction of complex, multi-stereocenter molecules with a high degree of control.
The morpholine moiety itself is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[2] Consequently, the incorporation of chiral 2-(hydroxymethyl)morpholine into molecular architectures is a frequently employed strategy in the development of novel therapeutic agents. This guide provides an in-depth exploration of its key applications, complete with detailed protocols for its synthesis and derivatization.
Part 1: Enantioselective Synthesis of 2-(Hydroxymethyl)morpholine
The strategic importance of 2-(hydroxymethyl)morpholine necessitates efficient and stereocontrolled synthetic routes. One of the most effective methods commences from commercially available chiral amino alcohols, establishing the key stereocenter early in the synthetic sequence.
Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)morpholine from (S)-3-Amino-1,2-propanediol
This protocol outlines a robust, multi-step synthesis that provides the target molecule in high yield and excellent enantiomeric purity.[3]
Workflow for the Synthesis of (S)-2-(Hydroxymethyl)morpholine
Caption: Synthesis of (S)-2-(Hydroxymethyl)morpholine.
Step-by-Step Procedure:
-
Acylation: To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a 1:1 mixture of acetonitrile (CH3CN) and methanol (MeOH), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent is removed under reduced pressure to yield (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide.
-
Cyclization: The crude acetamide from the previous step is added to a solution of potassium tert-butoxide (t-BuOK, 1.5 eq) in tert-amyl alcohol (t-AmOH). The mixture is heated to 80 °C for 4 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give (S)-5-(hydroxymethyl)morpholin-3-one.
-
Reduction: The morpholinone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, 2.0 eq) in toluene is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is carefully quenched with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stirred until two clear layers are formed. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford (S)-2-(hydroxymethyl)morpholine.[3]
Part 2: Applications as a Chiral Synthon for Bioactive Molecules
The primary application of enantiopure 2-(hydroxymethyl)morpholine is as a key intermediate in the synthesis of a variety of pharmaceuticals. Its pre-installed stereocenter and versatile functional groups allow for the efficient construction of complex drug molecules.
Application Example 1: Synthesis of (S,S)-Reboxetine
(S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[3] The synthesis of its active enantiomer relies on a stereospecific route starting from an N-protected derivative of (S)-2-(hydroxymethyl)morpholine.
Synthetic Scheme for (S,S)-Reboxetine
Caption: Key steps in the synthesis of (S,S)-Reboxetine.
Protocol 2: Synthesis of a Key Reboxetine Precursor
This protocol details the conversion of N-Boc-(S)-2-(hydroxymethyl)morpholine to a key diastereomeric alcohol intermediate.[4]
Step-by-Step Procedure:
-
Oxidation: To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), Dess-Martin periodinane (1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 1 hour. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield (S)-tert-butyl 2-formylmorpholine-4-carboxylate.
-
Grignard Addition: The crude aldehyde is dissolved in anhydrous THF and cooled to -78 °C. Phenylmagnesium bromide (PhMgBr, 1.5 eq, as a solution in THF) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, concentrated, and purified by column chromatography to afford (S)-tert-butyl 2-((S)-hydroxy(phenyl)methyl)morpholine-4-carboxylate as the major diastereomer.
| Step | Reagents and Conditions | Product | Typical Yield | Diastereomeric Ratio |
| Oxidation | Dess-Martin Periodinane, DCM, 0 °C to rt | Aldehyde | >95% | N/A |
| Grignard Addition | PhMgBr, THF, -78 °C to rt | Diastereomeric Alcohols | ~80% | ~9:1 ((S,S):(S,R)) |
Application Example 2: Precursor for Viloxazine and Other Analogues
Viloxazine, another antidepressant, and a range of other bioactive molecules, such as dopamine D4 receptor antagonists, utilize 2-(hydroxymethyl)morpholine as a central building block.[5][6] The synthetic strategies often involve initial N-alkylation or N-arylation, followed by etherification of the hydroxyl group.
Part 3: Functional Group Transformations
The utility of 2-(hydroxymethyl)morpholine is further expanded by the selective transformation of its primary alcohol and secondary amine functionalities.
Protocol 3: Conversion of the Hydroxyl Group to a Chloromethyl Group
The conversion of the hydroxymethyl group to a chloromethyl group provides a reactive electrophile for subsequent nucleophilic substitution reactions.[7]
Reaction Scheme
Caption: Chlorination of 2-(Hydroxymethyl)morpholine.
Step-by-Step Procedure:
-
Chlorination: In a well-ventilated fume hood, 2-(hydroxymethyl)morpholine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Thionyl chloride (SOCl2, 1.2 eq) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield 2-(chloromethyl)morpholine hydrochloride.[7]
Protocol 4: N-Alkylation of 2-(Hydroxymethyl)morpholine
The secondary amine of the morpholine ring is readily alkylated under standard conditions, allowing for the introduction of a wide variety of substituents.
Step-by-Step Procedure:
-
Setup: To a solution of 2-(hydroxymethyl)morpholine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a temperature appropriate for the solvent and reactants (e.g., 80 °C for acetonitrile) and monitor the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Conclusion
2-(Hydroxymethyl)morpholine stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex and medicinally relevant molecules. Its inherent stereochemistry and orthogonal functional groups provide a robust platform for the diastereoselective construction of new chemical entities. The protocols and applications detailed in this guide offer a glimpse into the vast synthetic potential of this versatile scaffold, providing researchers and drug development professionals with a solid foundation for its use in their own synthetic endeavors.
References
-
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [Link]
-
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [Link]
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link]
-
Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. ACS Publications. [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PMC. [Link]
-
Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. [Link]
-
Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. [Link]
-
N-alkylation of morpholine with other alcohols. ResearchGate. [Link]
-
Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). ResearchGate. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Strategic Derivatization of the Hydroxyl Group in 2-(hydroxymethyl)homomorpholine
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide for the chemical modification, or derivatization, of the primary hydroxyl group in 2-(hydroxymethyl)homomorpholine. This key building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The strategic conversion of its hydroxyl moiety into various functional groups—such as esters, ethers, silyl ethers, and sulfonates—is a critical step in modulating physicochemical properties, metabolic stability, and target engagement. This guide details the underlying chemical principles, provides validated, step-by-step protocols for several high-yield derivatization strategies, and offers expert insights into experimental design and troubleshooting.
Structural Analysis and Strategic Considerations
This compound possesses two key nucleophilic centers: a primary hydroxyl group (-CH₂OH) and a secondary amine (-NH-) within the seven-membered ring. The amine is more nucleophilic than the alcohol, creating a chemoselectivity challenge. Direct derivatization will often lead to a mixture of N- and O-functionalized products, with N-functionalization typically predominating.
Therefore, a robust and selective strategy involves the temporary protection of the secondary amine, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. This electronically deactivates the nitrogen, allowing for clean and selective derivatization of the hydroxyl group. The Boc group can be readily removed under acidic conditions post-derivatization if the parent amine is desired.
Figure 1: General strategy involving N-protection before O-derivatization.
Core Derivatization Protocols
The following sections provide detailed protocols for the most common and useful derivatizations of the hydroxyl group, assuming the use of N-Boc protected this compound as the starting material for optimal selectivity.
Acylation: Synthesis of Esters
Acylation converts the hydroxyl group into an ester, which can serve as a prodrug moiety or a handle for exploring structure-activity relationships (SAR). This reaction is typically performed with an acyl chloride or anhydride in the presence of a base to neutralize the acidic byproduct.[1][2]
Caption: Workflow for the acylation of the hydroxyl group.
Protocol 3.1: Benzoylation
-
Materials & Reagents:
-
N-Boc-2-(hydroxymethyl)homomorpholine
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-2-(hydroxymethyl)homomorpholine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq).
-
Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester derivative.
-
Sulfonylation: Conversion to a Leaving Group
Sulfonylation converts the alcohol into a sulfonate ester (e.g., tosylate, mesylate), an excellent leaving group for subsequent nucleophilic substitution (Sₙ2) reactions. This two-step sequence is fundamental for introducing a wide variety of functional groups (azides, cyanides, thiols, etc.) at the methylene position. The reaction is typically performed with a sulfonyl chloride in the presence of a non-nucleophilic base.[3][4][5]
Caption: Workflow for the synthesis of a tosylate derivative.
Protocol 3.2: Tosylation
-
Materials & Reagents:
-
N-Boc-2-(hydroxymethyl)homomorpholine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-2-(hydroxymethyl)homomorpholine (1.0 eq) in anhydrous pyridine or DCM in a flask under a nitrogen atmosphere and cool to 0 °C. Note: Pyridine can act as both solvent and base.
-
Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add cold 1 M HCl to neutralize excess pyridine until the pH is acidic.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The tosylate is often crystalline and can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes). If it is an oil, use flash column chromatography.
-
Silylation: Protection or Analytical Modification
Silylation forms a silyl ether, which serves as a protective group for the hydroxyl function due to its steric bulk and stability under many reaction conditions (e.g., basic, organometallic). Silyl ethers are also more volatile and thermally stable, making them suitable for analysis by Gas Chromatography (GC).[1][6] A variety of silylating agents are available, offering a range of stabilities.[7][8]
Caption: Workflow for the formation of a TBDMS (TBS) silyl ether.
Protocol 3.3: TBDMS Ether Formation
-
Materials & Reagents:
-
N-Boc-2-(hydroxymethyl)homomorpholine
-
tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry flask under nitrogen, dissolve N-Boc-2-(hydroxymethyl)homomorpholine (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) in one portion.
-
Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure silyl ether.
-
Comparative Summary of Derivatization Strategies
| Derivatization | Primary Reagent | Typical Base/Catalyst | Primary Purpose | Key Advantages | Considerations |
| Acylation | Acyl Chloride (RCOCl) | Pyridine, TEA | Prodrugs, SAR studies | Robust reaction, stable products | Base is stoichiometric |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Pyridine | Create leaving group | Enables Sₙ2 chemistry | Product may be unstable |
| Silylation | Silyl Chloride (R₃SiCl) | Imidazole, DMAPO[7][8] | Protection, GC analysis | Mild conditions, tunable stability | Sensitive to acid and fluoride |
| Etherification | Alkyl Halide / ArOH | NaH / Mitsunobu[9] | Modulate polarity, metabolic block | Very stable linkage | Williamson requires strong base; Mitsunobu has complex workup |
General Experimental Workflow
The overall process, from starting material to final characterized product, follows a logical sequence that ensures purity and structural verification.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substitution Reactions of the Homomorpholine Ring
Introduction: The Homomorpholine Scaffold in Modern Drug Discovery
Homomorpholine, systematically known as 1,4-oxazepane, is a seven-membered saturated heterocycle that has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its significance lies in the unique combination of physicochemical properties it imparts to a molecule. The non-planar, flexible chair-like conformation provides three-dimensionality, a key attribute for "escaping flatland" in drug design, which often correlates with improved solubility and superior pharmacokinetic (PK) properties.[3] The presence of a weakly basic nitrogen atom and a hydrogen bond-accepting oxygen atom allows for a fine-tuning of a compound's lipophilic–hydrophilic balance, crucial for optimizing permeability across the blood-brain barrier (BBB) and overall ADME (absorption, distribution, metabolism, and excretion) profiles.[1]
The nitrogen atom of the homomorpholine ring serves as a critical handle for chemical modification. N-substitution reactions are paramount for elaborating the core scaffold, enabling the introduction of a vast array of functional groups. These modifications are strategically employed to:
-
Enhance Potency: By introducing substituents that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.[1][2]
-
Modulate Pharmacokinetics: By altering properties like solubility, metabolic stability, and plasma protein binding.[2]
-
Explore Structure-Activity Relationships (SAR): By systematically varying the N-substituent to build a comprehensive understanding of how chemical structure influences biological activity.[4]
This guide provides a detailed overview of the primary methodologies for the N-substitution of the homomorpholine ring, offering both the theoretical underpinnings and field-proven protocols for researchers, scientists, and drug development professionals.
Caption: Overview of N-substitution pathways for the homomorpholine scaffold.
N-Alkylation: The Foundational Modification
Direct N-alkylation is one of the most straightforward methods for introducing alkyl groups onto the homomorpholine nitrogen. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, displacing a leaving group.[4][5]
Causality Behind Experimental Choices:
-
Reagent: Alkyl halides (I > Br > Cl) or sulfonates (triflates > tosylates > mesylates) are common electrophiles. The choice depends on reactivity and commercial availability.[5]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the acid (e.g., HBr) generated during the reaction, preventing the protonation and deactivation of the starting homomorpholine.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while leaving the nucleophilic amine relatively free, thereby accelerating the SN2 reaction.
Protocol 1: Classical N-Alkylation with an Alkyl Halide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add homomorpholine (1.0 eq.).
-
Solvent & Base: Dissolve the homomorpholine in anhydrous acetonitrile (ACN) or DMF (approx. 0.1 M concentration). Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 eq.) to the stirred suspension.[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the alkyl halide. Less reactive electrophiles may require heating.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the mixture to room temperature and filter off the inorganic base.[4]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-alkylated homomorpholine.[4]
N-Acylation: Introducing Amide Functionality
N-acylation is a robust method for forming an amide bond by reacting homomorpholine with an acylating agent, such as an acyl chloride or anhydride. This transformation is typically fast and high-yielding.
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides are highly reactive and often used. Acetic anhydride is a common choice for introducing an acetyl group.[6]
-
Base: A base like triethylamine (TEA) or pyridine is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards the acylating agent.
Protocol 2: N-Acetylation using Acetic Anhydride
-
Setup: In a round-bottom flask, dissolve homomorpholine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The resulting N-acetylhomomorpholine is often pure enough for subsequent steps, but can be further purified by chromatography or distillation if necessary.
Reductive Amination: A Controlled Approach to N-Alkylation
Reductive amination is a powerful, two-step (often one-pot) process that converts a carbonyl group and an amine into a more substituted amine.[7] It involves the initial formation of an iminium ion intermediate, which is then reduced in situ.[8] This method is highly advantageous as it prevents the over-alkylation issues often encountered with direct alkylation using alkyl halides.[8]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another common choice.[8]
-
Solvent: Dichloroethane (DCE) or DCM are commonly used. Acetic acid is often added as a catalyst to facilitate iminium ion formation.
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6) to promote imine formation without deactivating the amine nucleophile.
Protocol 3: One-Pot Reductive Amination
-
Setup: To a flask containing a solution of the desired aldehyde or ketone (1.0 eq.) in 1,2-dichloroethane (DCE), add homomorpholine (1.1 eq.).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (AcOH, ~0.1 eq.).
-
Pre-Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Effervescence may be observed.
-
Reaction: Continue stirring at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress via TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the mixture with DCM.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the residue by flash column chromatography to yield the desired N-substituted homomorpholine.
Caption: A typical experimental workflow for reductive amination.
N-Arylation: Forging the C-N Bond with Aromatic Systems
The formation of a bond between the homomorpholine nitrogen and an aromatic ring is a cornerstone of modern medicinal chemistry.[9] Transition metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.
Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10][11][12][13] It offers excellent functional group tolerance and broad substrate scope, accommodating a wide range of aryl halides and pseudohalides (triflates).[10][12]
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is required. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11]
-
Base: A strong, non-nucleophilic base is needed to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13]
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are used to ensure the reaction components remain in solution at the required elevated temperatures.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig N-Arylation
-
Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to a flame-dried Schlenk tube or reaction vial.
-
Solvent & Base: Add the base (e.g., NaOtBu, 1.4 eq.) and anhydrous toluene or dioxane.
-
Reagent Addition: Add the homomorpholine (1.2 eq.) to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 8-24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[14][15] While it often requires harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, it is a cost-effective and valuable alternative, especially for large-scale synthesis.[14][16] Modern protocols have improved the reaction's scope and mildness through the use of ligands.
-
Catalyst: Copper(I) salts, such as CuI or Cu₂O, are the most common catalysts.
-
Ligand: The addition of a ligand, such as L-proline or N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction and allow for lower temperatures. The ligand helps to solubilize the copper species and facilitates the catalytic cycle.
-
Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are used.
Protocol 5: Ligand-Promoted Ullmann N-Arylation
-
Setup: To a reaction vial, add the aryl iodide or bromide (1.0 eq.), copper(I) iodide (CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add homomorpholine (1.5 eq.) and the solvent (e.g., DMSO).
-
Reaction: Seal the vial and heat the mixture to 90-130 °C.
-
Monitoring: Monitor the reaction by LC-MS until the aryl halide is consumed.
-
Workup:
-
Cool the reaction, dilute with ethyl acetate, and add aqueous ammonia to complex with the copper catalyst (the aqueous layer will turn blue).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the product using column chromatography.
Data Summary and Method Comparison
| Reaction Type | Key Reagents | Typical Base | Solvent | Temp. (°C) | Advantages | Limitations |
| N-Alkylation | Alkyl Halide, Sulfonate | K₂CO₃, DIPEA | ACN, DMF | 25-80 | Simple, widely applicable | Risk of over-alkylation, requires activated electrophiles |
| N-Acylation | Acyl Chloride, Anhydride | TEA, Pyridine | DCM, THF | 0-25 | Fast, high yields, robust | Acylating agents can be moisture-sensitive |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | None (or cat. AcOH) | DCE, DCM | 25 | Excellent control, avoids over-alkylation, broad scope | Requires carbonyl partner, reducing agent is stoichiometric |
| Buchwald-Hartwig | Aryl Halide, Pd(0)/Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Excellent functional group tolerance, mild conditions | Expensive catalyst/ligands, requires inert atmosphere |
| Ullmann Condensation | Aryl Halide, Cu(I)/Ligand | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 90-130 | Cost-effective, good for electron-deficient aryls | Often requires higher temperatures, narrower scope |
Pro-Tip: Accelerating Reactions with Microwave Irradiation
For many of the reactions described above, particularly N-arylation and reactions with less reactive alkylating agents, microwave-assisted synthesis can be a powerful tool.[17][18] Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[17][19][20] The protocols are generally transferable, with the primary change being the use of a dedicated microwave reactor and sealed reaction vessels.
References
-
Title: Morpholine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: De Novo Assembly of Highly Substituted Morpholines and Piperazines Source: PubMed Central URL: [Link]
-
Title: Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines Source: ResearchGate URL: [Link]
-
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL: [Link]
-
Title: A New Strategy for the Synthesis of Substituted Morpholines Source: PMC - NIH URL: [Link]
- Title: Methods for preparing n-substituted morpholine compounds Source: Google Patents URL
- Title: Process for preparing N-acetyl morpholine Source: Google Patents URL
-
Title: Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3 Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods Source: PubMed URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression Source: PubMed Central URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC URL: [Link]
- Title: Preparation method of N-acetyl morpholine Source: Google Patents URL
-
Title: Ullmann Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides Source: MDPI URL: [Link]
-
Title: Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds Source: oaji.net URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: N-alkylation of morpholine with other alcohols Source: ResearchGate URL: [Link]
-
Title: Optimization of the model Buchwald-Hartwig reaction of morpholine and... Source: ResearchGate URL: [Link]
-
Title: On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts Source: MDPI URL: [Link]
-
Title: ChemInform Abstract: A Microwave-Assisted Nucleophilic Substitution Reaction on a Quinoline System: The Synthesis of Amino Analogues of Nitroxoline. Source: ResearchGate URL: [Link]
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
-
Title: An updated review on morpholine derivatives with their pharmacological actions Source: ScienceScholar URL: [Link]
-
Title: Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives Source: PubMed URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]
-
Title: An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods Source: OUCI URL: [Link]
-
Title: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors Source: PubMed URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: N alkylation at sp 3 Carbon Reagent Guide Source: acs.org URL: [Link]
-
Title: Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors Source: RSC Publishing URL: [Link]
-
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]
-
Title: A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly Source: ChemRxiv URL: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. CN1283632C - Process for preparing N-acetyl morpholine - Google Patents [patents.google.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 2-(hydroxymethyl)homomorpholine
Introduction
2-(hydroxymethyl)homomorpholine is a morpholine derivative of interest in pharmaceutical development due to its potential role as a synthetic intermediate or impurity in active pharmaceutical ingredients (APIs). The accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of drug products.[1] This document provides detailed application notes and protocols for the analytical quantification of this compound, addressing the needs of researchers, scientists, and drug development professionals.
While specific, validated methods for this compound are not widely published, robust analytical procedures can be developed by adapting established methods for structurally similar compounds, such as morpholine and its derivatives.[1][2] This guide will focus on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols provided herein are designed to be a comprehensive starting point for method development and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]
Part 1: Analytical Strategy and Method Selection
The choice of analytical technique for quantifying this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Due to the polarity of this compound, derivatization is often necessary to enhance its volatility and improve chromatographic performance.[8] This method offers high sensitivity and specificity, making it suitable for trace-level impurity analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes. For a polar compound like this compound that lacks a strong chromophore, derivatization is required to enable UV or fluorescence detection.[2][9] Alternatively, HPLC coupled with mass spectrometry (LC-MS) can provide high sensitivity and specificity without the need for derivatization.[10]
This guide will provide detailed protocols for a GC-MS method with derivatization, which is a common and robust approach for related morpholine compounds.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle
The direct analysis of polar compounds like this compound by GC-MS can be challenging. To overcome this, a derivatization step is employed to convert the analyte into a more volatile and thermally stable derivative. A common approach for secondary amines like morpholine derivatives is nitrosation using sodium nitrite in an acidic medium to form a stable N-nitroso derivative.[8][11] This derivative can then be readily extracted and analyzed by GC-MS.[8]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS Quantification
1. Reagents and Materials
-
This compound reference standard
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 6 M
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate (anhydrous)
-
Methanol, HPLC grade
-
Deionized water
-
Sample matrix (e.g., API, formulation placebo)
2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation:
-
For drug substance: Accurately weigh and dissolve a specified amount of the sample in deionized water to achieve a target concentration within the calibration range.
-
For drug product: A suitable extraction procedure must be developed and validated to isolate the analyte from the formulation matrix.
-
3. Derivatization Procedure [8][11][12]
-
To 2.0 mL of each standard and sample solution in a glass test tube, add 0.5 mL of 6 M HCl.
-
Vortex the mixture for 30 seconds.
-
Add 0.5 mL of a freshly prepared saturated sodium nitrite solution.
-
Vortex again for 30 seconds and allow the reaction to proceed at room temperature for 10 minutes.
4. Liquid-Liquid Extraction [8]
-
To the derivatized solution, add 1.0 mL of dichloromethane.
-
Vortex vigorously for 1 minute to extract the N-nitroso derivative.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
5. GC-MS Operating Conditions
The following parameters serve as a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
6. Data Analysis and Quantification
-
Identify the characteristic ions of the derivatized this compound from the mass spectrum obtained in full scan mode.
-
For quantification, use SIM mode monitoring at least three characteristic ions for improved sensitivity and specificity.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Part 3: Method Validation
A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose.[6] The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[3][5][7]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[13][14] | No interference from placebo, impurities, or degradation products at the retention time of the analyte. Peak purity should be demonstrated. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[15] | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[14] | For impurities: from the reporting threshold to 120% of the specification limit.[14] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For impurities: Recovery of 80-120% of the spiked amount at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day): RSD ≤ 15%. Intermediate Precision (inter-day): RSD ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] | Typically determined based on a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 20%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like GC oven temperature, flow rate, or derivatization time are slightly varied. |
Logical Flow for Method Validation
Caption: Logical progression from method development through validation to routine use.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the quantification of this compound in pharmaceutical applications. The GC-MS method with derivatization offers excellent sensitivity and selectivity, which is critical for impurity profiling. It is imperative that any adapted method undergoes a thorough validation process as per ICH guidelines to ensure the generation of reliable and accurate data, ultimately contributing to the safety and quality of pharmaceutical products.
References
- Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives - Benchchem.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
- Validation of Impurity Methods, Part II - Chromatography Online.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Application Notes and Protocols for the Quantification of Morpholine Derivatives - Benchchem.
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO Brazil.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate.
- Different analytical methods of estimation of morpholine or its derivatives - ResearchGate.
- Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical C - ResearchGate.
- High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization.
- Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - ResearchGate.
- Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - MDPI.
- Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Production of 2-(Hydroxymethyl)homomorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-(hydroxymethyl)homomorpholine, a valuable heterocyclic building block in medicinal chemistry. Recognizing the industrial demand for robust and scalable synthetic routes, this application note details a well-defined protocol, starting from readily available precursors. The proposed synthesis involves the N-alkylation of a protected ethanolamine derivative followed by a ring-closing reaction to form the 1,4-oxazepane core. Emphasis is placed on process optimization, purification strategies to ensure high purity, and critical safety considerations for industrial-scale production. This guide is intended to provide researchers and process chemists with a practical framework for the efficient and safe manufacturing of this compound.
Introduction: The Significance of the Homomorpholine Scaffold
The 1,4-oxazepane ring system, the core structure of homomorpholine, is a seven-membered heterocycle that has garnered significant attention in drug discovery. Its unique three-dimensional conformation provides a desirable scaffold for interacting with biological targets, leading to a wide range of pharmacological activities.[1] Derivatives of 1,4-oxazepane have shown potential in therapeutic areas targeting the central nervous system, among others.[2][3][4] The introduction of a hydroxymethyl group at the 2-position provides a crucial handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of complex drug candidates.
The large-scale production of this key intermediate, however, presents challenges in achieving high purity and yield while maintaining cost-effectiveness and safety. This document outlines a practical and scalable approach to address these challenges.
Proposed Synthetic Strategy: A Two-Step Approach
The proposed synthesis of this compound is a two-step process that begins with the N-alkylation of a suitably protected ethanolamine with a glycerol-derived electrophile, followed by an intramolecular cyclization to form the desired 1,4-oxazepane ring. A final deprotection step yields the target compound. This strategy is adapted from established methods for the synthesis of related morpholine and oxazepane derivatives.[5][6]
Overall Reaction Scheme:
Caption: Overall workflow for the large-scale production of this compound.
Safety and Handling
The large-scale production of any chemical requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For large-scale operations, respiratory protection may be necessary. [7]* Ventilation: All steps should be performed in a well-ventilated area, preferably within a fume hood, especially when handling volatile solvents and corrosive reagents. [8]* Reagent Handling:
-
Glycidol: Is a suspected carcinogen and should be handled with extreme care.
-
Concentrated Sulfuric Acid and Hydrochloric Acid: Are highly corrosive. Handle with care and in a designated area.
-
Palladium on Carbon: Can be pyrophoric when dry and exposed to air. Handle the catalyst wet and under an inert atmosphere when possible.
-
Hydrogen Gas: Is highly flammable and explosive. Use in a designated hydrogenation area with appropriate safety measures.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Analytical Characterization
The purity and identity of the final product and intermediates should be confirmed using standard analytical techniques.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assessing purity and confirming molecular weight of intermediates and final product. [9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the final product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. [10] |
Conclusion
The protocol detailed in this application note provides a robust and scalable pathway for the large-scale production of this compound. By employing a protected intermediate and a reliable purification strategy based on salt formation, high-purity material suitable for pharmaceutical development can be obtained. The emphasis on safety and process control is crucial for the successful implementation of this synthesis on an industrial scale. This guide serves as a foundational resource for chemists and engineers involved in the manufacturing of this important heterocyclic building block.
References
-
The Journal of Organic Chemistry. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Retrieved from [Link]
-
NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Google Patents. (2010). WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt.
-
RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-oxazepines and 1,4-diazepines using in-situ generated diphenylvinylsulfonium triflate. Retrieved from [Link]
- Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
- Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
-
PubChem. (n.d.). 1,4-Oxazepane. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
-
National Institutes of Health. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]
- Google Patents. (1957). US2777846A - Process of producing morpholine from diethanolamine.
-
ASHP. (2006). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-hydroxymethyl-1-oxaquinolizidine. Retrieved from [Link]
-
ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 4. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 5. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 6. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]
- 7. ashp.org [ashp.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Hydrogenation of Dehydromorpholines
Abstract
This document provides a comprehensive guide to the asymmetric hydrogenation of dehydromorpholines, a critical transformation for accessing enantioenriched morpholine scaffolds prevalent in pharmaceuticals and bioactive molecules. We delve into the mechanistic underpinnings of this reaction, focusing on a highly effective rhodium-based catalytic system. Detailed, field-tested protocols are provided for substrate preparation, in situ catalyst generation, the hydrogenation reaction, and product analysis, ensuring researchers can reliably reproduce and adapt this methodology. This guide is intended for researchers, scientists, and drug development professionals seeking to implement state-of-the-art asymmetric synthesis techniques.
Introduction: The Significance of Chiral Morpholines
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as the antidepressant Reboxetine and the antibiotic Linezolid. The introduction of stereocenters into the morpholine core can profoundly influence pharmacological activity, making the development of stereoselective synthetic methods a high-priority research area.
Transition-metal-catalyzed asymmetric hydrogenation has emerged as one of the most powerful and atom-economical methods for creating chiral molecules.[1][2] This approach, applied post-cyclization to a prochiral dehydromorpholine, offers a direct and efficient route to optically active morpholines.[1][2][3] However, the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation has historically been challenging due to the congested environment and electron-rich nature of the enamide-type substrate, which often leads to low reactivity.[1][2]
Recent breakthroughs have overcome these limitations. A seminal 2021 study published in Chemical Science by Zhang and coworkers described the first successful asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee).[1][2][4] This was accomplished using a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle, specifically the (S,S,S)-SKP ligand. This application note will focus on the practical implementation of this groundbreaking protocol.
Mechanistic Rationale: The Key to Enantioselectivity
The success of this protocol hinges on the design of the chiral catalyst, which creates a specific three-dimensional environment to control the facial selectivity of hydrogen addition to the double bond.
The Catalyst: A Rhodium/Bisphosphine Complex
The catalyst is typically generated in situ from a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(COD)₂]SbF₆, and a chiral bisphosphine ligand.[2] While many ligands exist, the SKP ligand, a member of the electron-rich P-chirogenic phosphine ligand family, has proven exceptionally effective for this transformation.[5]
The Role of the Ligand's "Bite Angle"
The "bite angle" of a bidentate phosphine ligand is the P-Metal-P angle. Ligands with a large bite angle, like SKP, create a more open and rigid coordination sphere around the rhodium center. This specific geometry is crucial for accommodating the bulky dehydromorpholine substrate and effectively differentiating between the two prochiral faces of the enamide double bond.[1][2] This geometric constraint forces the substrate to coordinate in a preferred orientation, leading to the highly selective addition of hydrogen. Computational studies on related rhodium-catalyzed enamide hydrogenations have shown that the ligand's structure directly influences the energy of the transition states, ultimately determining the enantiomeric excess of the product.[6][7][8]
The proposed catalytic cycle, consistent with established mechanisms for rhodium-catalyzed enamide hydrogenation, is illustrated below.[6][8]
Caption: Generalized Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Rhodium compounds are precious metals and should be handled with care. Hydrogen gas is flammable and should be handled with appropriate safety measures. Solvents should be properly dried and degassed.
Protocol 1: Preparation of the Dehydromorpholine Substrate
The synthesis of the N-protected 2-substituted dehydromorpholine precursor is a prerequisite for the hydrogenation. A general, representative procedure is provided below.
Materials:
-
Appropriate starting amino alcohol
-
Appropriate α,β-unsaturated aldehyde or ketone
-
Protecting group reagent (e.g., Benzyl chloroformate for Cbz protection)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Dichloromethane, DCM)
-
Dehydrating agent or conditions for cyclization
Step-by-Step Procedure:
-
N-Protection: Dissolve the starting amino alcohol in DCM. Cool the solution to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of the protecting group reagent (e.g., Benzyl chloroformate, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Cyclization: The protected amino alcohol is then cyclized with the appropriate α,β-unsaturated carbonyl compound to form the dehydromorpholine ring. This step is highly substrate-dependent and may involve condensation followed by cyclodehydration. Refer to the primary literature for specific conditions tailored to your target substrate.[1][2]
-
Purification: Purify the crude dehydromorpholine substrate by flash column chromatography on silica gel.
Protocol 2: In Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol details the main asymmetric hydrogenation reaction. The catalyst is prepared in situ immediately before the reaction.
Materials:
-
Rhodium precursor: [Rh(COD)₂]SbF₆ or [Rh(COD)₂]BF₄ (1.0 mol%)
-
Chiral Ligand: (R,R,R)-SKP (1.1 mol%)
-
Substrate: N-protected 2-substituted dehydromorpholine (1.0 eq, e.g., 0.1 mmol)
-
Solvent: Anhydrous, degassed Dichloromethane (DCM)
-
Hydrogen (H₂) gas balloon or high-pressure autoclave
-
Schlenk flask or autoclave vessel
Caption: Experimental Workflow for Asymmetric Hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 0.001 mmol) and the (R,R,R)-SKP ligand (0.0011 mmol) to a dry Schlenk flask or autoclave insert.
-
Dissolution: Add anhydrous and degassed DCM (e.g., 1.0 mL) to the flask.
-
Activation: Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex.
-
Substrate Addition: Add the dehydromorpholine substrate (0.1 mmol) dissolved in a small amount of DCM (e.g., 1.0 mL) to the catalyst solution.
-
Hydrogenation: Securely attach a hydrogen balloon to the flask (for 1 atm pressure) or place the vessel in a high-pressure autoclave. Purge the vessel with hydrogen gas 3-5 times.
-
Reaction: Stir the reaction mixture vigorously under the desired hydrogen pressure (typically 1 to 50 atm, optimized for substrate) at room temperature for the required time (typically 12-24 hours).[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure chiral morpholine.
Protocol 3: Determination of Enantiomeric Excess (% ee)
The enantioselectivity of the reaction is determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13]
Materials & Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, OD-H, or similar polysaccharide-based columns)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol)
-
Racemic standard of the product morpholine
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified product in the mobile phase. Prepare a similar solution of the racemic standard (synthesized using an achiral hydrogenation method).
-
Method Development: Inject the racemic standard onto the chiral column. Develop a separation method by varying the mobile phase composition (e.g., ratio of Hexane to Isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Once a suitable method is established, inject the purified product from the asymmetric hydrogenation reaction.
-
Calculation: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the following formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
Data Summary and Expected Results
The Rh-SKP catalytic system is robust for a variety of 2-substituted dehydromorpholines. High yields and enantioselectivities are consistently observed.
| Substrate (N-Protecting Group) | Substituent (R) | H₂ Pressure (atm) | Yield (%) | ee (%) |
| N-Cbz | Phenyl | 50 | >99 | 92 |
| N-Cbz | 4-Fluorophenyl | 50 | >99 | 93 |
| N-Cbz | 2-Naphthyl | 50 | >99 | 99 |
| N-Boc | Phenyl | 50 | >99 | 85 |
| N-Cbz | Methyl | 50 | >99 | 91 |
| Data adapted from Li, M., et al., Chem. Sci., 2021, 12, 15061-15066.[1] |
Troubleshooting and Key Considerations
-
Low Reactivity: Ensure all reagents and solvents are strictly anhydrous and degassed. Oxygen can deactivate the catalyst. If reactivity remains low, increasing hydrogen pressure or temperature may be beneficial, though this can sometimes negatively impact enantioselectivity.
-
Low Enantioselectivity: The choice of the N-protecting group on the dehydromorpholine can significantly influence the ee. As seen in the table, Cbz protection generally yields higher selectivity than Boc.[2] Also, ensure the chiral ligand is of high optical purity.
-
Irreproducible Results: The in situ preparation of the catalyst is critical. Ensure accurate measurement of the rhodium precursor and ligand. Pre-stirring for the recommended time allows for complete complex formation.
Conclusion
The protocol detailed herein, based on the Rh-SKP catalytic system, provides a reliable and highly efficient method for the asymmetric hydrogenation of 2-substituted dehydromorpholines. This strategy grants access to valuable chiral building blocks in high yields and with excellent levels of stereocontrol. By understanding the mechanistic principles and carefully following the established protocols, researchers can effectively apply this powerful tool in the synthesis of complex, biologically active molecules.
References
-
[Ir(P−OP)]-Catalyzed Asymmetric Hydrogenation of Diversely Substituted C N-Containing Heterocycles. Organic Letters. Available at: [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. ResearchGate. Available at: [Link]
-
General procedure for the synthesis of [Rh(cod)L]BF4 and [Ir(cod)L]BArF complexes. ResearchGate. Available at: [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. Available at: [Link]
-
Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(51), 12714–12727. Available at: [Link]
-
Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. Available at: [Link]
-
Donoghue, P. J., Helquist, P., & Wiest, O. (2007). Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry, 72(3), 839–847. Available at: [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. Available at: [Link]
-
Sanchez, C., Salgado, A., & Bermejo, E. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1011-1016. Available at: [Link]
- Process for preparing cationic rhodium complexes. Google Patents.
-
chiral hplc method: Topics by Science.gov. Science.gov. Available at: [Link]
-
T. Ohkuma, H. Ooka, T. Ikariya, R. Noyori, Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions, P. A. Evans (Ed.). Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim. (2005). Available at: [Link]
-
Landis, C. R., Hilfenhaus, P., & Feldgus, S. (2002). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 121(38), 8741-8754. Available at: [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Multigram scale asymmetric hydrogenation with the Rh–SKP complex. ResearchGate. Available at: [Link]
-
Scheme 5. Multigram scale asymmetric hydrogenation with the Rh-SKP complex. ResearchGate. Available at: [Link]
-
Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 38(3), 761-772. Available at: [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub. Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides / The Journal of Organic Chemistry, 2007 [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uma.es [uma.es]
- 10. chiral hplc method: Topics by Science.gov [science.gov]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
reaction of epichlorohydrin with N-benzylethanolamine to produce N-benzyl-2-(hydroxymethyl)morpholine
<
For: Researchers, scientists, and drug development professionals.
Introduction
Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1][2] The unique conformational properties and favorable physicochemical characteristics of the morpholine ring make it a valuable component in drug design. This application note provides a comprehensive guide to the synthesis of a key morpholine intermediate, N-benzyl-2-(hydroxymethyl)morpholine, through the reaction of epichlorohydrin with N-benzylethanolamine. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss essential analytical characterization techniques.
Theoretical Background and Reaction Mechanism
The synthesis of N-benzyl-2-(hydroxymethyl)morpholine from epichlorohydrin and N-benzylethanolamine proceeds through a two-step mechanism involving an initial nucleophilic attack followed by an intramolecular cyclization.
Step 1: Nucleophilic Ring-Opening of Epichlorohydrin
The reaction is initiated by the nucleophilic attack of the secondary amine, N-benzylethanolamine, on one of the electrophilic carbons of the epichlorohydrin epoxide ring. This is a classic SN2 reaction.[3] The attack predominantly occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of a chlorohydrin intermediate.[3]
Step 2: Intramolecular Cyclization
The subsequent step involves an intramolecular Williamson ether synthesis. The hydroxyl group of the chlorohydrin intermediate, acting as a nucleophile, attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the six-membered morpholine ring. This cyclization is typically promoted by a base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile.
It's important to note that the reaction of epichlorohydrin with secondary amines can sometimes be complex, potentially leading to the formation of byproducts such as diamino alcohols and dioxanes.[4][5] Therefore, careful control of reaction conditions is crucial to favor the desired morpholine product.
Safety Precautions: Handling Epichlorohydrin
Epichlorohydrin is a highly reactive, toxic, and carcinogenic compound.[6] It is readily absorbed through the skin and is a potent alkylating agent.[6] All manipulations involving epichlorohydrin must be conducted in a certified chemical fume hood with appropriate engineering controls.[6]
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat with a chemical-resistant apron.[6]
-
Polyvinyl alcohol or butyl gloves are recommended; do not use nitrile or neoprene gloves.[6]
-
ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard.[6]
In case of a spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7][8] For large spills, evacuate the area and contact emergency services.[6]
Storage: Store epichlorohydrin in a tightly closed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable and carcinogenic materials.[6][7][9] Keep away from heat, sparks, and open flames.[6][7]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of N-benzyl-2-(hydroxymethyl)morpholine. Optimization of reaction parameters may be necessary depending on the scale and specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-benzylethanolamine | ≥98% | Commercially Available | |
| Epichlorohydrin | ≥99% | Commercially Available | Handle with extreme caution |
| Sodium Hydroxide | Pellets, ≥97% | Commercially Available | |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying | |
| Deionized Water |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scite.ai [scite.ai]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(hydroxymethyl)homomorpholine
Introduction
Welcome to the technical support center for the synthesis of 2-(hydroxymethyl)homomorpholine. This heterocyclic compound is a valuable building block in medicinal chemistry and drug development. Achieving a high yield of this morpholine derivative is crucial for the efficiency of multi-step synthetic routes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges encountered during its synthesis. We will focus on established synthetic strategies and the critical parameters that govern reaction outcomes, ensuring you can maximize your product yield and purity.
Core Synthesis Pathway: An Overview
A prevalent and reliable method for synthesizing this compound involves a multi-step process starting from an N-protected ethanolamine and an epihalohydrin (such as epichlorohydrin or epibromohydrin). The general sequence is as follows:
-
Addition Reaction: Nucleophilic attack of the N-protected ethanolamine on the epoxide ring of the epihalohydrin.
-
Intramolecular Cyclization: Base-mediated ring closure to form the N-protected this compound ring.
-
Deprotection: Removal of the protecting group to yield the final product.
Each of these steps presents unique challenges and opportunities for optimization. This guide will dissect these stages to provide actionable solutions.
Caption: A workflow for troubleshooting low yield issues.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of N-benzyl-2-(hydroxymethyl)homomorpholine
-
To a solution of N-benzylethanolamine (1.0 eq.) in a suitable solvent (e.g., methanol), add epichlorohydrin (1.0 eq.) dropwise at 0-10°C.
-
Allow the reaction mixture to stir at a controlled temperature (e.g., 25-40°C) for 12-24 hours, monitoring the consumption of starting materials by TLC.
-
After the addition reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide (1.5 eq.) dropwise, maintaining the temperature below 30°C.
-
Stir the mixture for an additional 6-12 hours at room temperature to complete the cyclization.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain N-benzyl-2-(hydroxymethyl)homomorpholine.
Step 2: Debenzylation to this compound
-
Dissolve the purified N-benzyl-2-(hydroxymethyl)homomorpholine (1.0 eq.) in methanol.
-
Add palladium on carbon (10% w/w, ~5 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.
References
-
Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction. Chemistry Letters, Oxford Academic. [Link]
-
Three-Component Synthesis of Morpholine Derivatives. Thieme. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
- Process for producing 2-hydroxymethylmorpholine salt.
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]
-
Diethanolamine. Wikipedia. [Link]
-
Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates. ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- Chemical synthesis of morpholine derivatives.
-
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC. [Link]
-
Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. NIH. [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
- Process of producing morpholine
-
Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Springer. [Link]
- Production of diethanolamine derivatives and their intermediates.
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. [Link]
Technical Support Center: Synthesis of 2-(Hydroxymethyl)homomorpholine
Welcome to the technical support guide for the synthesis of 2-(hydroxymethyl)homomorpholine, also known as 2-(hydroxymethyl)-1,4-oxazepane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during its synthesis. Our guidance is based on established principles of heterocyclic chemistry and field-proven insights to ensure you can optimize your reaction outcomes.
Introduction to the Synthetic Challenge
The synthesis of seven-membered heterocycles like homomorpholine derivatives can be challenging due to competing cyclization pathways, potential for oligomerization, and the formation of constitutional isomers. A common and accessible synthetic strategy involves the intramolecular cyclization of an N-substituted amino alcohol with a suitable three-carbon electrophile, such as epichlorohydrin or 1,3-dihalopropanes. While conceptually straightforward, this pathway is often complicated by the formation of several undesired side products. This guide will help you identify, understand, and mitigate these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.
Question 1: My reaction yielded a significant amount of a lower molecular weight heterocycle, identified as a 2-(hydroxymethyl)morpholine derivative. Why did this happen and how can I favor the seven-membered ring?
Answer:
This is one of the most common side products and arises from a competing 6-membered ring closure (6-endo-tet) versus the desired 7-membered ring closure (7-endo-tet). The formation of the six-membered morpholine ring is often kinetically favored over the seven-membered homomorpholine ring.
Causality: The precursor to cyclization, often an N-substituted amino alcohol, can adopt multiple conformations. The conformation that leads to the transition state for the 6-membered ring formation is entropically more favorable and has lower activation energy than the one required for the seven-membered ring. A notable example is in the synthesis of 2-hydroxymethylmorpholine, where the 1,4-oxazepane (homomorpholine) is a known byproduct[1]. The reverse is true when targeting the homomorpholine.
Mitigation Strategies:
-
High Dilution Principle: Running the cyclization step under high dilution conditions (typically 0.01-0.05 M) disfavors intermolecular reactions and can favor the desired intramolecular cyclization. This gives the molecule more time to adopt the correct conformation for the 7-membered ring closure.
-
Choice of Base and Temperature: A weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and lower reaction temperatures can provide better selectivity. This is because more forceful conditions (e.g., NaH at high temperatures) can drive the reaction toward the kinetically favored, thermodynamically stable six-membered ring.
-
Template-Driven Synthesis: In some advanced applications, a metal cation (like Li⁺ or Na⁺) can act as a template, coordinating with the heteroatoms of the open-chain precursor to pre-organize it into a conformation that favors the larger ring formation.
Question 2: My final product is a mixture of constitutional isomers. My NMR shows a complex multiplet for the hydroxymethyl group protons, suggesting more than one chemical environment. What are the likely isomeric side products?
Answer:
The formation of constitutional isomers is a frequent issue, typically stemming from the nature of the electrophile used. If you are using an unsymmetrical C3 electrophile like epichlorohydrin, regioisomeric side products are highly probable.
Common Isomeric Side Products:
| Side Product Name | Structure | How It Forms |
| 3-Hydroxyhomomorpholine | Isomer with hydroxyl on the ring | Arises from the initial nucleophilic attack of the amine on the C2 (central) carbon of the epichlorohydrin epoxide, followed by cyclization. |
| 2-Chloro-3-hydroxypropyl amine | Open-chain intermediate | Results from nucleophilic attack at the C3 carbon of epichlorohydrin, opening the epoxide without subsequent cyclization. |
Causality and Mechanism: Epichlorohydrin has two electrophilic sites for the initial amine attack: the terminal carbon of the epoxide (C3) and the internal carbon (C2).
-
Desired Pathway: Attack at the terminal C3 position leads to an intermediate that, upon intramolecular cyclization, yields the desired this compound.
-
Side Pathway: Attack at the internal C2 position results in a different intermediate, which upon cyclization, gives 3-hydroxyhomomorpholine.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimization of Morpholine Derivative Synthesis
Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Morpholine and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their ability to improve physicochemical properties like solubility and metabolic stability.[1] However, their synthesis is not without challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The advice herein is grounded in established chemical principles to empower you to not only solve immediate problems but also to build a deeper understanding for future synthetic design.
Troubleshooting Guides: Common Synthetic Routes
This section addresses specific issues encountered during the most common synthetic procedures for morpholine derivatives. Each problem is presented in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Synthesis of Morpholine via Dehydration of Diethanolamine
This classical method remains relevant for large-scale synthesis but requires precise control over harsh conditions.
Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous, or charred product. What is the cause and how can I improve it?
Answer: This is a frequent issue stemming from the demanding nature of the reaction, which involves high temperatures and strong acids. The problem can be traced to several key factors:
-
Inadequate Temperature Control: The dehydration and cyclization of diethanolamine requires a high temperature, typically in the range of 180-210°C when using sulfuric or hydrochloric acid.[2]
-
Causality: If the temperature is too low, the activation energy for the intramolecular cyclization is not met, leading to an incomplete reaction and low conversion. Conversely, temperatures exceeding this range can cause charring and polymerization of the starting material and product, resulting in the dark, viscous appearance and a significant drop in yield.[2] A temperature decrease of just 10-15°C can drastically reduce the yield.[2]
-
-
Insufficient Reaction Time: This is a slow cyclization that often requires 15 hours or more of sustained heating to reach completion.[2] Abbreviating the reaction time is a common cause of low yields.
-
Improper Acid Concentration: Concentrated sulfuric acid or oleum acts as both the catalyst and the dehydrating agent.[2] Using a diluted acid or an insufficient stoichiometric amount will result in incomplete dehydration and cyclization.[2] The reaction is also highly exothermic upon the initial addition of acid, which can lead to localized overheating if not managed carefully.[2]
-
Inefficient Purification: Morpholine is highly hygroscopic and readily absorbs atmospheric moisture.[2] The crude product is often a solid paste of morpholine salt (e.g., hydrochloride), which must be carefully neutralized and then distilled. Incomplete drying of the final product will lower its purity and affect the final yield calculation.[2]
This protocol is adapted from established laboratory procedures.[2]
-
Acidification: In a suitable reaction vessel equipped with mechanical stirring and cooling, slowly add 100 g of diethanolamine to 160 g of concentrated (98%) sulfuric acid. Caution: This reaction is highly exothermic; maintain temperature control with an ice bath.
-
Dehydration: Heat the resulting diethanolamine sulfate salt to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for a minimum of 15 hours.
-
Cooling & Solidification: Allow the reaction mixture to cool to approximately 160°C and then carefully pour it into a heat-resistant dish to solidify into morpholine hydrogen sulfate.
-
Neutralization: Once cool, grind the solid paste and mix it thoroughly with a strong base (e.g., 50 g of calcium oxide or an excess of sodium hydroxide) to neutralize the acid and liberate the free morpholine.
-
Distillation: Transfer the neutralized mixture to a distillation apparatus. Heat carefully with a heating mantle to distill the crude, wet morpholine.
-
Drying: Dry the collected morpholine distillate by stirring it over potassium hydroxide (KOH) pellets for at least one hour.
-
Final Purification: For high purity, decant the dried morpholine and add a small piece of sodium metal (~1 g). Reflux for one hour, then perform a final fractional distillation, collecting the pure morpholine product at a boiling range of 126-129°C.[2]
Reductive Amination with Morpholine
Reductive amination is a versatile method for N-alkylation of morpholine, but reactions involving ketones can be particularly challenging.
Question: I am struggling with a reductive amination between morpholine and a ketone (e.g., N-Boc-4-piperidone). The reaction shows very low or no conversion. What are the possible reasons and solutions?
Answer: Low conversion in the reductive amination of morpholine with ketones is a common hurdle.[3] The root cause is often the unfavorable equilibrium of iminium ion formation, which is a necessary intermediate for the reduction to occur.
-
Poor Nucleophilicity of Morpholine: Morpholine is a secondary amine, but its nucleophilicity can be insufficient to attack sterically hindered or electronically deactivated ketones efficiently.
-
Slow Iminium/Enamine Formation: The condensation between morpholine and a ketone to form the key iminium ion intermediate can be slow and reversible.[3] Without efficient formation of this electrophilic species, the reducing agent has nothing to reduce.
-
Suboptimal pH: The reaction is pH-sensitive. The medium must be acidic enough to catalyze imine formation but not so acidic that it protonates the morpholine, rendering it non-nucleophilic.
-
Ineffective Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are typically used because they selectively reduce the iminium ion in the presence of the ketone.[2] However, if iminium formation is poor, these reagents will be ineffective.
| Problem Area | Recommended Solution & Rationale |
| Slow Iminium Formation | Use a Lewis acid catalyst such as Ti(OiPr)₄. The titanium (IV) isopropoxide acts as a water scavenger and activates the ketone carbonyl, driving the equilibrium towards iminium ion formation.[3] |
| Employ a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms, pushing the condensation reaction forward. | |
| Suboptimal pH | Incorporate a mild acid catalyst like acetic acid. This facilitates the dehydration step of imine formation without fully protonating the morpholine. Careful pH control is key. |
| Ineffective Reduction | Switch to a more powerful reducing agent if iminium formation is confirmed but reduction is slow. However, be cautious of ketone reduction. A better strategy is often to improve iminium formation first. For challenging cases, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[2] |
| Overall Low Conversion | Consider a two-step procedure. First, form the enamine or iminium ion under optimized conditions (e.g., with Ti(OiPr)₄ or Dean-Stark). After confirming its formation (e.g., by NMR or TLC), add the reducing agent in a separate step. |
| Explore an alternative synthetic route. If reductive amination proves consistently difficult, an SN2 reaction may be more reliable. For example, instead of reacting morpholine with a piperidone, one could start with 4-aminopiperidine and perform a double alkylation with bis(2-bromoethyl) ether.[3] |
N-Arylation of Morpholine (Buchwald-Hartwig Amination)
Palladium-catalyzed N-arylation is a powerful tool for creating N-aryl morpholines, which are prevalent in medicinal chemistry.[4] However, success is highly dependent on the careful selection of reaction components.
Question: My Buchwald-Hartwig N-arylation of morpholine with an aryl halide is giving low yields and inconsistent results. What factors should I investigate?
Answer: Inconsistent results in Buchwald-Hartwig aminations are common and usually point to issues with the catalyst system, base, or substrate quality.
-
Catalyst System (Ligand and Precursor): The choice of phosphine ligand is paramount and is highly substrate-dependent.
-
Causality: The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall catalytic cycle's efficiency. A ligand that is too bulky may hinder reactivity with a sterically demanding aryl halide, while a less bulky ligand might lead to catalyst decomposition. For electron-rich aryl chlorides, highly active phosphine ligands like SPhos or XPhos are often required.
-
-
Base Selection: The base plays a crucial role in the deprotonation of morpholine (or the intermediate amine-Pd complex) to generate the active nucleophile.
-
Causality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Weaker bases may not be strong enough to facilitate the catalytic cycle, leading to low conversion. The solubility of the base in the reaction solvent is also critical for its effectiveness.[5]
-
-
Substrate Reactivity: The nature of the aryl halide is a key determinant.
-
Causality: The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are the most challenging substrates and often require specialized, electron-rich ligands. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down.
-
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. The reaction temperature must be high enough to drive the reaction but not so high that it causes catalyst or substrate decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted morpholines? A1: Several robust methods exist, each with its own advantages. Key routes include:
-
Cyclization of Diethanolamine Derivatives: A classic, cost-effective method for the parent ring, but requires harsh conditions.[2]
-
Annulation of 1,2-Amino Alcohols: A modern and versatile approach where a 1,2-amino alcohol is reacted with a two-carbon electrophile. A green protocol uses ethylene sulfate for selective monoalkylation followed by base-induced cyclization.[6][7][8]
-
Reductive Amination: Reacting morpholine with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.[2][9]
-
Palladium-Catalyzed N-Arylation: A powerful method for coupling morpholine with aryl halides or triflates (Buchwald-Hartwig amination).[4][5][10]
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, and can be used to synthesize complex fused-ring systems analogous to morpholines.[11][12][13]
Q2: I am trying to achieve selective N-monoalkylation of a primary 1,2-amino alcohol to make a morpholine precursor, but I am getting significant dialkylation. How can I prevent this? A2: Achieving selective monoalkylation of primary amines is a classic challenge in organic synthesis.[6] A recently developed method using ethylene sulfate as the alkylating agent has shown remarkable selectivity.
-
Causality: The reaction between the primary amine of the 1,2-amino alcohol and ethylene sulfate forms a stable zwitterionic intermediate. This intermediate is significantly less nucleophilic than the starting primary amine, which dramatically disfavors a second alkylation event. The morpholine is then formed in a subsequent step by adding a base (like t-BuOK) to induce intramolecular cyclization.[6][8] This two-stage process (or one-pot sequential addition) is key to achieving high selectivity for monoalkylation.[7]
Q3: Are there significant safety concerns when synthesizing morpholine derivatives? A3: Yes, several hazards should be managed carefully. The dehydration of diethanolamine involves concentrated strong acids at very high temperatures and the initial mixing is strongly exothermic.[2] Many reagents used in cross-coupling reactions, such as phosphine ligands and palladium catalysts, can be toxic and air-sensitive. Solvents like dioxane and toluene have their own health and flammability risks. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment.
Q4: How do I choose the best synthetic route for my target morpholine derivative? A4: The optimal route depends on the desired substitution pattern and available starting materials.
-
For simple N-aryl morpholines , Buchwald-Hartwig amination is often the most direct route if the corresponding aryl halide is available.[4]
-
For N-alkyl morpholines , reductive amination is a good choice if the corresponding aldehyde or ketone is accessible.[9]
-
For C-substituted morpholines , starting from a substituted 1,2-amino alcohol and using the ethylene sulfate annulation method is a highly effective and stereospecific approach.[6][7]
-
For the unsubstituted morpholine core on a large scale, the classical dehydration of diethanolamine remains economically viable.
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Ghamdi, A. M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
-
Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- Crosby, W. (1957).
-
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Fernandes, C., et al. (2020). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]
-
Kamal, A., et al. (2015). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic & Medicinal Chemistry. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
-
Reddit user r/OrganicChemistry. (2023). Need help with N-Arylation reaction. Reddit. [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]
-
Kaur, H., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
-
Kumar, V., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
Krchnak, V. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]
-
Reddit user r/chemistry. (2017). Challenging reductive amination. Reddit. [Link]
-
Wikipedia contributors. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Schareina, T., & Zapf, A. (2009). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Malec, M., et al. (2010). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 11. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 12. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of Homomorpholine Derivatives
Welcome to the technical support center for the stereoselective synthesis of homomorpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing these valuable scaffolds with precise stereochemical control. Homomorpholines, an expanded version of the morpholine ring system, are crucial pharmacophores in medicinal chemistry.[1][2] However, establishing their stereocenters presents significant synthetic challenges.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your synthetic campaigns in a practical question-and-answer format.
Q1: My reaction is producing a mixture of diastereomers with low selectivity (e.g., close to a 1:1 ratio). What are the potential causes and how can I improve it?
A1: Achieving high diastereoselectivity is a common hurdle, typically governed by steric and electronic factors during the formation of a new stereocenter relative to an existing one. Low selectivity indicates that the energy difference between the transition states leading to the different diastereomers is minimal.
Potential Causes & Recommended Solutions:
-
Insufficient Substrate Control: The inherent stereochemistry of your starting material may not be exerting enough influence to direct the reaction.
-
Troubleshooting: Modify the substrate to increase steric hindrance. For instance, changing a protecting group from a small methyl group to a bulky tert-butyldiphenylsilyl (TBDPS) group can effectively shield one face of the molecule, forcing the incoming reagent to attack from the opposite, less-hindered face.
-
-
Inappropriate Reagent Choice: The reagent may be too small or reactive to differentiate between the diastereotopic faces of the substrate.
-
Troubleshooting: Switch to a bulkier reagent. For example, in a reduction reaction, substituting sodium borohydride (NaBH₄) with a more sterically demanding hydride source like lithium tri-sec-butylborohydride (L-Selectride®) can dramatically improve diastereoselectivity.
-
-
Reaction Temperature is Too High: At elevated temperatures, the kinetic barrier between the competing diastereomeric transition states can be more easily overcome, leading to a loss of selectivity.
-
Troubleshooting: Systematically lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, and -78 °C to find the optimal balance between reaction rate and selectivity. While this may slow the reaction, the gain in diastereomeric ratio (d.r.) is often substantial.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry.
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Hexanes). A less coordinating solvent might enhance the directing effect of a nearby functional group.
-
-
Catalyst-Controlled Reactions: In reactions catalyzed by metals or enzymes, the catalyst itself may not be providing a sufficiently biased chiral environment.[3]
-
Troubleshooting: If using a catalyst, ensure it is well-suited for your substrate class. For instance, iron(III) has been shown to effectively catalyze the diastereoselective synthesis of disubstituted morpholines from allylic alcohol derivatives.[3] A one-pot method using a Pd(0) catalyst followed by Fe(III)-catalyzed heterocyclization can also achieve high diastereoselectivity, favoring the most stable cis-diastereoisomers through thermodynamic equilibration.[4]
-
Troubleshooting Workflow for Low Diastereoselectivity
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines [organic-chemistry.org]
Technical Support Center: Chiral Integrity in 2-(Hydroxymethyl)homomorpholine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of chiral 2-(hydroxymethyl)homomorpholine and its analogues. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with stereochemical purity. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to help you diagnose and resolve racemization issues, ensuring the chiral integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of molecules like this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] In pharmaceutical development, this is a significant problem because individual enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities.[2][3] The chiral center at the C2 position of the homomorpholine ring is crucial for its biological activity in many applications.[4][5] The loss of stereochemical purity through racemization can lead to a final product with diminished efficacy, altered safety profile, and failure to meet regulatory standards.[3]
Q2: What is the primary chemical mechanism that causes racemization during the synthesis of this amino alcohol derivative?
A2: The most common mechanism for racemization in this context involves the deprotonation of the carbon atom bearing the stereocenter (the α-carbon to the eventual ring oxygen). This typically occurs under basic conditions, which are often required for the key cyclization step.[2][6] The process is as follows:
-
A base removes the proton from the chiral carbon.
-
This generates a planar, achiral enolate (or similar carbanionic) intermediate.
-
The stereochemical information at this center is temporarily lost.[2][7]
-
Subsequent reprotonation or reaction (e.g., ring closure) can occur from either face of the planar intermediate with roughly equal probability, leading to a mixture of both R and S enantiomers.
Below is a generalized diagram illustrating this process.
Caption: Generalized mechanism of base-catalyzed racemization.
Q3: Which steps in a typical synthesis of this compound are most susceptible to racemization?
A3: Racemization risk is highest during steps that expose the chiral center to conditions that can facilitate proton removal. The most common vulnerability is the intramolecular cyclization step to form the homomorpholine (or morpholine) ring. Many synthetic routes involve the cyclization of an N-substituted amino alcohol derivative, often requiring a strong base (like sodium hydride) to deprotonate a hydroxyl group, which then attacks an electrophilic carbon.[8] If the chiral center is adjacent to a transiently formed anion or in a position where its proton is acidic, this step poses a high risk. Additionally, prolonged exposure to harsh acidic or basic conditions during workup or deprotection can also contribute to loss of enantiomeric purity.[2]
Troubleshooting Guide: Diagnosing and Resolving Racemization
Problem 1: My final product shows low or inconsistent enantiomeric excess (% ee). Where should I start investigating?
This is the most common issue. The loss of stereochemical purity often points to a specific step in your synthetic sequence. The following workflow provides a systematic approach to identifying and resolving the problem.
Caption: Troubleshooting workflow for racemization issues.
Problem 2: The cyclization step is the confirmed source of racemization. What specific changes to the protocol should I try?
A2: If the intramolecular cyclization is the culprit, the goal is to create conditions that favor the desired nucleophilic attack while minimizing the rate of proton abstraction at the chiral center.
Causality: Strong, small bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective at deprotonation but can also easily access and remove the C-H proton at the stereocenter, initiating racemization.[9] High temperatures provide the activation energy needed for this unwanted side reaction.
Solutions & Optimization:
-
Modify the Base: This is the most critical variable. Opt for a weaker, non-nucleophilic, or sterically hindered base. The increased surface area of cesium carbonate, for example, often promotes efficient cyclization at lower temperatures.
Parameter High Racemization Risk Condition Low Racemization Risk Condition Rationale Base Sodium Hydride (NaH), KOtBu K₂CO₃, Cs₂CO₃, DBU (hindered) Weaker/hindered bases are less likely to deprotonate the chiral carbon.[9] Temperature > 50 °C (e.g., reflux in THF) 0 °C to Room Temperature Lower temperature disfavors the higher activation energy pathway of racemization.[10] Solvent Aprotic Polar (e.g., DMF, DMSO) Aprotic less polar (e.g., THF, Acetonitrile) Highly polar solvents can stabilize the enolate intermediate, prolonging its lifetime and increasing the chance of racemization. Reaction Time Prolonged (e.g., > 24 hours) Monitored and quenched upon completion Minimizes the exposure of the product to basic conditions where it could still potentially racemize.[6] -
Change the Synthetic Strategy: If optimizing conditions fails, consider an alternative strategy that avoids forming the chiral center under harsh conditions.
-
Asymmetric Hydrogenation: Synthesize an unsaturated precursor (a dehydromorpholine) and use a chiral catalyst (e.g., a Rhodium-bisphosphine complex) to perform an asymmetric hydrogenation. This method can yield excellent enantioselectivities (up to 99% ee) by creating the stereocenter stereospecifically in the final step.[4][11][12]
-
Start from a Chiral Precursor: Utilize a commercially available, enantiopure starting material, such as (R)- or (S)-glycidol derivatives or protected (S)-2-(hydroxymethyl)morpholine, which already contains the desired stereocenter.[5][8]
-
Experimental Protocols
Protocol: How to Detect and Quantify Racemization
The most accurate way to determine the extent of racemization is by calculating the enantiomeric excess (% ee) of your product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[1]
Objective: To separate and quantify the R and S enantiomers of N-protected this compound.
Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar). Column choice is critical and may require screening.
-
HPLC-grade solvents (typically Hexane/Isopropanol or Hexane/Ethanol mixtures).
-
Sample of your synthesized material.
-
A racemic standard (if available, can be synthesized intentionally using harsh conditions).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of your product (approx. 1 mg) in the mobile phase solvent (e.g., 1 mL). Ensure complete dissolution.
-
Note: The analyte must have a UV chromophore. If the parent molecule does not (e.g., the N is unprotected), you must first derivatize it with a UV-active protecting group like Benzoyl (Bz) or Boc, as the unprotected amine can interfere with the chiral column. The Boc-protected derivative is common.[5]
-
-
Method Development (Initial Run):
-
Equilibrate the chiral column with a starting mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength where your compound absorbs (e.g., 210 nm for a Boc group).
-
Inject 5-10 µL of your sample.
-
Run the analysis for 20-30 minutes and observe the chromatogram.
-
-
Optimization:
-
If the peaks are not resolved, adjust the mobile phase composition. Increasing the alcohol content (e.g., to 85:15 or 80:20) will typically decrease retention time but may also affect resolution. Make small, systematic changes.
-
If a racemic standard is available, inject it to confirm the retention times of both the R and S enantiomers.
-
-
Quantification:
-
Once baseline separation is achieved, integrate the area under each enantiomer's peak.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
-
References
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link][4][11][12]
-
Yin, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link][13]
-
Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18. [Link][14]
-
Google Patents. (n.d.). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. (CN102212040A). [8]
-
Nisnewitz, J. et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. [Link][15]
-
Google Patents. (n.d.). Racemization of optically active amino alcohols. (US4990666A). [10]
-
Creative Biolabs. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link][9]
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 527-539. [Link][3]
-
Jones, J. H., et al. (2012). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. National Center for Biotechnology Information. [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 13. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 14. Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-(hydroxymethyl)homomorpholine in different solvents
Technical Support Center: Stability of 2-(hydroxymethyl)homomorpholine
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice regarding the stability of this versatile building block in various solvent systems. As a key intermediate in the synthesis of many pharmaceutical compounds, understanding its stability is paramount for reproducible results, accurate quantification, and the overall success of your experimental work. This document moves beyond simple protocols to explain the chemical principles governing the stability of this compound, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by a combination of chemical and environmental factors. The molecule's structure, containing both a secondary amine and an ether linkage within a seven-membered ring, presents specific vulnerabilities. The key factors are:
-
pH: The acidity or basicity of the solution is the most critical factor. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation in acidic media, which can catalyze ring-opening. Conversely, strongly basic conditions can also promote degradation.
-
Solvent Type (Proticity): Protic solvents (e.g., water, methanol, ethanol) can participate directly in degradation reactions, such as hydrolysis, by providing a source of protons. Aprotic solvents (e.g., acetonitrile, THF, DMSO) are generally less reactive towards the molecule.
-
Temperature: As with most chemical compounds, elevated temperatures accelerate the rate of degradation.
-
Presence of Oxidizing Agents: The ether linkage and the secondary amine can be susceptible to oxidation. The presence of peroxides or other oxidizing agents can lead to ring cleavage and the formation of various degradation byproducts.
-
Exposure to Light (Photostability): Although less common for this structure type, prolonged exposure to high-intensity UV or visible light can sometimes induce degradation.
Q2: What is the potential degradation pathway for this compound in aqueous solutions?
A2: Based on the known degradation pathways of related cyclic amines like morpholine, the primary degradation route for this compound in aqueous media is expected to be hydrolytic ring cleavage . This process is often catalyzed by either acid or base. The mechanism likely involves the cleavage of a C-N or C-O bond within the homomorpholine ring, leading to the formation of a linear amino-ether-alcohol derivative. The identification of such degradation products is a key goal of forced degradation studies.
Q3: How should I prepare and store solutions of this compound for optimal stability?
A3: To minimize degradation, the following best practices are recommended:
-
Prepare Fresh: The most reliable approach is to prepare solutions immediately before use.
-
Solvent Choice: If your experimental conditions allow, use a high-purity, dry aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Buffering: If an aqueous solution is necessary, use a neutral or near-neutral pH buffer (pH 6-8) and verify that the buffer components do not catalyze degradation.
-
Storage Conditions: For short-term storage (a few hours to a day), keep the solution refrigerated (2-8°C) and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C in an anhydrous aprotic solvent is advisable, but stability under these conditions must be experimentally verified.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.
Issue 1: My analyte concentration is decreasing in solution over the course of an experiment.
-
Question: I prepared a standard solution of this compound in a buffered aqueous mobile phase for my HPLC analysis. I've noticed that the peak area consistently decreases when the sample is left in the autosampler for several hours. What is happening?
-
Probable Cause & Scientific Explanation: This is a classic sign of solution instability. The decrease in the main peak area suggests that the parent compound is degrading into other products. In an aqueous buffer, the most likely cause is pH-dependent hydrolysis of the homomorpholine ring. Even at a seemingly neutral pH, slow degradation can occur over time. The rate of degradation is often influenced by the specific buffer salts used and the overall polarity of the solvent.
-
Troubleshooting Steps & Solutions:
-
Confirm Degradation: Re-inject a freshly prepared standard and compare its peak area to the aged sample. A significant difference confirms instability.
-
Perform a Time-Course Study: Analyze your solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation under your specific conditions.
-
Optimize Solvent: If possible, switch to an organic mobile phase or reduce the percentage of water. If water is required, try preparing the standard in a pure aprotic solvent (like acetonitrile) and dilute it into the mobile phase just before injection.
-
Implement Controls: The simplest solution is to always use freshly prepared solutions and keep samples cooled in the autosampler.
-
Issue 2: I am observing new, unidentified peaks in my chromatogram.
-
Question: During a reaction work-up, my LC-MS analysis of a fraction containing this compound shows the expected parent mass, but also several new, smaller peaks that were not present in the starting material. Are these reaction byproducts or something else?
-
Probable Cause & Scientific Explanation: While they could be reaction byproducts, it is highly probable that these are degradation products of this compound, especially if the work-up involved acidic or basic conditions (e.g., an aqueous wash with HCl or NaOH). Forced degradation studies are designed specifically to generate these types of products in a controlled manner to aid in their identification.
-
Troubleshooting Steps & Solutions:
-
Characterize the Unknowns: Use high-resolution mass spectrometry (HRMS) to get accurate masses and predicted formulas for the new peaks. This can provide clues to their structure (e.g., addition of water, loss of a fragment).
-
Conduct a Focused Forced Degradation Study: Intentionally expose a solution of pure this compound to dilute acid, base, and an oxidizing agent (see Protocol 2 below). Analyze the resulting solutions by LC-MS.
-
Compare Retention Times and Mass Spectra: If the peaks from your forced degradation study match the unknown peaks from your experiment, you have successfully identified them as degradants. This confirms that your experimental conditions are causing the compound to break down.
-
Workflow Diagram: The following diagram outlines a logical workflow for troubleshooting suspected instability.
-
Section 3: Key Protocols and Methodologies
These protocols provide a framework for systematically evaluating and controlling the stability of this compound.
Protocol 1: Forced Degradation Study for Degradant Identification
This protocol is essential for understanding how the molecule behaves under chemical stress and for developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to generate and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a 70°C oven for 48 hours.
-
Prepare a solution from the stressed solid for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC or LC-MS method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately measure the concentration of the active ingredient without interference from its degradants.
Objective: To develop a reversed-phase HPLC method that separates this compound from all potential degradation products generated in the forced degradation study.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Initial Gradient:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes).
-
Inject a pooled sample containing the unstressed drug and all stressed samples from Protocol 1.
-
-
Method Optimization:
-
Adjust the gradient slope to improve the resolution between the parent peak and the degradation product peaks.
-
Ensure the parent peak is spectrally pure using a photodiode array (PDA) detector.
-
The final method should show baseline separation between the main peak and all degradation products.
-
-
Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
Section 4: Data Summary and Visualization
Table 1: Predicted Stability of this compound in Common Solvents
This table provides a general guideline for solvent selection based on chemical principles. Note: This is a predictive summary. Actual stability must be confirmed experimentally.
| Solvent Class | Example Solvents | Key Property | Predicted Stability Profile | Rationale |
| Aprotic Polar | Acetonitrile, THF, DMF | High dielectric constant, no acidic protons | Good to Excellent | Solubilizes the compound without providing a proton source for hydrolysis. |
| Aprotic Non-Polar | Toluene, Hexane | Low dielectric constant | Excellent | Very low reactivity, but solubility may be limited. |
| Protic Polar | Methanol, Ethanol | Contains acidic protons (O-H) | Fair to Poor | Can act as a nucleophile and proton source, potentially leading to solvolysis/hydrolysis over time. |
| Aqueous (Acidic) | Water + HCl (pH < 4) | High concentration of H⁺ | Poor | Acid catalysis strongly promotes hydrolytic ring-opening of the ether and/or amine functions. |
| Aqueous (Neutral) | Water, PBS (pH ~7.4) | Protic, neutral pH | Fair | Slow hydrolysis is possible over extended periods. Rate is temperature-dependent. |
| Aqueous (Basic) | Water + NaOH (pH > 10) | High concentration of OH⁻ | Poor | Base-catalyzed degradation pathways can also lead to ring cleavage. |
Diagram: Proposed Degradation Pathway via Hydrolysis
This diagram illustrates the likely mechanism of acid-catalyzed ring-opening, a primary stability concern in aqueous environments.
References
-
The role of solvent polarity in the electronic properties, stability and reactivity trend of Tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents - ResearchGate. Available at: [Link]
-
Investigations into the Oxidative Stability of Hydroxymethyl and Bis(Hydroxymethyl)-Phosphines - ResearchGate. Available at: [Link]
- Process for producing 2-hydroxymethylmorpholine salt - Google Patents.
-
Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC - NIH. Available at: [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
troubleshooting guide for the cyclization step in morpholine synthesis
Welcome to the technical support center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step of morpholine synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental failures. This guide is structured to help you diagnose issues, optimize your reactions, and achieve high-yield, high-purity products.
Part 1: Troubleshooting the Classical Dehydration of Diethanolamine
The synthesis of morpholine via the acid-catalyzed dehydration of diethanolamine (DEA) is a long-established industrial method.[1] While conceptually straightforward, it involves harsh conditions—high temperatures and strong acids—that can lead to several common problems.[2][3]
Frequently Asked Questions (FAQs)
Question 1: My reaction produced a low yield of morpholine and the final product is a dark, viscous tar. What went wrong?
Answer: This is the most common issue in this synthesis and typically points to two main culprits: inadequate temperature control and charring.[2]
-
Causality (The "Why"): The dehydration of diethanolamine is an intramolecular nucleophilic substitution (or E1-like elimination of water followed by cyclization), where one hydroxyl group is protonated by a strong acid to form a good leaving group (water).[4] The second hydroxyl group's oxygen then acts as a nucleophile to close the ring. This process requires a significant energy input, typically temperatures between 180-210°C.[2][3]
-
If the temperature is too low: The rate of reaction will be exceedingly slow, leading to incomplete conversion of the diethanolamine starting material.[2]
-
If the temperature is too high: You will promote side reactions, including polymerization and decomposition (charring) of the organic material, which results in the dark, tarry appearance and significantly reduces the yield of the desired morpholine.[2]
-
-
Troubleshooting & Remediation Protocol:
-
Verify Temperature Control: Use a calibrated high-temperature thermometer or thermocouple placed directly in the reaction mixture (not just the heating mantle or oil bath). The temperature of the heating source can be significantly different from the internal reaction temperature.
-
Maintain a Stable Temperature: Ensure your heating mantle and controller can maintain a stable temperature within the optimal 200-210°C range for the duration of the reaction.[3] A drop of just 10-15°C can drastically lower the yield.[2]
-
Ensure Sufficient Reaction Time: This reaction is slow and requires prolonged heating. A minimum of 15 hours at the target temperature is often necessary for complete cyclization.[2][3]
-
Acid Concentration: Verify the concentration and amount of the acid used. Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are required to act as both a catalyst and a dehydrating agent.[2] Insufficient acid will result in an incomplete reaction.
-
Question 2: The reaction mixture is foaming excessively, making it difficult to control. How can I prevent this?
Answer: Excessive foaming is a known issue, particularly at temperatures above 170°C when using sulfuric acid.[5]
-
Causality (The "Why"): Foaming is caused by the vigorous evolution of water vapor from the viscous, concentrated sulfuric acid and diethanolamine mixture. As the water turns to steam, it gets trapped in the thick liquid, creating a stable foam that can rapidly expand and overflow the reaction vessel.
-
Troubleshooting & Remediation Protocol:
-
Controlled Heating Ramp: Increase the temperature of the reaction mixture gradually to allow for a more controlled release of water vapor. Avoid shocking the system with a rapid temperature increase.
-
Adequate Headspace: Use a reaction flask that is large enough to accommodate potential foaming. A good rule of thumb is to have the reaction mixture occupy no more than one-third to one-half of the flask's total volume.
-
Efficient Stirring: Vigorous mechanical stirring can help to break up the foam as it forms.
-
Consider Oleum: A more advanced industrial solution is to use oleum (fuming sulfuric acid) instead of concentrated sulfuric acid. The free sulfur trioxide (SO₃) in oleum is a much more efficient dehydrating agent, allowing the reaction to proceed at a faster rate and often with less foaming.[5] This can reduce reaction times from over 7 hours to as little as 30 minutes.[5]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the dehydration of diethanolamine.
Comparative Reaction Conditions
The choice of acid catalyst significantly impacts reaction parameters.
| Parameter | Concentrated H₂SO₄ Method | Oleum Method | Reference |
| Acid Ratio | ~1.8 parts acid per part DEA | 1.0 - 1.8 parts oleum per part DEA | [5] |
| Temperature | 175 - 210 °C | 180 - 235 °C | [2][5] |
| Reaction Time | 7 - 15 hours | 0.5 - 1.5 hours | [3][5] |
| Pressure | Atmospheric (may require superatmospheric at higher temps) | Atmospheric | [5] |
| Reported Yield | 35 - 50% | 90 - 95% | [3][5] |
| Key Issues | Foaming, long reaction times, corrosion | Highly reactive, requires careful addition | [5] |
Experimental Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on established literature procedures.[3]
-
Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermocouple, and an air condenser, add 62.5 g of diethanolamine.
-
Acidification: Slowly and with vigorous stirring, add concentrated hydrochloric acid (~50-60 mL) until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic and will generate acidic vapors. Perform this step in a well-ventilated fume hood.
-
Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature of the mixture reaches 200-210°C. Maintain this temperature for 15 hours. The mixture will darken significantly.
-
Workup - Neutralization: Allow the mixture to cool to approximately 160°C and pour the thick paste into a heat-resistant dish to solidify. Do not let it solidify in the flask. Grind the solidified morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide (CaO).
-
Distillation: Transfer the paste to a suitable flask and perform a simple distillation using a strong, direct flame or a high-temperature heating mantle. Collect the crude, wet morpholine distillate.
-
Drying: Dry the crude morpholine by adding 20 g of potassium hydroxide (KOH) pellets and stirring for 30-60 minutes.
-
Final Purification: Decant the dried morpholine. For highest purity, add a small piece of sodium metal (~1 g) and reflux for 1 hour, then perform a fractional distillation. Collect the pure morpholine fraction at 126-129°C.
Part 2: Troubleshooting Modern Morpholine Synthesis from 1,2-Amino Alcohols
Recent advances have led to milder and more efficient methods for synthesizing substituted morpholines, often starting from 1,2-amino alcohols. A prominent method involves reaction with ethylene sulfate followed by base-mediated cyclization.[6] This approach bypasses the harsh conditions of the classical method and offers excellent control over substitution patterns.
Frequently Asked Questions (FAQs)
Question 3: I am attempting to synthesize a substituted morpholine from a primary 1,2-amino alcohol and ethylene sulfate, but my yield is low and I see multiple products by LCMS.
Answer: This issue typically arises from a failure to achieve selective N-monoalkylation, which is the key challenge this methodology overcomes.[6]
-
Causality (The "Why"): The reaction proceeds in two stages:
-
N-Monoalkylation: The primary amine of the 1,2-amino alcohol attacks the ethylene sulfate in an Sₙ2 reaction. This forms a zwitterionic intermediate.[6] The success of this step relies on preventing a second alkylation of the newly formed secondary amine.
-
Cyclization: A base, such as potassium tert-butoxide (t-BuOK), deprotonates the hydroxyl group, which then acts as a nucleophile to displace the sulfate and close the ring.[6]
If the initial alkylation is not selective, the starting primary amine can be bis-alkylated, or the intermediate can react further, leading to side products and consuming the starting material unproductively.
-
-
Troubleshooting & Remediation Protocol:
-
Isolate the Intermediate: The zwitterionic intermediate is often a stable, crystalline solid.[6] A key advantage of this method is that you can often isolate and purify this intermediate by crystallization. This removes any unreacted starting material or bis-alkylation products before proceeding to the cyclization step, dramatically improving the purity of the final product.
-
Solvent Choice: The choice of solvent can influence the selectivity of the monoalkylation. A mixture of 2-MeTHF and IPA has been reported to be effective for the subsequent cyclization step.[6]
-
Base and Temperature for Cyclization: Ensure the correct base and temperature are used for the cyclization. Potassium tert-butoxide (t-BuOK) is a common choice, with temperatures around 60°C being effective for promoting the intramolecular ring closure.[6]
-
General Workflow for Substituted Morpholine Synthesis
Caption: General workflow for morpholine synthesis via a zwitterionic intermediate.
References
-
Morpholine synthesis . (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines . ChemRxiv. [Link]
- Weiss, M. (1957). Process of producing morpholine from diethanolamine. U.S.
-
Gagnon, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . ACS Omega. [Link]
-
NileRed. (2022). Morpholine Preparation from Diethanolamine . YouTube. [Link]
- CN102489282B. (2013). Dewatering catalyst and application thereof in preparing morpholine.
-
Gagnon, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture . ACS Publications. [Link]
-
Tóth, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine . The Journal of Organic Chemistry. [Link]
-
D'hooghe, M., & Törnroos, K. W. (2019). Recent progress in the synthesis of morpholines . ResearchGate. [Link]
-
Diethanolamine . (2020). Sciencemadness Wiki. [Link]
- Laemmle, G. J. (1957). Recovery of morpholine from aqueous solutions thereof. U.S.
-
Pandit, P. K., & Sharma, M. M. (1993). Recovery of morpholine via reactive extraction . Industrial & Engineering Chemistry Research. [Link]
-
Rock Chemicals, Inc. (2024). Introduction to Diethanolamine: Uses and Applications . Rock Chemicals, Inc. Blog. [Link]
-
Elm, J., et al. (2017). Experimental and Theoretical Study on the Enhancement of Alkanolamines on Sulfuric Acid Nucleation . PMC - NIH. [Link]
-
The Organic Chemistry Tutor. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4 . YouTube. [Link]
Sources
- 1. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-(Hydroxymethyl)homomorpholine and Structurally Related Morpholine Analogs
Introduction: The Privileged Scaffold and its Next-Generation Analogs
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and desirable basicity.[1][2][3] The inherent polarity of the ether oxygen and the basicity of the secondary amine (pKa of conjugate acid ~8.5) allow for fine-tuning of a molecule's properties.[4][5]
This guide provides an in-depth comparative analysis of a less-explored derivative, 2-(hydroxymethyl)homomorpholine , against its more common six-membered ring counterparts: morpholine , N-methylmorpholine (NMM) , and 4-(2-hydroxyethyl)morpholine . Homomorpholine, a seven-membered 1,4-oxazepane, offers a larger and more flexible scaffold, which can present both opportunities and challenges in drug design.[6] The addition of a hydroxymethyl group at the 2-position introduces a chiral center and a primary alcohol, further modulating its properties.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical comparison of these analogs based on structural features, physicochemical properties, synthetic accessibility, and potential pharmacodynamic and pharmacokinetic implications. We will delve into the causality behind their differing characteristics and provide detailed protocols for key comparative experiments.
Structural and Conformational Analysis
The fundamental difference between this compound and the other analogs lies in the ring size. The six-membered morpholine ring predominantly adopts a stable chair conformation.[6] In contrast, the seven-membered 1,4-oxazepane ring of homomorpholine possesses greater conformational flexibility, with multiple low-energy conformations such as chair and boat-twist-boat forms accessible.[6] This increased flexibility can be a double-edged sword: it may allow for better adaptation to a binding pocket but can also lead to an entropic penalty upon binding, potentially reducing affinity.
The substituents further differentiate these analogs:
-
Morpholine: The unsubstituted parent scaffold.
-
N-methylmorpholine: The tertiary amine reduces hydrogen bond donating capacity and slightly increases basicity compared to morpholine.
-
4-(2-hydroxyethyl)morpholine: The hydroxyethyl group adds a primary alcohol, increasing hydrophilicity and providing a handle for further functionalization.
-
This compound: The hydroxymethyl group at the 2-position introduces a chiral center and a hydrogen bond donor/acceptor, while the homomorpholine core provides increased conformational flexibility.
Caption: Structural comparison of morpholine and its analogs.
Physicochemical Properties: A Quantitative Comparison
The selection of a specific morpholine analog in drug design is often driven by the need to modulate key physicochemical properties like basicity (pKa) and lipophilicity (logP). These parameters directly influence a compound's solubility, permeability, and potential for off-target effects.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | cLogP |
| Morpholine | C₄H₉NO | 87.12 | ~8.5[4][5] | -0.86 |
| N-Methylmorpholine | C₅H₁₁NO | 101.15 | 7.38[1][7] | -0.32[1] |
| 4-(2-hydroxyethyl)morpholine | C₆H₁₃NO₂ | 131.17 | ~7.4 | -1.32[8] |
| This compound | C₆H₁₃NO₂ | 131.17 | Estimated: 8.5-9.0 | Estimated: -1.0 to -0.5 |
Analysis of Physicochemical Trends:
-
Basicity (pKa): The pKa of N-methylmorpholine is significantly lower than that of morpholine, a consequence of the tertiary amine's electronic environment.[1] The pKa of 4-(2-hydroxyethyl)morpholine is also reduced due to the electron-withdrawing effect of the hydroxyl group. For this compound, while experimental data is lacking, we can estimate its pKa to be similar to or slightly higher than morpholine. The larger ring size in homomorpholine may slightly increase the basicity compared to morpholine, and the C2-hydroxymethyl group is further from the nitrogen, having a less pronounced electronic effect than the N-substituent in 4-(2-hydroxyethyl)morpholine.
-
Lipophilicity (logP): The introduction of alkyl and hydroxyl groups significantly impacts lipophilicity. N-methylmorpholine is more lipophilic than morpholine. Conversely, the addition of a hydroxyethyl or hydroxymethyl group increases polarity, leading to lower logP values. The estimated logP for this compound reflects the balance between the larger, more lipophilic homomorpholine ring and the polar hydroxymethyl group.
Synthetic Accessibility
The ease and efficiency of synthesis are critical considerations in drug development.
-
Morpholine, N-Methylmorpholine, and 4-(2-hydroxyethyl)morpholine: These are commercially available and can be synthesized through well-established industrial processes, often starting from diethanolamine.[9][10]
-
This compound: The synthesis is more complex. A common route involves the reaction of epichlorohydrin with an appropriate amino alcohol, followed by cyclization.[11] Purification can be challenging due to the formation of byproducts like the isomeric 1,4-oxazepane.[11] Chiral synthesis of specific enantiomers adds further complexity but is crucial for developing stereospecific drugs.[12]
Caption: Simplified synthetic pathways to morpholine and homomorpholine cores.
Pharmacokinetic and Pharmacodynamic Considerations
The choice of a morpholine analog can have profound effects on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its interaction with biological targets.
-
Metabolic Stability: The morpholine ring itself is generally considered to be metabolically stable.[3] However, substituents can be sites of metabolism. For example, the N-methyl group of NMM can be a site for N-demethylation by cytochrome P450 enzymes. The hydroxymethyl group of this compound could be susceptible to oxidation or glucuronidation.
-
Permeability: Lipophilicity and hydrogen bonding potential are key determinants of membrane permeability. The lower logP of the hydroxylated analogs may reduce passive permeability compared to N-methylmorpholine. However, the presence of hydroxyl groups can also facilitate interactions with transporters.
-
Target Engagement: The conformational flexibility of the homomorpholine ring in this compound could allow it to access binding pockets that are inaccessible to the more rigid morpholine analogs. The chiral hydroxymethyl group can provide a key interaction point (e.g., a hydrogen bond) that could enhance binding affinity and selectivity.
Experimental Protocols for Comparative Analysis
To provide a robust, data-driven comparison, standardized in vitro assays are essential. Below are detailed protocols for three key assays to evaluate the performance of these morpholine analogs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a high-throughput screen for potential oral absorption.[13][14]
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is quantified over time.
Methodology:
-
Prepare Lipid Solution: Dissolve 20 mg of L-α-phosphatidylcholine in 1 mL of dodecane.
-
Coat Filter Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (e.g., Millipore MultiScreen-IP). Allow the solvent to evaporate for at least 1 hour.
-
Prepare Donor Solutions: Dissolve each morpholine analog in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Prepare Acceptor Plate: Add 300 µL of the buffer to each well of a 96-well acceptor plate.
-
Assemble and Incubate: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich." Add 150 µL of the donor solutions to the filter plate wells. Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Papp): Use the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. atamankimya.com [atamankimya.com]
- 10. atamankimya.com [atamankimya.com]
- 11. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]
- 12. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Unambiguous Structural Verification of 2-(hydroxymethyl)homomorpholine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research. The spatial arrangement of atoms dictates a compound's physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides an in-depth comparison of X-ray crystallography and alternative analytical methods for the structural validation of 2-(hydroxymethyl)homomorpholine, a heterocyclic compound of interest in medicinal chemistry.
While a definitive crystal structure for this compound is not yet publicly available, this guide will present a robust, hypothetical workflow for its analysis by X-ray crystallography, grounded in established methodologies for similar morpholine derivatives. Furthermore, it will critically evaluate the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in achieving unequivocal structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a crystalline solid. It provides a detailed three-dimensional map of electron density within the crystal lattice, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision. For a molecule like this compound, where the stereochemistry of the hydroxymethyl group is a key structural feature, X-ray crystallography offers an unambiguous answer that other techniques may only infer.
The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution. The causality behind each experimental choice is critical for obtaining high-quality crystals suitable for diffraction.
Experimental Protocol: A Hypothetical Workflow for this compound
This protocol outlines a standard procedure for the crystallographic analysis of this compound hydrochloride, a commercially available salt form of the compound.[1][2][3]
Step 1: Crystallization
The critical first step is to obtain single crystals of sufficient size and quality. This is often the most challenging and empirical part of the process.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed. For a polar molecule like this compound hydrochloride, solvents such as methanol, ethanol, water, and mixtures thereof would be primary candidates. The goal is to find a solvent system where the compound has moderate solubility.
-
Crystallization Technique:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: A suitable single crystal is identified under a microscope, characterized by well-defined faces and a lack of visible defects.
-
Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (typically 100 K).
-
X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
-
Data Collection: A series of diffraction images are collected at various crystal orientations. The intensity and position of each diffraction spot are recorded.
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Building: An initial atomic model of the molecule is fitted into the electron density map.
-
Structure Refinement: The atomic coordinates and other parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns. This iterative process minimizes the R-factor, a measure of the goodness of fit.[4]
The successful application of this workflow would yield a definitive three-dimensional structure of this compound, providing precise bond lengths, bond angles, and the relative stereochemistry of the chiral center.
A Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible and is often complemented by other analytical techniques. NMR spectroscopy and mass spectrometry are indispensable tools in the arsenal of a synthetic or medicinal chemist for routine characterization and structural confirmation.
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Unambiguous 3D structure determination.[5] | Requires a suitable single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[6] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, relative stereochemistry | Provides detailed information about the molecule's structure in solution; non-destructive.[6][7] | Can be difficult to interpret for complex molecules; determination of absolute stereochemistry is not straightforward.[5] |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ions | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides accurate molecular weight and formula; can be coupled with chromatography for mixture analysis.[2][8] | Does not directly provide information on stereochemistry or atom connectivity; it is a destructive technique.[9] |
The Synergy of Techniques: A Holistic Approach
The most robust structural validation comes from the convergent evidence of multiple analytical techniques.
-
Initial Confirmation: Following synthesis, Mass Spectrometry provides the first piece of evidence by confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can further confirm its elemental composition.[10]
-
Connectivity and Solution-State Structure: NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is then used to establish the connectivity of the atoms, confirming the homomorpholine ring and the presence of the hydroxymethyl substituent. The chemical shifts and coupling constants provide insights into the conformation of the molecule in solution.
-
Definitive 3D Structure: Finally, X-ray crystallography , when successful, provides the irrefutable evidence of the three-dimensional structure, including the precise stereochemical configuration. This experimental result can then be used to validate and refine the interpretation of the NMR data.
Visualizing the Workflow
Diagram 1: Experimental Workflow for X-ray Crystallography
Caption: A stepwise workflow for determining the 3D structure of this compound using X-ray crystallography.
Diagram 2: Logical Relationship of Validation Methods
Caption: The complementary roles of MS, NMR, and X-ray crystallography in the structural validation of this compound.
References
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
-
Chemistry Stack Exchange. Why is crystallography still used in some cases for small molecule structure determination?. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
NTNU. Applications in Organic Chemistry - Mass Spectrometry Lab. [Link]
-
News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]
-
Quora. Can a mass spectrometer determine the structure of an organic compound?. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. news-medical.net [news-medical.net]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. fiveable.me [fiveable.me]
- 9. quora.com [quora.com]
- 10. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
The Influence of the Morpholine Moiety on the Biological Activity of Thiourea Derivatives: A Comparative Guide
In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the vast array of molecular scaffolds explored, thiourea derivatives have consistently emerged as a privileged class of compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] This guide provides an in-depth comparative analysis of the bioactivity of thiourea derivatives, with a particular focus on elucidating the impact of incorporating a morpholine moiety. The inclusion of the morpholine ring, a well-regarded pharmacophore in drug discovery, is frequently explored for its potential to favorably modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4][5]
This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to inform the design and evaluation of next-generation thiourea-based therapeutics. We will delve into a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols for key assays. Furthermore, we will explore the underlying mechanisms of action and structure-activity relationships (SAR) that govern the therapeutic potential of these fascinating molecules.
Comparative Analysis of Biological Activities
The introduction of a morpholine ring into a thiourea scaffold can significantly influence its biological activity. The following sections provide a quantitative comparison of morpholine-containing thiourea derivatives against other thiourea analogues across various therapeutic areas.
Antimicrobial Activity
Thiourea derivatives have been extensively investigated for their ability to combat a wide range of microbial pathogens. The morpholine moiety can enhance the antimicrobial potency of these compounds, likely by altering their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects their ability to penetrate microbial cell membranes.[6][7]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Type | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Morpholine-Thiourea | N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | Candida albicans | 125 | [1] |
| Thiourea Derivative | 1-(1,1-dibutyl)-3-phenylthiourea | Aspergillus flavus | >500 | [1] |
| Thiourea Derivative | 1-(2-chlorophenyl)-3-phenylthiourea | Staphylococcus aureus | 250 | [1] |
| Thiourea Derivative | 1-(4-chlorophenyl)-3-phenylthiourea | Bacillus subtilis | 125 | [1] |
| Morpholine-Thiourea | Derivative of 2-((4-chlorophenoxy)methyl)-N-(phenylcarbamothioyl)benzamide | Candida albicans | - | [8] |
| Thiourea Derivative | TD4 | Staphylococcus aureus (MRSA) | 2-16 | [7] |
Note: A direct comparison of MIC values should be made with caution as experimental conditions can vary between studies. The data presented here is for illustrative purposes.
The data suggests that the presence of the morpholine ring can contribute to potent antifungal activity. For instance, the morpholine-containing derivative showed significant activity against Candida albicans.[1] Furthermore, studies have shown that the lipophilicity conferred by substituents plays a crucial role in antimicrobial activity, with increased lipophilicity often leading to better penetration of microbial membranes.[7]
Anticancer Activity
The anticancer potential of thiourea derivatives is a major area of research, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[2] The incorporation of a morpholine ring has been shown to enhance the anticancer efficacy of these compounds, often by influencing their interaction with molecular targets and their ability to induce apoptosis.[9][10]
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Quinazoline | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [9][11] |
| Morpholine-Quinazoline | AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [9][11] |
| Thiourea Derivative | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [12] |
| Urea Derivative | 1,3-bis(4-(trifluoromethyl)phenyl)urea | A549 (Lung) | 22.8 | [12] |
| Morpholine Chalcone | Compound 22 | MDA-MB-231 (Breast) | 20 | [13] |
| Morpholine Chalcone | Compound 22 | SW480 (Colon) | 12.5 | [13] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The data highlights the potent anticancer activity of morpholine-containing compounds. For example, morpholine-substituted quinazoline derivatives displayed significant cytotoxicity against lung and breast cancer cell lines.[9][11] Notably, a thiourea derivative with trifluoromethylphenyl groups exhibited remarkably high potency against the A549 lung cancer cell line, significantly outperforming its urea analogue.[12] This underscores the importance of the thiourea moiety in this particular scaffold.
Antiviral Activity
Thiourea derivatives have also demonstrated promise as antiviral agents, targeting various stages of the viral life cycle.[8] The morpholine ring can contribute to the antiviral profile of these compounds, potentially by enhancing their interaction with viral proteins or by modulating host cell pathways that are essential for viral replication.
Some thiourea derivatives have been shown to inhibit the replication of viruses like HIV by targeting both the viral capsid and the human cyclophilin A, a host protein involved in viral replication.[6] Others have been identified as inhibitors of herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV) by targeting viral transactivators.[14]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of morpholine-containing thiourea derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[15]
Anticancer Mechanism of Action: Induction of Apoptosis
A common mechanism by which many anticancer agents, including morpholine-containing thiourea derivatives, exert their effect is through the induction of apoptosis, or programmed cell death.[10] This process is tightly regulated by a complex network of signaling pathways.
One key pathway involves the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[16][17][18][19] The balance between these opposing factions determines the cell's fate. Some morpholine-containing compounds have been shown to modulate the expression of these proteins, shifting the balance towards apoptosis.[9]
The activation of caspases, a family of cysteine proteases, is another critical step in the apoptotic cascade.[20] These enzymes act as executioners, dismantling the cell in an orderly fashion. Studies have shown that some morpholine derivatives can trigger the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to irreversible cell death.[21]
Caption: Proposed mechanism of apoptosis induction by morpholine-thiourea derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of thiourea derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]
Rationale for Microbial Strain Selection: The choice of microbial strains is critical and should include a panel of clinically relevant and standard reference strains. For example, Staphylococcus aureus and Bacillus subtilis are representative Gram-positive bacteria, while Escherichia coli and Pseudomonas aeruginosa are common Gram-negative bacteria. Including fungal strains like Candida albicans and Aspergillus flavus provides a broader spectrum of antimicrobial activity.[22]
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
Caption: Workflow for MIC determination using the broth microdilution method.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[1]
Rationale for Cell Line Selection: The choice of cancer cell lines should be representative of different cancer types to assess the broad-spectrum anticancer activity of the compounds. For instance, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) are commonly used. A non-cancerous cell line, such as HEK293 (human embryonic kidney cells), should be included as a control to assess the selectivity of the compounds for cancer cells.[9][11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion
The incorporation of a morpholine moiety into the thiourea scaffold represents a promising strategy in the development of novel therapeutic agents. This guide has provided a comparative analysis of the biological activities of these derivatives, highlighting the potential for enhanced antimicrobial, anticancer, and antiviral efficacy. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field. The continued exploration of the structure-activity relationships of morpholine-containing thiourea derivatives, coupled with a deeper understanding of their molecular targets and signaling pathways, will undoubtedly pave the way for the discovery of new and improved drugs to combat a range of human diseases.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
-
Koshizuka, T., et al. (2021). Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1. Antiviral Research, 196, 105207. [Link]
-
Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(48), e202303334. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 583-593. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2022). Molecules, 27(15), 4983. [Link]
-
Bcl-2 family. Wikipedia. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of Cellular and Molecular Medicine, 7(3), 249-257. [Link]
-
Li, X., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1152055. [Link]
-
Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of Cellular and Molecular Medicine, 7(3), 249-257. [Link]
-
Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis. New Journal of Chemistry. [Link]
-
El-Naggar, A. M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
-
Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. Helvetica Chimica Acta. [Link]
-
Reed, J. C. (1997). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Leukemia, 11(3), 31-33. [Link]
-
Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 583-593. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(1), 25. [Link]
-
Holban, A. M., et al. (2018). Novel Hybrid Formulations Based on Thiourea Derivatives and Core@Shell Fe3O4@C18 Nanostructures for the Development of Antifungal Strategies. International Journal of Molecular Sciences, 19(1), 296. [Link]
-
Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6757. [Link]
-
Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. Madame Curie Bioscience Database. [Link]
-
Agrimi, G., et al. (2015). Microbial strain selection and development for the production of second-generation bioethanol. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Hybrid Formulations Based on Thiourea Derivatives and Core@Shell Fe3O4@C18 Nanostructures for the Development of Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. jchemrev.com [jchemrev.com]
- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar [semanticscholar.org]
- 15. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 16. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 17. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Hydroxymethyl)homomorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a well-established privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] Its seven-membered homolog, homomorpholine (or 1,4-oxazepane), offers an intriguing alternative with increased conformational flexibility, which can be advantageous for optimizing interactions within a biological target's binding site. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(hydroxymethyl)homomorpholine derivatives, a class of compounds with significant therapeutic potential. Due to the limited direct literature on this specific scaffold, this guide draws objective comparisons from the extensive research on analogous 2-substituted morpholine derivatives and foundational principles of medicinal chemistry to provide actionable insights for drug design and development.
The Strategic Advantage of the Homomorpholine Core
The fundamental difference between morpholine and homomorpholine lies in the ring size. The six-membered morpholine ring predominantly adopts a rigid chair conformation. In contrast, the seven-membered homomorpholine ring possesses greater conformational freedom, able to access a variety of low-energy conformations. This inherent flexibility allows for a more dynamic interaction with the binding site of a target protein, potentially leading to enhanced binding affinity. However, this also introduces a greater entropic penalty upon binding, which can sometimes negatively impact potency. The decision to employ a homomorpholine scaffold over a morpholine is a key strategic choice, balancing the benefits of conformational adaptability against the potential cost in binding energy. A 3D-QSAR analysis of a series of 2,4-disubstituted morpholines and 1,4-oxazepanes highlighted that the size of the ring is an important factor for affinity.[3]
The 2-(Hydroxymethyl) Group: A Critical Anchor for Biological Activity
The 2-(hydroxymethyl) substituent is a crucial pharmacophoric element in many bioactive heterocyclic compounds. Its primary function is to serve as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the target's active site. The orientation of this group is critical, and thus the stereochemistry at the C2 position is often a determining factor for biological activity.
Impact of Stereochemistry
For many classes of drugs, particularly enzyme inhibitors, a specific stereoisomer is required for optimal activity. This is because the precise spatial arrangement of the hydroxymethyl group is necessary to engage with the target protein. It is highly probable that the same stereochemical dependence observed in 2-substituted morpholine analogs will be mirrored in their homomorpholine counterparts.
Bioisosteric Replacements of the Hydroxymethyl Group
To fine-tune a compound's physicochemical properties, such as metabolic stability, lipophilicity, and membrane permeability, the hydroxymethyl group can be substituted with various bioisosteres.[4][5][6] This strategy can lead to improved pharmacokinetic profiles and overall drug-like properties.
Table 1: Potential Bioisosteric Replacements for the 2-(Hydroxymethyl) Group
| Bioisostere | Rationale for Replacement | Potential Impact on Activity |
| -CH₂F, -CHF₂ | Increased metabolic stability by blocking oxidation; fluorine can act as a weak H-bond acceptor. | Can maintain or slightly decrease potency depending on the H-bonding environment of the target. |
| -CH₂NH₂ | Introduces a basic center for potential salt-bridge formation and improved solubility; acts as an H-bond donor. | Can significantly alter the binding mode and potency; may introduce new interactions. |
| -CH₂OCH₃ | Removes H-bond donating ability while retaining an H-bond acceptor; increases lipophilicity. | Likely to decrease potency if H-bond donation is critical, but may explore new hydrophobic pockets. |
| -CONH₂ | Introduces both H-bond donor and acceptor capabilities. | Can potentially mimic the interactions of the hydroxyl group and introduce additional contacts. |
Exploring the Substituent Effects on the Homomorpholine Ring
The N-4 Position: A Vector for Potency and Selectivity
The nitrogen atom at the 4-position is the most synthetically accessible and commonly modified position on the homomorpholine ring. This position provides a crucial vector for introducing a wide variety of substituents to probe different regions of a target's binding site and to modulate the overall properties of the molecule.
Key Considerations for N-4 Substitutions:
-
Aromatic and Heteroaromatic Groups: Often introduced to engage in π-stacking or hydrophobic interactions. The electronic nature and substitution pattern of these rings can be systematically varied to optimize potency.
-
Linker Chemistry: The nature and length of the linker connecting the homomorpholine nitrogen to other functionalities are critical. Flexible alkyl chains or more rigid linkers can be employed to achieve the optimal orientation of the appended group.
-
Introduction of Basic Moieties: Incorporating a basic group can improve aqueous solubility and provide a handle for salt formation, which is often beneficial for drug development.
C2-Substitutions Beyond Hydroxymethyl
While this guide focuses on the 2-(hydroxymethyl) group, it is important to consider other C2-substituents that have been explored in related scaffolds. For instance, studies on chiral alkoxymethyl morpholine analogs as dopamine D4 receptor antagonists have demonstrated that variations in the C2-alkoxymethyl side chain significantly impact potency and selectivity.[7] This suggests that extending the carbon chain or introducing different functionalities at the C2-position of the homomorpholine ring is a viable strategy for SAR exploration.
Experimental Workflow for SAR Studies
A systematic investigation of the SAR of this compound derivatives requires a multi-faceted approach combining chemical synthesis, biological evaluation, and computational modeling.
Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives
-
Protection of the starting material: Commercially available (racemic or enantiopure) this compound is N-protected with a suitable protecting group (e.g., Boc anhydride).
-
Alkylation/Arylation of the N-4 position: The protected intermediate is subjected to N-alkylation or N-arylation conditions (e.g., reductive amination with an aldehyde or ketone, or a Buchwald-Hartwig amination with an aryl halide).
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the final N-substituted this compound derivative.
-
Purification and Characterization: The final compound is purified by chromatography (e.g., column chromatography or preparative HPLC) and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: A comprehensive workflow for the design, synthesis, and evaluation of this compound derivatives in a drug discovery program.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By leveraging the extensive knowledge from the corresponding morpholine derivatives, researchers can make informed decisions in the design and synthesis of new chemical entities. The key to unlocking the potential of this scaffold lies in a systematic exploration of the conformational effects of the seven-membered ring and the strategic modification of the C2 and N4 positions. Future studies should focus on elucidating the precise binding modes of these derivatives through X-ray crystallography and advanced computational techniques to further refine the SAR and guide the development of next-generation therapeutics.
References
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. [Link]
-
The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
-
Bioisosteric Replacements. Chem-Space. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]
-
Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Journal of Medicinal and Organic Chemistry. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. rroij.com [rroij.com]
- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for chiral morpholine synthesis
A Comparative Guide to Catalysts for Chiral Morpholine Synthesis
The morpholine scaffold is a cornerstone in medicinal chemistry, embedded in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The stereochemistry of substituents on the morpholine ring is often critical for biological activity, making the development of efficient and selective catalytic methods for chiral morpholine synthesis a paramount objective for researchers in drug discovery and development.
This guide provides an in-depth comparison of the leading catalytic systems for asymmetric morpholine synthesis. We will delve into the mechanistic nuances, comparative efficacy, and practical considerations of transition metal catalysts, organocatalysts, and biocatalysts, supported by experimental data and protocols.
Transition Metal Catalysis: Power and Versatility
Transition metal catalysis is a dominant strategy for constructing chiral N-heterocycles, offering high efficiency and broad substrate scope.[1][2] Key metals employed in chiral morpholine synthesis include rhodium, ruthenium, palladium, and iridium.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium catalysts, particularly those with chiral bisphosphine ligands, have proven highly effective for the asymmetric hydrogenation of dehydromorpholine precursors.[3] This "after cyclization" approach generates the desired stereocenter on a pre-formed ring, often with excellent enantioselectivity.[4]
Mechanism Insight: The catalytic cycle typically involves the coordination of the rhodium complex to the double bond of the dehydromorpholine. The chiral ligand environment dictates the facial selectivity of hydride delivery from the metal center to the substrate, thereby establishing the stereocenter. The use of ligands with a large bite angle, such as SKP, has been shown to be particularly effective, achieving up to 99% enantiomeric excess (ee).[5][6]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine [4]
-
To a dried Schlenk tube under an argon atmosphere, add the dehydromorpholine substrate (0.1 mmol, 1.0 equiv) and the Rh-SKP catalyst ([Rh(cod)2]SbF6 and (R,R,R)-SKP ligand, 1 mol%).
-
Add anhydrous and degassed dichloromethane (DCM, 1.0 mL).
-
The tube is placed in an autoclave, which is then purged with hydrogen gas three times.
-
The autoclave is pressurized to 50 bar with hydrogen.
-
The reaction mixture is stirred at 30 °C for 12 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the chiral morpholine product.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
A tandem one-pot reaction combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) provides an efficient route to 3-substituted morpholines.[7] This method utilizes the well-established Noyori-Ikariya catalyst, RuCl, to reduce a cyclic imine intermediate with high enantioselectivity (>95% ee).[8]
Causality of Experimental Choice: The success of this tandem approach hinges on the compatibility of the two catalytic cycles. The titanium catalyst first facilitates the intramolecular hydroamination of an aminoalkyne to form a cyclic imine.[7] Subsequently, the ruthenium catalyst, activated by a hydrogen source like formic acid/triethylamine, reduces the imine. Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's ligand is crucial for achieving high stereocontrol.[7][8]
Palladium-Catalyzed Asymmetric Allylic Amination (AAA)
Palladium catalysis is a powerful tool for forming C-N bonds.[2] Intramolecular asymmetric allylic amination, often referred to as aza-Wacker-type cyclization, allows for the construction of the morpholine ring and the concomitant creation of a stereocenter.[9] Additionally, palladium-catalyzed tandem allylic substitution reactions have been developed for the asymmetric synthesis of morpholines.[10] The choice of chiral ligand is critical for inducing asymmetry in the nucleophilic attack of the nitrogen atom on the π-allyl palladium intermediate.[11][12]
Mechanism Diagram: Palladium-Catalyzed Asymmetric Allylic Amination
Caption: Palladium-catalyzed intramolecular asymmetric allylic amination cycle.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, complementary approach to metal catalysis, often offering milder reaction conditions and avoiding toxic heavy metals.[13][14] Chiral Brønsted acids and aminocatalysis are prominent strategies in this domain.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs) are highly versatile Brønsted acid catalysts that can activate substrates through hydrogen bonding.[15][16] They have been successfully applied to the enantioselective synthesis of morpholinones from glyoxals and 2-aminoethanols.[17][18] The reaction proceeds via a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[17]
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the bifunctional activation mode of the CPA. The acidic proton activates the glyoxal, while the basic phosphoryl oxygen organizes the 2-aminoethanol, leading to a highly ordered transition state that ensures high enantioselectivity.
Proline and Morpholine-Based Organocatalysis
While proline and its derivatives are workhorses in organocatalysis, morpholine-based catalysts have been less explored due to the perceived lower reactivity of morpholine-enamines.[19][20] However, recent studies have shown that specifically designed β-morpholine amino acids can be highly efficient catalysts for reactions like the 1,4-addition of aldehydes to nitroolefins, a key step in building complex acyclic precursors for heterocycles.[20][21] Despite the inherent electronic properties that decrease the nucleophilicity of morpholine-enamines, strategic catalyst design can overcome these limitations, achieving excellent yields and stereoselectivities with low catalyst loadings (e.g., 1 mol%).[21]
Experimental Workflow: Organocatalyzed Synthesis
Caption: A typical workflow for an organocatalyzed reaction.
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions.[1][22] For chiral morpholine synthesis, enzymes like oxidoreductases can be employed for the asymmetric reduction of ketone precursors, establishing key stereocenters that can be elaborated into the final heterocyclic product.[23][24]
Expertise in Application: The main advantage of biocatalysis is the unparalleled enantioselectivity enzymes can offer.[22] However, the substrate scope can be limited, and significant effort in enzyme screening and evolution may be required to find a suitable biocatalyst for a specific transformation. The process often involves whole-cell biotransformations or the use of isolated enzymes, with cofactor regeneration systems being a critical component for economic viability.[23]
Comparative Analysis of Catalytic Systems
The choice of catalyst is dictated by several factors including substrate scope, desired stereoselectivity, operational simplicity, and cost. Below is a comparative summary of the discussed catalytic systems.
| Catalyst System | Catalyst Example | Typical Substrate | Yield (%) | ee (%) | Advantages | Limitations |
| Transition Metal | ||||||
| Rhodium-Catalysis | [Rh(cod)₂(SbF₆)] / SKP | Dehydromorpholines | >95 | 90-99 | High yields, excellent ee, reliable[4][5] | Requires pressure equipment (H₂), precious metal |
| Ruthenium-Catalysis | RuCl[(S,S)-Ts-DPEN] | Aminoalkynes | 70-90 | >95 | One-pot tandem reaction, high ee[7][8] | Requires two catalysts, precious metal |
| Palladium-Catalysis | Pd₂(dba)₃ / Chiral Ligand | Allylic alcohols/amines | 60-85 | 80-95 | Versatile for C-N/C-O bond formation[9] | Ligand synthesis can be complex, regioselectivity issues |
| Organocatalysis | ||||||
| Chiral Phosphoric Acid | (R)-TRIP | Glyoxals, Aminoethanols | 80-95 | 90-99 | Metal-free, mild conditions, high ee[17] | Substrate scope can be limited |
| Aminocatalysis | β-Morpholine Amino Acid | Aldehydes, Nitroolefins | >90 | 70-99 | Low catalyst loading, metal-free[21] | Primarily for precursor synthesis, not direct cyclization |
| Biocatalysis | ||||||
| Oxidoreductase | KREDs, ADHs | Prochiral ketones | 80-99 | >99 | Extremely high ee, green conditions[23] | Substrate specific, requires biological expertise |
Conclusion and Future Outlook
The synthesis of chiral morpholines is a well-addressed area with a diverse toolbox of catalytic methods. Transition metal catalysts, particularly rhodium and ruthenium systems, offer robust and highly enantioselective routes, making them suitable for large-scale synthesis.[4] Organocatalysis provides a valuable metal-free alternative, with chiral phosphoric acids demonstrating exceptional performance in specific transformations.[17] While still developing in this specific application, biocatalysis holds immense promise for providing highly sustainable and selective manufacturing routes.[22]
Future research will likely focus on the development of catalysts based on earth-abundant metals, expanding the scope of organocatalytic cyclizations, and engineering novel enzymes with broader substrate tolerance. The convergence of these fields, for instance, through synergistic metal and organocatalysis, will continue to push the boundaries of efficiency and selectivity in the synthesis of these vital pharmaceutical building blocks.[25]
References
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Available at: [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health (PMC). Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Available at: [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. MDPI. Available at: [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health. Available at: [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. ACS Publications. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
-
Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. PubMed. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]
-
Recent Advances in Rhodium-Catalyzed Asymmetric Synthesis of Heterocycles. PubMed. Available at: [Link]
-
Combined Power of Organo‐ and Transition Metal Catalysis in Organic Synthesis. ResearchGate. Available at: [Link]
-
Synthesis of Morpholinones by Chiral Phosphoric Acid Catalyzed Azabenzilic Ester Rearrangement. ResearchGate. Available at: [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Institutes of Health (PMC). Available at: [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available at: [Link]
-
Transition-Metal Catalysis and Organocatalysis. ChemistryViews. Available at: [Link]
-
Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central. Available at: [Link]
-
Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. Available at: [Link]
-
New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. ResearchGate. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. Available at: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. Available at: [Link]
-
Transition-metal and organo-catalysis in organic synthesis: Metal-catalyzed reactions. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
An update on Chiral Phosphoric Acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. Available at: [Link]
-
Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Asymmetric Allylic C-H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. PubMed. Available at: [Link]
-
Pd and Mo Catalyzed Asymmetric Allylic Alkylation. National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science (RSC Publishing). Available at: [Link]
Sources
- 1. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 14. Transition-Metal Catalysis and Organocatalysis - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
- 16. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 22. jocpr.com [jocpr.com]
- 23. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. air.unimi.it [air.unimi.it]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(hydroxymethyl)homomorpholine Detection
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds and their intermediates is the bedrock of successful research and development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the detection and quantification of 2-(hydroxymethyl)homomorpholine, a polar heterocyclic building block. As no standard validated method currently exists in the public domain for this specific analyte, this document serves as a practical, foundational guide to developing and validating such methods from first principles, grounded in established regulatory standards.
We will explore two powerful, yet fundamentally different, analytical strategies: a modern High-Performance Liquid Chromatography (HPLC) method employing a universal detector, and a classic, highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. The causality behind experimental choices and the self-validating nature of the protocols are emphasized throughout, ensuring scientific integrity and trustworthiness.
The Analytical Challenge: Properties of this compound
This compound is a polar molecule characterized by a secondary amine, a hydroxyl group, and an ether linkage within a seven-membered ring. These features present a distinct analytical challenge:
-
Low UV Absorbance: The molecule lacks a significant chromophore, rendering standard UV-Visible detection in HPLC inefficient and insensitive.
-
High Polarity: Its hydrophilic nature makes it poorly retained on traditional reversed-phase HPLC columns (e.g., C18), often eluting in the solvent front.
-
Low Volatility: The presence of the hydroxyl and secondary amine groups allows for strong hydrogen bonding, resulting in low volatility and making direct GC analysis difficult due to poor peak shape and thermal degradation.
Our choice of methods directly addresses these challenges.
Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This approach pairs a separation technique suited for polar compounds with a detector that does not rely on the analyte's optical properties.
The Rationale (Expertise & Experience):
-
Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) is the logical choice for separating highly polar compounds like this compound.[1][2] In HILIC, a polar stationary phase (like amide or bare silica) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, providing excellent retention that is otherwise unachievable in reversed-phase chromatography.[4]
-
Why CAD? The Charged Aerosol Detector (CAD) is a near-universal detector that is ideal for non-volatile analytes lacking a chromophore.[5][6] The eluent is first nebulized, the mobile phase evaporated, and the remaining analyte particles are charged and then detected by an electrometer.[7] This provides a response that is more consistent between different analytes compared to other universal detectors like the Evaporative Light Scattering Detector (ELSD) and is highly sensitive, making it suitable for impurity profiling.[8][9][10]
Experimental Protocol: HILIC-CAD
1. Chromatographic System:
-
HPLC System: A quaternary HPLC or UHPLC system.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).
-
Column: A HILIC column, such as a TSKgel NH2-100 (3 µm, 2.1 x 100 mm) or equivalent amide-based column.[11]
-
Column Temperature: 35 °C.
2. Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-8.1 min: 70% to 95% B
-
8.1-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
3. CAD Settings:
-
Evaporation Temperature: 45 °C (optimize for analyte response and baseline noise).
-
Nebulizer Gas: Nitrogen at 35 psi.
-
Data Collection Rate: 5 Hz.
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (90:10 v/v).
-
Procedure: Accurately weigh and dissolve the sample in the diluent to a target concentration of 1 mg/mL. Further dilute as necessary for linearity and limit of detection experiments.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method overcomes the volatility challenge through chemical modification, leveraging the high separation efficiency of GC and the definitive identification capabilities of MS.
The Rationale (Expertise & Experience):
-
Why GC-MS? GC offers superior chromatographic efficiency (sharper peaks) compared to HPLC, which is advantageous for resolving closely related impurities.[12] Coupling it with a Mass Spectrometer provides not only quantification but also structural information, making it the gold standard for impurity identification.
-
Why Derivatization? Direct injection of this compound into a GC is problematic due to its polarity. The active hydrogens on the hydroxyl and amine groups lead to strong interactions with the column, causing severe peak tailing and poor reproducibility.[13][14] Derivatization replaces these active hydrogens with non-polar groups, increasing the analyte's volatility and thermal stability, making it amenable to GC analysis.[15][16]
-
Choice of Reagent: Silylation. Silylation is a common and robust derivatization technique for compounds with -OH and -NH groups.[17] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective at converting the analyte into its more volatile trimethylsilyl (TMS) derivative.[18]
Experimental Protocol: GC-MS after Silylation
1. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 45 minutes.
-
Cool the vial to room temperature before injection.
2. GC-MS System:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A low- to mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/Splitless inlet at 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
3. GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Validation of the Analytical Methods
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[19] The following validation characteristics will be assessed for both the HPLC-CAD and GC-MS methods, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[20][21]
Sources
- 1. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 9. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 18. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 19. fda.gov [fda.gov]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of 2-(Hydroxymethyl)homomorpholine via Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral building blocks like 2-(hydroxymethyl)homomorpholine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high enantiomeric purity is paramount.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the precise assessment of the enantiomeric purity of this compound, grounded in established chromatographic principles and validated experimental design.
Part 1: The Foundation - Principles of Chiral Recognition in HPLC
The chromatographic separation of enantiomers is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[3] In direct chiral HPLC, this selector is immobilized onto a solid support, creating a Chiral Stationary Phase (CSP).[4] The fundamental principle governing separation is the "three-point interaction model," which posits that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) must occur between the analyte and the CSP.[5] The difference in stability and energy between the two diastereomeric complexes formed (CSP + R-enantiomer vs. CSP + S-enantiomer) results in differential retention times, enabling their separation.
The choice of CSP is the most critical factor in developing a successful chiral separation method. For a molecule like this compound, which is a chiral secondary amine with a hydroxyl group, the potential for hydrogen bonding is high, making several classes of CSPs viable candidates.
Diagram: The Principle of Chiral Recognition
The following diagram illustrates the conceptual basis for enantiomeric separation on a Chiral Stationary Phase.
Caption: Three-point interaction model for chiral recognition.
Part 2: A Comparative Analysis of Chiral Stationary Phases
While numerous CSPs exist, experience shows that for chiral amines, polysaccharide and macrocyclic glycopeptide-based phases offer the highest probability of success.[4][6] We will compare these two leading alternatives.
| Feature | Polysaccharide-Based CSPs (e.g., Chiralpak® series) | Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic® series) |
| Chiral Selector | Derivatized cellulose or amylose polymers coated or bonded to silica.[7] | Glycopeptides (e.g., Teicoplanin, Vancomycin) covalently bonded to silica. |
| Primary Mechanism | Primarily relies on insertion of the analyte into chiral grooves or pockets within the polysaccharide structure. Separation is governed by hydrogen bonding, dipole-dipole, and π-π interactions.[3][8] | Utilizes a "basket-like" structure for inclusion complexation. Ionic interactions, hydrogen bonding, and π-π interactions are key. |
| Typical Mobile Phases | Normal Phase (Hexane/Alcohol), Polar Organic Mode (Acetonitrile/Alcohol), Reversed Phase (Aqueous buffers/Acetonitrile or Methanol).[5] | Reversed Phase, Polar Ionic Mode (Methanol with acid/base additives), Polar Organic Mode, Normal Phase. |
| Strengths | Extremely broad selectivity, high loading capacity for preparative work, robust and widely applicable.[5][9] | Excellent for compounds with ionizable groups (amines, acids). Unique selectivity in Polar Ionic Mode (PIM), which is highly compatible with mass spectrometry (MS).[10] |
| Considerations | Coated versions have limitations on solvent choice. Immobilized versions offer greater solvent flexibility.[3] | pH range is typically restricted to ~3-7 in reversed-phase mode. |
Expert Rationale for CSP Selection:
For this compound, a basic amine, both CSP classes are strong contenders. Polysaccharide phases are a default first-line screening choice due to their broad applicability for neutral and basic compounds.[6] Macrocyclic glycopeptide phases, particularly in Polar Ionic Mode (PIM), are an excellent secondary option. PIM uses a methanol-based mobile phase with small amounts of acid and base, which can protonate the amine on the analyte and create strong ionic interactions with the CSP, often leading to unique and highly efficient separations.
Part 3: Experimental Guide - From Screening to Validation
A systematic, multi-stage approach is essential for developing a robust and reliable method. The process begins with a broad screening of conditions, followed by optimization of the most promising result, and concludes with formal validation according to regulatory guidelines.[11]
Diagram: Chiral Method Development Workflow
This diagram outlines the logical progression from initial screening to a fully validated analytical method.
Caption: Systematic workflow for chiral HPLC method development.
A. Experimental Protocol: Initial Column Screening
Objective: To identify the most promising CSP and mobile phase combination for separating the enantiomers of this compound.
1. Standard and Sample Preparation:
- Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol.
- Prepare a working standard by diluting the stock solution to 0.2 mg/mL with mobile phase.
- Trustworthiness Check: The use of a racemic standard is crucial as it contains both enantiomers at a 1:1 ratio, providing an unambiguous confirmation of separation.
2. Chromatographic Systems & Columns:
- HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/DAD detector.
- Columns (4.6 x 150 mm, 5 µm):
- Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
- Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))
- Chirobiotic V2 (Vancomycin-based)
3. Screening Conditions:
- Rationale: We screen under Normal Phase (NP) and Polar Organic (PO) conditions for the polysaccharide columns, as these modes are highly effective for chiral amines.[6] For the Chirobiotic column, we include the unique Polar Ionic Mode (PIM). A basic additive, diethylamine (DEA), is essential to prevent peak tailing by masking acidic silanol sites on the silica support.[4]
- Detection: 210 nm (or lambda max if known).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 5 µL.
| Screening Condition | Column Tested | Mobile Phase |
| 1 (NP) | Chiralpak IA, Chiralpak IB | n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% DEA |
| 2 (PO) | Chiralpak IA, Chiralpak IB | Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v) + 0.1% DEA |
| 3 (PIM) | Chirobiotic V2 | Methanol (MeOH) + 0.1% Acetic Acid + 0.1% Ammonium Hydroxide |
B. Comparative Performance Data (Illustrative Results)
This table summarizes plausible experimental outcomes from the screening protocol, providing a direct comparison of CSP performance.
| Column | Mobile Phase Condition | Retention Time (t R1 ), min | Retention Time (t R2 ), min | Selectivity (α) | Resolution (R s ) |
| Chiralpak IA | 1 (NP) | 6.8 | 7.5 | 1.10 | 1.4 |
| Chiralpak IB | 1 (NP) | 8.2 | 8.2 | 1.00 | 0.0 |
| Chiralpak IA | 2 (PO) | 4.5 | 5.8 | 1.29 | 2.8 |
| Chiralpak IB | 2 (PO) | 5.1 | 5.5 | 1.08 | 1.1 |
| Chirobiotic V2 | 3 (PIM) | 3.9 | 4.6 | 1.18 | 2.1 |
-
Selectivity (α): (t R2 - t 0 ) / (t R1 - t 0 ). A value > 1 indicates separation.
-
Resolution (R s ): 2(t R2 - t R1 ) / (W 1 + W 2 ). A value ≥ 1.5 is considered baseline separation.
Analysis of Results: Based on this illustrative data, the Chiralpak IA column using Polar Organic conditions provides the best initial result, with excellent baseline resolution (R s = 2.8) and a reasonable analysis time. The Chirobiotic V2 column also shows good performance and could be a viable alternative, especially if MS detection were required. The Chiralpak IB showed poor selectivity under these conditions.
C. Experimental Protocol: Method Optimization
Objective: To refine the selected condition (Chiralpak IA, Polar Organic) to ensure robustness and meet the analytical target profile.
-
Rationale: Optimization involves making small, deliberate changes to chromatographic parameters to improve resolution, reduce run time, or enhance peak shape.
-
Procedure:
-
Vary Modifier Percentage: Adjust the ACN/MeOH ratio. A higher percentage of methanol (the stronger solvent) will typically decrease retention times but may also affect resolution. Test ratios from 98:2 to 90:10.
-
Adjust Additive Concentration: Vary the DEA concentration from 0.05% to 0.2%. This can significantly impact peak shape and retention of basic analytes.
-
Evaluate Temperature: Analyze at different column temperatures (e.g., 20°C, 25°C, 30°C). Lower temperatures often improve resolution but increase analysis time and pressure.
-
D. Experimental Protocol: Method Validation (as per ICH Q2(R1))
Objective: To formally document that the optimized analytical method is suitable for its intended purpose.[11][12]
1. Specificity:
- Inject a blank (mobile phase), a sample of the desired enantiomer, a sample of the undesired enantiomer, and the racemic mixture.
- Acceptance Criteria: The peak for the undesired enantiomer must be resolved from the main peak and any impurities. No interfering peaks should be present at the retention times of the enantiomers in the blank.
2. Linearity & Range:
- Prepare a series of solutions of the undesired enantiomer at concentrations spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, range from 0.05% to 0.15%).
- Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
3. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
- Determine the concentration that provides a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.[8]
- Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
4. Accuracy:
- Spike a sample of the pure, desired enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
- Acceptance Criteria: The recovery should be within 90.0% to 110.0% for low levels of the impurity.
5. Precision (Repeatability & Intermediate Precision):
- Repeatability: Perform six replicate injections of a spiked sample at 100% of the specification level.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
- Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5%.
6. Robustness:
- Deliberately vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase composition by ±2%).
- Acceptance Criteria: The resolution between the enantiomers should remain > 2.0 and the system suitability criteria should pass.[13]
Conclusion
This guide demonstrates a systematic and scientifically-grounded approach to developing and validating a chiral HPLC method for assessing the enantiomeric purity of this compound. A comparative screening strategy, focusing on high-probability CSPs like polysaccharide and macrocyclic glycopeptide phases, is the most efficient path to a successful separation. Based on established principles for separating chiral amines, a method utilizing a Chiralpak IA column in Polar Organic Mode is shown to be a highly effective starting point. By following this screening, optimization, and validation workflow, researchers and drug development professionals can establish a reliable, accurate, and robust method that ensures the stereochemical integrity of this critical pharmaceutical intermediate, thereby upholding the rigorous standards of scientific integrity and regulatory compliance.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
-
Chiral Method Development Strategies for HPLC - Sigma-Aldrich.
-
Chiral HPLC Method Development - I.B.S. Analytical.
-
HPLC Technical Tip: Chiral Method Development - Phenomenex.
-
Strategies for Chiral HPLC Method Development - Sigma-Aldrich.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH.
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances - Chromatography Online.
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences.
-
Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate.
-
Process for producing 2-hydroxymethylmorpholine salt - Google Patents.
-
Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents.
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH.
-
ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA).
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.
-
Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates - ResearchGate.
-
Chiral HPLC Separations - Phenomenex.
-
Chiral Drug Separation - Wiley Online Library.
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
-
Morpholines. Synthesis and Biological Activity - ResearchGate.
-
Determination of enantiomeric purities by chiral HPLC analysis - ResearchGate.
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica.
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH.
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI.
-
Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases - Sigma-Aldrich.
Sources
- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. dujps.com [dujps.com]
A Comparative Guide to the Bioactivity of 2-(hydroxymethyl)homomorpholine and its Thiomorpholine Analog
For researchers and professionals in drug development, the nuanced interplay between a molecule's structure and its biological function is a central theme. The substitution of a single atom in a heterocyclic scaffold can dramatically alter its pharmacokinetic profile, target engagement, and overall therapeutic potential. This guide provides an in-depth, objective comparison of the bioactivity of 2-(hydroxymethyl)homomorpholine and its thiomorpholine analog. While direct comparative studies on these specific molecules are not extensively documented, this guide synthesizes established principles of morpholine and thiomorpholine pharmacology to present a framework for their evaluation, complete with detailed experimental protocols.
Morpholine and its bioisostere, thiomorpholine, are considered "privileged scaffolds" in medicinal chemistry.[1][2] These six-membered heterocyclic rings are integral components of numerous approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The replacement of the oxygen atom in the morpholine ring with a sulfur atom to form thiomorpholine can significantly impact the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological effects.[2][3] This guide will focus on a key area of demonstrated activity for these scaffolds: anticancer properties.[5][6][7]
Structural Rationale for Comparison
The core difference between this compound and its thiomorpholine counterpart lies in the heteroatom at the 1-position of the ring. The oxygen in the homomorpholine derivative is a strong hydrogen bond acceptor, contributing to aqueous solubility. In contrast, the sulfur atom in the thiomorpholine analog is less electronegative and a weaker hydrogen bond acceptor, which generally increases lipophilicity. This fundamental difference is hypothesized to influence cell permeability, interaction with biological targets, and metabolic pathways. The hydroxymethyl group at the 2-position provides a potential site for metabolic modification and can also participate in hydrogen bonding interactions with target proteins.
Hypothesized Impact of the O-to-S Substitution:
-
Increased Lipophilicity: The thiomorpholine analog is expected to be more lipophilic, potentially leading to enhanced cell membrane permeability and altered distribution within biological systems.
-
Modified Target Binding: The change in the electronic properties and hydrogen bonding capacity of the ring heteroatom could lead to differential binding affinities for target proteins.
-
Altered Metabolism: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation, forming sulfoxides and sulfones, which may alter the compound's activity and clearance rate.
Experimental Evaluation of Anticancer Bioactivity
To rigorously compare the anticancer potential of this compound and its thiomorpholine analog, a multi-faceted experimental approach is required. This typically involves assessing cytotoxicity against cancer cell lines, followed by mechanistic studies to elucidate the mode of action.
I. Assessment of Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.[8][9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium.
-
Seed the cells into 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and its thiomorpholine analog in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
-
Expected Outcomes and Interpretation:
A lower IC₅₀ value indicates greater cytotoxic potency. It is hypothesized that the potentially higher lipophilicity of the thiomorpholine analog may lead to increased cellular uptake and, consequently, a lower IC₅₀ value compared to its homomorpholine counterpart.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
II. Mechanistic Investigation: Western Blot Analysis of Apoptosis
Should one or both compounds exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] Western blotting can be used to detect key proteins involved in the apoptotic cascade.[13][14]
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the IC₅₀ concentrations of the this compound and thiomorpholine analog for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates using a standard method such as the Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key apoptotic proteins, such as:
-
Cleaved Caspase-3: A key executioner caspase in apoptosis.[12]
-
Cleaved PARP: A substrate of cleaved caspase-3, and its cleavage is a hallmark of apoptosis.[15]
-
Bax and Bcl-2: Pro- and anti-apoptotic proteins, respectively, that regulate the intrinsic apoptotic pathway. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize to a loading control such as β-actin or GAPDH.
-
Expected Outcomes and Interpretation:
An increase in the levels of cleaved caspase-3 and cleaved PARP, along with an increased Bax/Bcl-2 ratio in cells treated with either compound, would suggest that the observed cytotoxicity is mediated through the induction of apoptosis. Differences in the extent of these changes between the homomorpholine and thiomorpholine analogs would indicate a differential pro-apoptotic potency.
Caption: General workflow for Western blot analysis of apoptotic markers.
Summary of Comparative Data
| Parameter | This compound | Thiomorpholine Analog | Rationale for Difference |
| Predicted Lipophilicity | Lower | Higher | Sulfur is less electronegative than oxygen. |
| IC₅₀ (Hypothetical) | Higher | Lower | Increased lipophilicity may enhance cellular uptake. |
| Apoptosis Induction (Hypothetical) | Potentially lower | Potentially higher | Dependent on target engagement and downstream signaling. |
Conclusion
The substitution of oxygen with sulfur in the homomorpholine scaffold to create its thiomorpholine analog is a subtle yet potentially powerful modification in drug design. Based on established principles, the thiomorpholine derivative is anticipated to exhibit increased lipophilicity, which may translate to enhanced anticancer cytotoxicity. The experimental protocols detailed in this guide provide a robust framework for a head-to-head comparison of this compound and its thiomorpholine analog, enabling researchers to elucidate their respective potencies and mechanisms of action. Such studies are crucial for understanding the structure-activity relationships of these privileged heterocyclic systems and for the rational design of novel therapeutic agents.
References
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
ResearchGate. (n.d.). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications | Request PDF. [Link]
-
PubMed. (1999). Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens. [Link]
- Google Patents. (n.d.). WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt.
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PMC - NIH. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]
-
ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... [Link]
-
PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]
-
Protocols.io. (2023). MTT (Assay protocol. [Link]
-
MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
PubMed - NIH. (n.d.). Determination of Caspase Activation by Western Blot. [Link]
-
NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ACS Publications. (n.d.). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Review Article Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
ACS Omega. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
A Senior Application Scientist's Guide to Evaluating the Impact of Hydroxymethylation on Pharmacokinetic Properties
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Hydroxymethylation in a Drug Candidate's Journey
In the intricate landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Among the myriad of biochemical transformations a drug molecule can undergo, Phase I hydroxymethylation—the addition of a hydroxyl (-OH) group—stands out as a pivotal event. This seemingly simple modification, most often catalyzed by Cytochrome P450 (CYP) enzymes in the liver, fundamentally alters a drug's physicochemical properties.[1][2] The introduction of this polar functional group is a primary strategy the body employs to convert lipophilic compounds into more water-soluble derivatives, facilitating their excretion.[2]
However, the consequences of hydroxymethylation extend far beyond simple elimination. This metabolic step can profoundly influence a drug's entire pharmacokinetic profile—its Absorption, Distribution, Metabolism, and Excretion (ADME). It can turn an active drug into an inactive metabolite, an active drug into a more potent one, or even generate a metabolite with an entirely different pharmacological or toxicological profile.[1][3] For drug development professionals, a proactive and thorough evaluation of hydroxymethylation is not just a regulatory requirement; it is a critical step in identifying viable drug candidates, predicting clinical outcomes, and ensuring patient safety.
This guide provides a comprehensive framework for evaluating the impact of hydroxymethylation on a drug's pharmacokinetic properties. Moving beyond mere procedural lists, we will delve into the causal biochemistry, present validated experimental protocols as self-validating systems, and provide the rationale behind experimental choices, empowering you to design and interpret these crucial studies with the insight of a seasoned expert.
The Biochemical Foundation: Why Hydroxymethylation Matters
The primary drivers of Phase I metabolism are the Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases concentrated in the liver.[1] These enzymes catalyze the oxidation of a vast array of xenobiotics. Hydroxymethylation typically occurs at an aliphatic or aromatic carbon atom, a process that drastically increases the molecule's polarity and water solubility.[2]
This increased hydrophilicity is the central mechanistic driver behind the subsequent pharmacokinetic shifts. A more polar molecule interacts differently with biological membranes, plasma proteins, and excretory transporters. Furthermore, the newly introduced hydroxyl group serves as a chemical handle for Phase II conjugation reactions (e.g., glucuronidation), further enhancing water solubility and facilitating rapid clearance from the body.[2] Understanding this fundamental principle is key to predicting and interpreting the downstream effects on ADME.
A Systematic Framework for Evaluating Pharmacokinetic Shifts
The core of our evaluation lies in a systematic comparison of the parent drug with its hydroxymethylated metabolite(s) across the four pillars of pharmacokinetics.
Absorption & Bioavailability
The addition of a hydroxyl group can be a double-edged sword for oral absorption.
-
Causality : Increased polarity generally reduces a molecule's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.[1] This can lead to lower permeability and, consequently, reduced oral bioavailability. Conversely, for poorly soluble compounds, a modest increase in aqueous solubility from hydroxymethylation might improve dissolution in the gut, potentially enhancing absorption up to a point, before the negative impact on permeability dominates.[4]
-
Experimental Evaluation : The Caco-2 permeability assay is the industry-standard in vitro model for predicting intestinal absorption.[5][6] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay [5][6][7][8][9]
-
Cell Culture : Seed Caco-2 cells on semipermeable filter supports in a trans-well plate system and culture for 21 days to allow for differentiation and formation of a confluent monolayer with robust tight junctions.
-
Monolayer Integrity Check : Before the experiment, verify the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required. Additionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure tight junction integrity.
-
Dosing : Prepare dosing solutions of the parent compound and the hydroxymethylated metabolite in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a clinically relevant concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A→B) :
-
Add the dosing solution to the apical (top) chamber of the trans-well.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber.
-
-
Efflux Measurement (Basolateral to Apical - B→A) : To assess whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), perform the experiment in the reverse direction. Add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis : Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis : Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B→A / Papp A→B) is then calculated. An efflux ratio >2 is a strong indicator that the compound is subject to active efflux.
Diagram: Caco-2 Permeability Workflow
Caption: Workflow for assessing intestinal permeability.
Distribution
Hydroxymethylation significantly impacts how a drug distributes throughout the body.
-
Causality : Drugs often travel through the bloodstream bound to plasma proteins like albumin. Generally, only the unbound (free) fraction of a drug is available to exert its pharmacological effect and to be cleared.[10] The introduction of a polar hydroxyl group can alter a compound's binding affinity to these proteins. While the effect can vary, increased polarity often leads to decreased plasma protein binding, resulting in a higher free fraction (fu). A higher fu can lead to a larger volume of distribution and potentially more rapid clearance.
-
Experimental Evaluation : Equilibrium dialysis is the gold-standard method for determining plasma protein binding.[11][12][13]
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis [10][11][12][13][14]
-
Apparatus Setup : Use a 96-well equilibrium dialysis plate containing individual wells separated by a semipermeable membrane (typically with a 12-14 kDa molecular weight cutoff).
-
Sample Preparation : Spike the parent compound and the hydroxymethylated metabolite into plasma (human, rat, etc.) at a desired concentration (e.g., 1-5 µM).
-
Dialysis :
-
Add the compound-spiked plasma to one side of the membrane (the donor chamber).
-
Add protein-free buffer (e.g., PBS, pH 7.4) to the other side (the receiver chamber).
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, determined in preliminary experiments).
-
-
Sample Collection : After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
Matrix Matching : To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in the same ratio.
-
Sample Analysis : Precipitate proteins (e.g., with ice-cold acetonitrile containing an internal standard) and centrifuge. Analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
Data Analysis : Calculate the fraction unbound (fu) using the formula:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Metabolism
This is the central transformation, and evaluating its stability is key.
-
Causality : The rate at which a parent drug is converted to its hydroxylated metabolite is a direct measure of its metabolic stability. A drug that is rapidly hydroxymethylated will have a short half-life and low systemic exposure (AUC). The stability of the hydroxymethylated metabolite itself is also important, as it may be further metabolized by Phase II enzymes.
-
Experimental Evaluation : The in vitro liver microsomal stability assay is a workhorse in early drug discovery for assessing metabolic clearance.[15][16][17] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.
Experimental Protocol: Liver Microsomal Stability Assay [15][16][17][18][19]
-
Reagent Preparation :
-
Thaw pooled liver microsomes (human or other species) on ice. Dilute to the working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.
-
-
Reaction Setup : In a 96-well plate, pre-warm the microsomal solution and the test compound (parent or metabolite, typically at 1 µM) at 37°C.
-
Initiation : Start the metabolic reaction by adding the NADPH-regenerating system to the wells.
-
Time Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing : Centrifuge the plate to pellet the precipitated protein.
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Data Analysis :
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from linear regression analysis gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Diagram: Metabolic Stability Workflow
Caption: Key steps in the liver microsomal stability assay.
Excretion
The ultimate goal of metabolism is often elimination from the body.
-
Causality : Hydroxymethylation, by increasing water solubility, generally promotes renal excretion. Less lipophilic compounds are less likely to be reabsorbed in the kidney tubules and are more efficiently excreted in urine. However, very high concentrations of a poorly soluble metabolite in urine can pose a risk of crystalluria and subsequent nephrotoxicity.[20] Therefore, understanding the solubility of the hydroxylated metabolite is critical.
-
Experimental Evaluation : While in vivo studies are definitive, in vitro solubility measurements in relevant biological fluids provide crucial predictive data.
Experimental Protocol: Kinetic Solubility in Simulated Urine
-
Media Preparation : Prepare a simulated urine fluid (SUF) that mimics the ionic composition and pH of human urine.
-
Sample Preparation : Add a concentrated DMSO stock solution of the hydroxymethylated metabolite to the SUF to achieve the desired final concentration.
-
Equilibration : Incubate the samples at 37°C with shaking for a set period (e.g., 24 hours) to allow equilibrium to be reached.
-
Separation : Separate any precipitated solid from the saturated solution, typically by filtration through a 96-well filter plate.
-
Quantification : Dilute the filtrate and analyze by a suitable method (e.g., UV-Vis spectroscopy or LC-MS/MS) to determine the concentration of the dissolved compound. This concentration represents the kinetic solubility.
Synthesizing the Data: A Comparative Case Study
To illustrate the application of these principles, let's consider a hypothetical case study comparing a parent drug ("Drug-X") with its primary hydroxymethylated metabolite ("Drug-X-OH"). The data gathered from the described in vitro assays are summarized below.
Table 1: Comparative In Vitro ADME Properties
| Parameter | Drug-X (Parent) | Drug-X-OH (Metabolite) | Implication for Pharmacokinetics |
| Aqueous Solubility (pH 7.4) | 5 µg/mL | 150 µg/mL | Increased solubility may aid dissolution but is unlikely to overcome permeability issues. |
| Caco-2 Papp (A→B) | 15 x 10⁻⁶ cm/s | 1.2 x 10⁻⁶ cm/s | Hydroxymethylation drastically reduces intestinal permeability, predicting lower oral absorption. |
| Caco-2 Efflux Ratio | 1.1 | 1.0 | Neither compound appears to be a significant substrate for major efflux transporters. |
| Plasma Protein Binding (fu) | 2% (98% bound) | 25% (75% bound) | Metabolite has a >10-fold higher free fraction, suggesting wider distribution and faster clearance. |
| Liver Microsome t½ | 45 min | > 120 min | Parent drug is moderately stable; the metabolite is highly stable against further CYP metabolism. |
| Liver Microsome Clint | 34 µL/min/mg | < 5 µL/min/mg | Parent drug is predicted to have moderate hepatic clearance. |
This in vitro data allows us to build a predictive narrative. We would anticipate that upon oral administration, Drug-X would be absorbed to a moderate extent, but then be fairly rapidly metabolized to Drug-X-OH. The metabolite, Drug-X-OH, would have a much higher free fraction in the plasma but would be cleared slowly, likely via direct renal excretion (facilitated by its high solubility) rather than further metabolism.
These predictions can then be confirmed with in vivo pharmacokinetic studies in animal models (e.g., rats or dogs).
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat, Oral Dose)
| Parameter | Drug-X (Parent) | Drug-X-OH (Metabolite) |
| Cmax (ng/mL) | 450 | 1800 |
| Tmax (hr) | 1.0 | 2.5 |
| AUC (ng·hr/mL) | 1250 | 25500 |
| t½ (hr) | 2.2 | 8.5 |
| Bioavailability (%) | 35% | N/A |
The in vivo data powerfully validates our in vitro predictions. The Area Under the Curve (AUC), which represents total drug exposure, is more than 20-fold higher for the metabolite than for the parent drug.[21] The metabolite also persists in the body much longer (t½ of 8.5 hr vs 2.2 hr).[22] This profile is classic for a drug that acts as a prodrug, where the metabolite is the primary circulating and potentially active entity. For a drug like oxcarbazepine, its activity is almost entirely due to its hydroxylated metabolite (MHD), making the metabolite's pharmacokinetics the more clinically relevant parameter.[22]
Conclusion: An Indispensable Component of Drug Development
Evaluating the impact of hydroxymethylation is not a perfunctory, box-checking exercise. It is a fundamental investigation into the behavior of a drug candidate in a biological system. By systematically applying the principles and protocols outlined in this guide, researchers can:
-
De-risk Candidates Early : Identify compounds with liabilities such as poor metabolic stability or the formation of undesirable metabolites early in the discovery phase.
-
Predict Human Pharmacokinetics : Use in vitro data from human-derived systems (e.g., human liver microsomes) to build robust models that predict a drug's performance in clinical trials.
-
Explain Clinical Observations : Understand the mechanistic basis for a drug's observed efficacy, toxicity, and inter-individual variability.
-
Fulfill Regulatory Expectations : Generate the comprehensive metabolism and drug interaction data packages required by regulatory agencies like the FDA and EMA.[23]
The addition of a single hydroxyl group can be the difference between a successful therapeutic agent and a failed candidate. A thorough, mechanistically-grounded evaluation of its consequences is therefore an indispensable pillar of modern drug development.
References
-
Caco2 assay protocol. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]
-
Plasma Protein Binding Assay. (2022, November 3). Visikol. Retrieved January 16, 2026, from [Link]
- Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 49-66). Springer.
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 16, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). SEKISUI XenoTech. Retrieved January 16, 2026, from [Link]
-
Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved January 16, 2026, from [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 16, 2026, from [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved January 16, 2026, from [Link]
-
Characterization of the solubility of a poorly soluble hydroxylated metabolite in human urine and its implications for potential renal toxicity. (1998). PubMed. Retrieved January 16, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- da Silva, A. B., de Oliveira, A. C. A., & Ferreira, E. I. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Molecular Biosciences, 8, 638221.
-
How Do Metabolites Differ from Their Parent Molecules and How Are They Excreted? (2025, August 6). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
- Obach, R. S., et al. (2019). Prediction of Metabolite‐to‐Parent Drug Exposure: Derivation and Application of a Mechanistic Static Model.
-
Quantitation of Parent Drug and Its Unstable Metabolites by in Situ Coulometric Oxidation and Liquid Chromatography-Tandem Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Parent drug and/or metabolite? Which of them is most appropriate to establish bioequivalence of two oral oxcarbazepine formulations in healthy volunteers? (2004). PubMed. Retrieved January 16, 2026, from [Link]
- Impact of DNA methylation on ADME gene expression, drug disposition, and efficacy. (2022, May 8). Drug Metabolism Reviews, 54(2), 194-206.
-
Simultaneous Population Pharmacokinetic Modelling of Parent Compound and Metabolite in Plasma and Urine for a New Drug Candidate. (2007, June 15). PAGE Meeting. Retrieved January 16, 2026, from [Link]
-
Metabolite to parent ratio by cohort and dose from CC‐220‐MM‐001 study. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Parent and metabolite PK data from some clinical studies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
An Identifiability Analysis of a Parent–Metabolite Pharmacokinetic Model for Ivabradine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Prediction of Metabolite-to-Parent Drug Exposure: Derivation and Application of a Mechanistic Static Model. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Understanding parent drugs vs metabolites. (2023, September 26). Canadian MRO. Retrieved January 16, 2026, from [Link]
-
Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025, October 14). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Hydroxymethylation of DNA: an epigenetic marker. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Influence of Metabolic, Transporter, and Pathogenic Genes on Pharmacogenetics and DNA Methylation in Neurological Disorders. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Impact of individual factors on DNA methylation of drug metabolism genes: A systematic review. (2023). PubMed. Retrieved January 16, 2026, from [Link]
-
Variation of Cmax and Cmax/AUC in investigations of bioequivalence. (1993). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. canadianmro.ca [canadianmro.ca]
- 4. mdpi.com [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. scribd.com [scribd.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Plasma Protein Binding Assay [visikol.com]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. bioivt.com [bioivt.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. mercell.com [mercell.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Characterization of the solubility of a poorly soluble hydroxylated metabolite in human urine and its implications for potential renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Parent drug and/or metabolite? Which of them is most appropriate to establish bioequivalence of two oral oxcarbazepine formulations in healthy volunteers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Impact of DNA methylation on ADME gene expression, drug disposition, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Hydroxymethyl)homomorpholine
This guide provides a comprehensive framework for the safe and compliant disposal of 2-(Hydroxymethyl)homomorpholine, a substituted morpholine derivative commonly used in pharmaceutical research and development. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The procedures outlined below are grounded in established principles of chemical safety and waste management, synthesizing data from safety data sheets of analogous compounds and general hazardous waste guidelines.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the materials being handled. While specific toxicological data for this compound is limited, a robust risk assessment can be constructed by examining its structural analogs and the parent morpholine compound. This analysis dictates the necessary handling precautions and disposal pathway.
The primary hazards, based on data from closely related morpholine derivatives, are associated with its irritant properties.[1][2] The parent compound, morpholine, is also classified as flammable and corrosive, which should be considered as potential, albeit unconfirmed, hazards for this derivative.[3][4][5]
Table 1: Hazard Profile of this compound and Analogs
| Hazard Classification | GHS Hazard Code | Description | Rationale & Authoritative Source |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. | Based on SDS for similar structures like (R)-morpholin-2-ylmethanol hydrochloride.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. | Based on SDS for similar structures.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Based on SDS for similar structures.[1][2] |
| Potential Corrosivity | (EPA Code: D002) | May be corrosive. | The parent compound, morpholine, is a corrosive material. This waste should be evaluated for this characteristic.[3][6] |
| Potential Flammability | (EPA Code: D001) | May be a flammable solid or have a low flash point if in liquid form. | Morpholine is a flammable liquid. While the hydroxymethyl group may alter this property, flammability should be considered.[3][5][7] |
Understanding these hazards is not merely procedural; it is the causal basis for every subsequent step. The irritant nature necessitates specific personal protective equipment, and the potential for corrosivity and flammability dictates segregation from incompatible waste streams to prevent dangerous chemical reactions.[8][9]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound in any form—pure compound, solutions, or waste—personnel must be equipped with the appropriate PPE to mitigate exposure risks. All handling of the pure compound and preparation of its waste should occur within a certified chemical fume hood.[10][11]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves are mandatory to prevent skin contact with the corrosive and irritant compound.[10] Never reuse disposable gloves.[9]
-
Eye Protection: Tightly fitting safety goggles, in conjunction with a face shield, provide robust protection against splashes and contact with airborne particulates.[10]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened to protect against skin exposure.
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Due to its identified hazards, this compound and any materials contaminated with it must be classified as hazardous waste .[2]
Causality of Segregation: The primary objective of waste segregation is to prevent accidental and dangerous reactions. The morpholine moiety is basic and can react exothermically with acids. Therefore, this waste stream must be kept separate from acidic waste. Furthermore, it should not be mixed with oxidizers, as this could create a fire or explosion hazard.[7]
Your institution's Environmental Health & Safety (EHS) office will provide specific waste containers. Generally, this waste will fall into one of the following categories:
-
Non-Halogenated Solid Chemical Waste: For the pure compound and contaminated solid labware.
-
Non-Halogenated Aqueous Waste: For neutralized, dilute solutions of the compound.
All waste containers must be kept closed except when adding waste and must be clearly labeled with a completed hazardous waste tag, identifying all constituents by their full chemical names.[8]
The Disposal Workflow: Step-by-Step Protocols
The following workflow provides a logical decision-making process for the proper disposal of various forms of this compound waste.
Caption: Disposal decision workflow for this compound.
Protocol 4.1: Disposal of Unused/Expired Pure Compound and Contaminated Solids
This protocol applies to the pure solid compound and disposable labware (e.g., gloves, weigh boats, pipette tips, absorbent paper) grossly contaminated with it.
-
Preparation: Work within a chemical fume hood. Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Carefully transfer the solid waste into a designated, pre-labeled "Hazardous Solid Chemical Waste" container provided by your EHS department. Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves.
-
Labeling: Ensure the waste container label is updated with the chemical name and approximate quantity added.
-
Storage: Securely seal the container. Store it in a designated satellite accumulation area, away from incompatible materials, until it is collected by a licensed hazardous waste contractor.[8]
Protocol 4.2: Disposal of Dilute Aqueous Solutions
This protocol applies to reaction workups or other experimental solutions containing this compound. Under no circumstances should this material be disposed of down the drain. [12]
-
Preparation: In a chemical fume hood, place a suitable collection vessel (e.g., a carboy designated for "Hazardous Aqueous Waste") in secondary containment.
-
Neutralization: The morpholine functional group is basic. Before adding the waste to the collection container, check its pH. If the pH is > 8, neutralize it by slowly adding a dilute acid (e.g., 1M HCl) while stirring. The goal is a final pH between 6 and 8. This step is a self-validating control; it prevents the mixing of highly basic waste with potentially acidic residues in the main waste container, which could cause a hazardous reaction.
-
Collection: Carefully pour the neutralized solution into the labeled aqueous waste container.
-
Storage: Seal the container and return it to the satellite accumulation area for scheduled pickup.
Protocol 4.3: Decontamination and Disposal of Empty Containers
Empty containers that once held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.[8]
-
First Rinse: In a fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., water or ethanol). This first rinseate is considered acutely hazardous and must be collected .[8] Pour the rinseate into the appropriate hazardous waste container (aqueous or solvent waste).
-
Subsequent Rinses: Rinse the container two more times. These subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
-
Final Disposal: Completely deface or remove the original label from the triple-rinsed, air-dried container. It can now be disposed of in the appropriate receptacle for non-hazardous laboratory glass or plastic.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Cleanup (Solid):
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access and eliminate ignition sources.[4]
-
Protect: Don appropriate PPE, including respiratory protection if the powder is fine and airborne.
-
Contain: Gently sweep up the spilled solid, avoiding dust generation.[2] Place the material and all cleanup supplies (e.g., contaminated wipes, gloves) into a sealed container and label it as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
First Aid Measures: [1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a robust culture of safety, ensuring that the lifecycle of this compound is managed responsibly from acquisition to final disposal.
References
- Sigma-Aldrich. This compound hydrochloride AldrichCPR.
- Inchem.org. Morpholine (HSG 92, 1995).
- MsdsDigital.com. MORPHOLINE.
- Benchchem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
- Fisher Scientific. (R)
- Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxymethylmorpholine hydrochloride.
- Fisher Scientific. SAFETY DATA SHEET - (S)-4-Boc-(3-hydroxymethyl)morpholine.
- Carl ROTH.
- Santa Cruz Biotechnology.
- CDN Isotopes.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Duke University Chemistry. Safety Manual.
- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- LabManager. Safety Precautions for Handling and Disposal of Formalin Containers in the Lab.
Sources
- 1. fishersci.be [fishersci.be]
- 2. fishersci.it [fishersci.it]
- 3. Morpholine (HSG 92, 1995) [inchem.org]
- 4. msdsdigital.com [msdsdigital.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. epa.gov [epa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Safety Manual | Chemistry [chem.duke.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safety Precautions for Handling and Disposal of Formalin Containers in the Lab [needle.tube]
- 12. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
